Product packaging for Zaldaride maleate(Cat. No.:CAS No. 109826-27-9)

Zaldaride maleate

Katalognummer: B1682365
CAS-Nummer: 109826-27-9
Molekulargewicht: 544.6 g/mol
InChI-Schlüssel: NGODOSILXOFQPH-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

CGS 9343B is a calmodulin inhibitor. It inhibits calmodulin-induced phosphodiesterase (PDE) activity (IC50 = 3.3 µM) but does not inhibit basal PKC activity at 100 µM. CGS 9343B (120 µM) inhibits calcium release induced by inositol 1,4,5-trisphosphate (IP3) in 261B rat liver epithelial cells. It reduces the incidence of diarrhea without affecting gastrointestinal transit time in a mouse model of secretory diarrhea induced by castor oil when administered at a dose of 3 mg/kg.>Zaldaride maleate is an intestinal calmodulin inhibitor which has been shown to decrease the severity and duration of travelers' diarrhea and research suggests that calmodulin and intracellular calcium may serve as mediators of diarrhea in bacterial enteric infection.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32N4O6 B1682365 Zaldaride maleate CAS No. 109826-27-9

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(Z)-but-2-enedioic acid;3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2.C4H4O4/c1-26(24-11-6-14-29(24)22-9-4-2-7-19(22)17-32-26)18-28-15-12-20(13-16-28)30-23-10-5-3-8-21(23)27-25(30)31;5-3(6)1-2-4(7)8/h2-11,14,20H,12-13,15-18H2,1H3,(H,27,31);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGODOSILXOFQPH-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109826-26-8 (Parent), 110-16-7 (Parent)
Record name Zaldaride maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109826-27-9
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[(4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]-4-piperidinyl]-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109826-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zaldaride maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZALDARIDE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7SG01P7NJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zaldaride Maleate's Core Mechanism of Action on Calmodulin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaldaride maleate is a potent and selective inhibitor of calmodulin (CaM), a ubiquitous calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. This technical guide delineates the mechanism of action of this compound on calmodulin, with a particular focus on its implications for drug development. Through a comprehensive review of existing literature, this document details the biochemical and cellular effects of this compound, provides structured quantitative data, and outlines detailed experimental protocols for investigating drug-calmodulin interactions. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Introduction

Calmodulin (CaM) is a highly conserved, small, acidic protein that functions as a primary transducer of intracellular calcium signals. Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of target proteins, including protein kinases, phosphatases, and phosphodiesterases. The central role of CaM in cellular function makes it an attractive target for therapeutic intervention in various disease states.

This compound has been identified as a high-affinity inhibitor of calmodulin.[1] Its primary characterized effect is the potent inhibition of CaM-stimulated cyclic nucleotide phosphodiesterase (PDE) activity.[1] This activity underlies its therapeutic potential, particularly as an antidiarrheal agent, by modulating intestinal ion secretion.[2] This guide provides an in-depth exploration of the molecular interactions between this compound and calmodulin.

Molecular Mechanism of Action

The primary mechanism of action of this compound is its direct binding to and inhibition of calmodulin. In its Ca²⁺-bound state, calmodulin exposes hydrophobic pockets on its surface, which are crucial for its interaction with target proteins. It is hypothesized that this compound, like many other calmodulin antagonists, binds to these hydrophobic pockets, thereby competitively inhibiting the binding of CaM to its downstream effectors.

Inhibition of Calmodulin-Dependent Enzymes

This compound is a potent inhibitor of calmodulin-stimulated cAMP phosphodiesterase, with a reported IC₅₀ of 3.3 nM.[1] By inhibiting this enzyme, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of this second messenger. This, in turn, impacts various cellular processes regulated by cAMP-dependent signaling pathways.

The inhibitory action of zaldaride extends to other Ca²⁺/calmodulin-dependent enzymes, such as adenylate and guanylate cyclases in the intestinal mucosa. This inhibition is believed to be the cornerstone of its antidiarrheal effects, as it attenuates the increase in intestinal ion secretion stimulated by secretagogues that act via Ca²⁺/calmodulin-dependent pathways.

cluster_0 Cellular Environment Ca2_influx ↑ Intracellular Ca²⁺ Calmodulin Calmodulin (Inactive) Ca2_influx->Calmodulin Binds CaM_Ca2 Ca²⁺-Calmodulin (Active) Calmodulin->CaM_Ca2 Conformational Change Zaldaride_CaM Zaldaride-CaM Complex (Inactive) Active_PDE Active PDE CaM_Ca2->Active_PDE Activates Zaldaride This compound Zaldaride->CaM_Ca2 Binds & Inhibits PDE cAMP Phosphodiesterase (Inactive) cAMP cAMP Active_PDE->cAMP Hydrolyzes AMP AMP cAMP->AMP

Figure 1: this compound's Inhibition of Calmodulin-Mediated PDE Activation.

Quantitative Data

The following table summarizes the key quantitative data regarding the interaction of this compound with calmodulin and its cellular effects.

ParameterValueAssay ConditionReference
IC₅₀ for CaM-stimulated cAMP phosphodiesterase3.3 nMIn vitro enzyme assay[1]
Reduction in diarrhea duration (20mg dose)53%Clinical trial in travelers' diarrhea[2]
Reduction in unformed stools (20mg dose)36%Clinical trial in travelers' diarrhea[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with calmodulin and its physiological effects.

Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the activity of CaM-stimulated PDE.

Materials:

  • Bovine brain calmodulin (CaM)

  • Bovine heart cAMP phosphodiesterase (PDE1)

  • cAMP

  • 5'-Nucleotidase (from Crotalus atrox venom)

  • Tris-HCl buffer

  • MgCl₂

  • CaCl₂

  • This compound

  • Inorganic phosphate colorimetric assay reagents

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and CaCl₂.

  • Add a known concentration of CaM and PDE1 to the reaction mixture.

  • Add varying concentrations of this compound to different reaction tubes.

  • Initiate the reaction by adding cAMP.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the PDE reaction by boiling.

  • Add 5'-nucleotidase to convert the resulting AMP to adenosine and inorganic phosphate.

  • Incubate at 37°C.

  • Quantify the amount of inorganic phosphate released using a colorimetric assay.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

start Prepare Reaction Mixture (Buffer, MgCl₂, CaCl₂) add_cam_pde Add Calmodulin and PDE1 start->add_cam_pde add_zaldaride Add this compound (Varying Concentrations) add_cam_pde->add_zaldaride start_reaction Initiate with cAMP add_zaldaride->start_reaction incubate1 Incubate at 37°C start_reaction->incubate1 stop_reaction Stop Reaction (Boil) incubate1->stop_reaction add_nucleotidase Add 5'-Nucleotidase stop_reaction->add_nucleotidase incubate2 Incubate at 37°C add_nucleotidase->incubate2 quantify Quantify Inorganic Phosphate incubate2->quantify calculate Calculate % Inhibition and IC₅₀ quantify->calculate

Figure 2: Experimental Workflow for PDE Inhibition Assay.
Ussing Chamber Assay for Intestinal Ion Secretion

This electrophysiological technique measures ion transport across the intestinal epithelium and is used to assess the effect of this compound on secretagogue-induced ion secretion.

Materials:

  • Ussing chamber system

  • Ringer's solution

  • Intestinal tissue segment (e.g., rat colon)

  • Secretagogue (e.g., prostaglandin E₂)

  • This compound

  • Voltage-clamp amplifier

Procedure:

  • Isolate a segment of the intestine and mount it as a flat sheet in the Ussing chamber, separating the mucosal and serosal sides.

  • Bathe both sides with oxygenated Ringer's solution maintained at 37°C.

  • Short-circuit the tissue by clamping the transepithelial potential difference to 0 mV. The current required to do this is the short-circuit current (Isc), which is a measure of net ion transport.

  • After a stable baseline Isc is achieved, add this compound to the serosal side.

  • Subsequently, add a secretagogue to the serosal side to induce ion secretion.

  • Record the change in Isc over time. A reduction in the secretagogue-induced Isc in the presence of this compound indicates inhibition of ion secretion.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to calmodulin, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified calmodulin

  • This compound

  • Appropriate buffer (e.g., HEPES with CaCl₂)

Procedure:

  • Load a solution of purified calmodulin into the sample cell of the calorimeter.

  • Load a concentrated solution of this compound into the injection syringe.

  • Perform a series of small, sequential injections of this compound into the calmodulin solution.

  • Measure the heat released or absorbed after each injection.

  • Integrate the heat changes over time to obtain the enthalpy change per injection.

  • Plot the enthalpy change per mole of injectant against the molar ratio of this compound to calmodulin.

  • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Signaling Pathways

This compound's inhibition of calmodulin disrupts multiple signaling pathways. The diagram below illustrates its impact on the Ca²⁺/Calmodulin-dependent adenylate and guanylate cyclase pathways in intestinal epithelial cells, which are crucial for the regulation of ion and fluid secretion.

cluster_1 Intestinal Epithelial Cell Secretagogue Secretagogue (e.g., Prostaglandin E₂) Receptor Receptor Secretagogue->Receptor G_Protein G Protein Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on Ca2_release ↑ Intracellular Ca²⁺ ER->Ca2_release Releases Ca²⁺ Calmodulin Calmodulin Ca2_release->Calmodulin Binds CaM_Ca2 Ca²⁺-Calmodulin Calmodulin->CaM_Ca2 AC_GC Adenylate/Guanylate Cyclase CaM_Ca2->AC_GC Activates Zaldaride This compound Zaldaride->CaM_Ca2 Inhibits cAMP_cGMP ↑ cAMP/cGMP AC_GC->cAMP_cGMP PKA_PKG PKA/PKG Activation cAMP_cGMP->PKA_PKG CFTR CFTR Activation PKA_PKG->CFTR Ion_Secretion ↑ Ion & Water Secretion (Diarrhea) CFTR->Ion_Secretion

Figure 3: Zaldaride's Impact on Intestinal Secretion Signaling.

Conclusion

This compound exerts its pharmacological effects through the potent and selective inhibition of calmodulin. This action disrupts Ca²⁺/calmodulin-dependent signaling pathways, most notably the activation of cyclic nucleotide phosphodiesterases and cyclases. The well-characterized inhibitory effect on intestinal ion secretion provides a clear mechanism for its antidiarrheal properties. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of calmodulin inhibitors. Future studies employing advanced biophysical techniques such as X-ray crystallography and NMR spectroscopy will be invaluable in elucidating the precise binding site and the conformational changes induced by this compound, paving the way for the design of next-generation calmodulin modulators with enhanced specificity and efficacy.

References

An In-Depth Technical Guide to CGS 9343B: A Selective Calmodulin Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 9343B is a potent and selective, non-peptide antagonist of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that mediates a vast array of cellular signaling pathways. This technical guide provides a comprehensive overview of CGS 9343B, detailing its mechanism of action, selectivity profile, and effects on various calmodulin-dependent processes. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating calmodulin-mediated signaling and exploring the therapeutic potential of its selective inhibition.

Introduction to Calmodulin and Its Role in Cellular Signaling

Calmodulin is a highly conserved, small, acidic protein that functions as a primary intracellular calcium sensor in all eukaryotic cells. Upon binding to calcium ions (Ca²⁺), calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a diverse range of downstream effector proteins. These include, but are not limited to, protein kinases, phosphatases, phosphodiesterases, and ion channels. Through these interactions, calmodulin plays a pivotal role in regulating numerous physiological processes, such as neurotransmission, muscle contraction, cell proliferation, and apoptosis.

CGS 9343B: A Selective Calmodulin Antagonist

CGS 9343B, also known as Zaldaride maleate, is a synthetic compound identified as a potent and selective inhibitor of calmodulin activity.[1][2] Unlike other calmodulin antagonists, such as trifluoperazine, CGS 9343B exhibits a higher degree of selectivity, with minimal off-target effects on other signaling molecules like protein kinase C and dopamine receptors.[3] This selectivity makes CGS 9343B a valuable pharmacological tool for dissecting the specific roles of calmodulin in complex biological systems.

Mechanism of Action

CGS 9343B exerts its inhibitory effect by binding to the calcium-activated form of calmodulin, thereby preventing its interaction with and subsequent activation of downstream target enzymes. The primary characterized mechanism is the inhibition of calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE) activity.[3]

Quantitative Data

The following tables summarize the available quantitative data for CGS 9343B, providing insights into its potency and selectivity.

Table 1: Inhibitory Potency of CGS 9343B against Calmodulin-Dependent Enzyme Activity

Target EnzymeAssay ConditionIC₅₀ ValueReference
Calmodulin-stimulated cAMP PhosphodiesteraseIn vitro enzyme assay3.3 µM[3]
Calmodulin-stimulated cAMP PhosphodiesteraseIn vitro enzyme assay3.3 nM[4][5]

Note: A significant discrepancy exists in the reported IC₅₀ values for calmodulin-stimulated cAMP phosphodiesterase, with one source reporting 3.3 µM[3] and others reporting 3.3 nM.[4][5] This may be due to different experimental conditions or reporting standards and should be considered when interpreting the data.

Table 2: Selectivity Profile of CGS 9343B

Off-TargetAssay ConditionIC₅₀ ValueReference
Protein Kinase CIn vitro enzyme assay> 100 µM[3]
Postsynaptic Dopamine Receptors ([³H]spiperone displacement)Radioligand binding assay4.8 µM[3]

Table 3: Binding Affinity

TargetMethodKd ValueReference
Mechanosensitive channels (crayfish sensory neuron)Two-electrode voltage clamp26.8 µM[6]

Note: The reported dissociation constant (Kd) is for mechanosensitive channels in a non-mammalian system and may not directly reflect the binding affinity of CGS 9343B to mammalian calmodulin.

Signaling Pathways and Experimental Workflows

Calmodulin Signaling Pathway and Inhibition by CGS 9343B

The following diagram illustrates the central role of calmodulin in calcium signaling and the point of intervention by CGS 9343B.

Calmodulin_Signaling cluster_stimulus Cellular Stimulus cluster_calcium Calcium Signaling cluster_downstream Downstream Effectors cluster_response Cellular Response Stimulus Stimulus Ca2_increase ↑ [Ca²⁺]i Stimulus->Ca2_increase e.g., GPCR activation, ion channel opening Calmodulin_inactive Calmodulin (Inactive) Ca2_increase->Calmodulin_inactive 4 Ca²⁺ bind Calmodulin_active Ca²⁺-Calmodulin (Active) Calmodulin_inactive->Calmodulin_active Conformational Change PDE Phosphodiesterase (PDE) Calmodulin_active->PDE Activation CaMKII CaMKII Calmodulin_active->CaMKII Activation Calcineurin Calcineurin Calmodulin_active->Calcineurin Activation Other_Targets Other Target Proteins Calmodulin_active->Other_Targets Modulation Cellular_Response Diverse Cellular Responses PDE->Cellular_Response CaMKII->Cellular_Response Calcineurin->Cellular_Response Other_Targets->Cellular_Response CGS_9343B CGS 9343B CGS_9343B->Calmodulin_active Inhibition Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. In Vitro Assay cluster_detection 3. Detection and Analysis Prepare_Enzyme Prepare Calmodulin-dependent enzyme (e.g., PDE, CaMKII, Calcineurin) Incubate_Inhibitor Pre-incubate Enzyme, Calmodulin, and CGS 9343B (in the presence of Ca²⁺) Prepare_Enzyme->Incubate_Inhibitor Prepare_CaM Prepare Calmodulin Prepare_CaM->Incubate_Inhibitor Prepare_CGS Prepare CGS 9343B serial dilutions Prepare_CGS->Incubate_Inhibitor Prepare_Substrate Prepare enzyme substrate Initiate_Reaction Initiate reaction by adding substrate (e.g., cAMP for PDE, specific peptide for kinases) Prepare_Substrate->Initiate_Reaction Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at optimal temperature and time Initiate_Reaction->Incubate_Reaction Terminate_Reaction Terminate the reaction Incubate_Reaction->Terminate_Reaction Measure_Product Measure product formation or substrate consumption (e.g., colorimetric, fluorescent, radiometric methods) Terminate_Reaction->Measure_Product Calculate_Activity Calculate enzyme activity Measure_Product->Calculate_Activity Plot_Data Plot enzyme activity vs. CGS 9343B concentration Calculate_Activity->Plot_Data Determine_IC50 Determine IC₅₀ value Plot_Data->Determine_IC50

References

In-depth Technical Guide: Inhibitory Effects on Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the inhibitory effects of various compounds on intracellular calcium signaling pathways. Due to the absence of publicly available scientific literature for a compound designated "KW-5617," this document focuses on well-characterized inhibitors to illustrate the principles of calcium signaling modulation. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows.

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including gene transcription, cell proliferation, apoptosis, and neurotransmission. The precise spatial and temporal regulation of intracellular Ca²⁺ concentration is critical for normal cellular function. Dysregulation of Ca²⁺ signaling is implicated in numerous pathologies, making the components of the Ca²⁺ signaling toolkit attractive targets for therapeutic intervention. This guide explores the mechanisms by which different classes of inhibitors modulate Ca²⁺ signaling and provides the necessary technical details for their study.

Introduction to Calcium Signaling Inhibition

The concentration of free cytosolic calcium is meticulously maintained at a low level (around 100 nM) in resting cells, orders of magnitude lower than the extracellular concentration (around 2 mM). Cellular stimulation triggers a rapid and transient increase in cytosolic Ca²⁺ through two primary mechanisms: influx from the extracellular space through plasma membrane channels and release from intracellular stores, primarily the endoplasmic reticulum (ER).

Inhibitors of calcium signaling can be broadly categorized based on their target:

  • Voltage-Gated Calcium Channel (VGCC) Blockers: These agents inhibit the influx of Ca²⁺ through channels that open in response to membrane depolarization.

  • Ligand-Gated Channel Antagonists: These compounds block channels that are activated by the binding of neurotransmitters or other signaling molecules.

  • Store-Operated Calcium Entry (SOCE) Inhibitors: These inhibitors block the influx of extracellular Ca²⁺ that is triggered by the depletion of intracellular Ca²⁺ stores.

  • Intracellular Calcium Release Channel Blockers: These agents target the channels on the ER membrane, such as the inositol 1,4,5-trisphosphate receptor (IP₃R) and the ryanodine receptor (RyR), preventing the release of stored Ca²⁺.

  • Calcium Pump and Exchanger Modulators: These compounds affect the proteins responsible for extruding Ca²⁺ from the cytosol, either out of the cell or into intracellular stores.

Quantitative Data on Calcium Signaling Inhibitors

The efficacy of calcium signaling inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor that is required to inhibit a biological process or response by 50%. The following tables summarize quantitative data for representative calcium signaling inhibitors.

Inhibitor Target Cell Type Assay IC₅₀ / Inhibition
Nifedipine L-type Voltage-Gated Calcium ChannelsCanine coronary arteriesKCl-induced contraction7.4 x 10⁻⁹ M
Verapamil L-type Voltage-Gated Calcium ChannelsCanine coronary arteriesKCl-induced contraction1.7 x 10⁻⁷ M
Diltiazem L-type Voltage-Gated Calcium ChannelsCanine coronary arteriesKCl-induced contraction3.1 x 10⁻⁷ M
Riluzole Voltage-dependent sodium channels & NMDA receptor-mediated responsesRat cultured cerebellar granule cellsNMDA-evoked Ca²⁺ entryBlocked by 10 µM
BTP-2 Store-Operated Calcium Entry (SOCE)CAR-T cellsNot specifiedMarkedly diminishes exhaustion
Orthovanadate (OV) Plasma Membrane Ca²⁺-ATPase (PMCA)MDA-MB-231 breast cancer cellsPMCA activityNot specified

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of inhibitors on calcium signaling. Below are protocols for key experiments in this field.

Measurement of Intracellular Calcium Concentration using Fluorescent Indicators

Objective: To quantify changes in intracellular calcium concentration in response to stimuli and in the presence of inhibitors.

Materials:

  • Cells of interest (e.g., cultured neurons, lymphocytes)

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Indo-1 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • Inhibitor of interest

  • Stimulus (e.g., KCl, glutamate, thapsigargin)

  • Fluorescence microscope or plate reader with appropriate filter sets

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging.

  • Dye Loading:

    • Prepare a loading solution containing the Ca²⁺ indicator dye (e.g., 2-5 µM Fura-2 AM) and a small percentage of Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

    • Wash the cells twice with HBSS to remove excess dye.

  • Inhibitor Treatment: Incubate the dye-loaded cells with the desired concentration of the inhibitor for a predetermined amount of time.

  • Baseline Measurement: Record the baseline fluorescence of the cells before applying the stimulus. For ratiometric dyes like Fura-2, this involves measuring emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).

  • Stimulation and Recording:

    • Add the stimulus to the cells while continuously recording the fluorescence.

    • Record the changes in fluorescence intensity or ratio over time.

  • Data Analysis:

    • For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths.

    • The change in ratio is proportional to the change in intracellular Ca²⁺ concentration.

    • Calibrate the fluorescence signal to absolute Ca²⁺ concentrations using the Grynkiewicz equation if required.

Calcium Influx Assay

Objective: To specifically measure the influx of extracellular calcium.

Materials:

  • Cells of interest

  • Radioactive ⁴⁵Ca²⁺ or a fluorescent Ca²⁺ indicator

  • Physiological buffer with and without Ca²⁺

  • Depolarizing agent (e.g., high concentration of KCl)

  • Inhibitor of interest

  • Scintillation counter (for ⁴⁵Ca²⁺) or fluorescence plate reader

Procedure (using ⁴⁵Ca²⁺):

  • Cell Preparation: Culture cells in appropriate multi-well plates.

  • Pre-incubation: Wash cells with a Ca²⁺-free buffer and then pre-incubate with the inhibitor in the same buffer.

  • Stimulation: Add the depolarizing agent (e.g., KCl) along with ⁴⁵Ca²⁺ to the cells.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) to allow for Ca²⁺ influx.

  • Termination: Rapidly wash the cells with ice-cold Ca²⁺-free buffer containing a Ca²⁺ chelator (e.g., EGTA) to stop the influx and remove extracellular ⁴⁵Ca²⁺.

  • Lysis and Measurement: Lyse the cells and measure the amount of incorporated ⁴⁵Ca²⁺ using a scintillation counter.

  • Data Analysis: Compare the amount of ⁴⁵Ca²⁺ uptake in inhibitor-treated cells to control cells.

Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.

Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ VGCC VGCC Ca_ext->VGCC Influx SOCE SOCE Channel Ca_ext->SOCE Influx Ca_cyto Cytosolic Ca²⁺ VGCC->Ca_cyto SOCE->Ca_cyto PMCA PMCA PMCA->Ca_ext IP3R IP₃R IP3R->Ca_cyto SERCA SERCA Ca_er Ca²⁺ SERCA->Ca_er Ca_er->IP3R Release Ca_cyto->PMCA Efflux Ca_cyto->SERCA Sequestration Downstream Downstream Effects (Gene Expression, etc.) Ca_cyto->Downstream Stimulus Stimulus PLC PLC Stimulus->PLC IP3 IP₃ PLC->IP3 IP3->IP3R Activates

Caption: General overview of cellular calcium signaling pathways.

Experimental_Workflow_Calcium_Imaging A Plate Cells B Load with Ca²⁺ Indicator Dye (e.g., Fura-2 AM) A->B C Wash to Remove Excess Dye B->C D Incubate with Inhibitor (or vehicle control) C->D E Record Baseline Fluorescence D->E F Add Stimulus E->F G Record Fluorescence Changes F->G H Data Analysis (Ratio calculation, etc.) G->H

Caption: Workflow for intracellular calcium imaging experiments.

Inhibition_Points cluster_pathway Calcium Signaling Pathway cluster_inhibitors Inhibitor Classes Ext_Ca Extracellular Ca²⁺ Influx Ca²⁺ Influx (VGCC, SOCE) Ext_Ca->Influx Cyto_Ca Cytosolic Ca²⁺ Influx->Cyto_Ca Efflux Ca²⁺ Efflux/Sequestration (PMCA, SERCA) Cyto_Ca->Efflux Release Ca²⁺ Release (IP₃R, RyR) Release->Cyto_Ca ER_Ca ER Ca²⁺ ER_Ca->Release VGCC_Blockers VGCC Blockers (e.g., Nifedipine) VGCC_Blockers->Influx Inhibit SOCE_Inhibitors SOCE Inhibitors (e.g., BTP-2) SOCE_Inhibitors->Influx Inhibit Release_Blockers Release Channel Blockers Release_Blockers->Release Inhibit Pump_Modulators Pump Modulators (e.g., Orthovanadate) Pump_Modulators->Efflux Inhibit

Caption: Points of intervention for different classes of calcium signaling inhibitors.

Conclusion

The study of calcium signaling and its inhibition is a dynamic field with significant therapeutic implications. While information on "KW-5617" is not available in the public domain, the principles and methodologies outlined in this guide using well-established inhibitors provide a solid foundation for researchers and drug development professionals. The careful selection of inhibitors, coupled with robust experimental design and quantitative analysis, is paramount for advancing our understanding of calcium signaling in health and disease and for the development of novel therapeutics targeting this fundamental cellular pathway.

Zaldaride Maleate and Calmodulin: A Technical Guide to Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaldaride maleate is a potent and selective inhibitor of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. By binding to calmodulin, this compound effectively antagonizes its function, leading to the modulation of various downstream cellular processes. This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound with calmodulin, offering valuable insights for researchers and professionals involved in drug discovery and development. The primary known quantitative measure of their interaction is the half-maximal inhibitory concentration (IC50), which reflects the functional potency of this compound as a calmodulin inhibitor.

Quantitative Binding Data

While direct equilibrium dissociation constants (Kd) and kinetic rate constants (kon, koff) for the binding of this compound to calmodulin are not extensively documented in publicly available literature, the high affinity of this interaction is demonstrated by its low nanomolar IC50 value for the inhibition of calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE) activity.

ParameterValueMethodReference
IC50 3.3 nMInhibition of CaM-stimulated cAMP phosphodiesterase activity[1][2]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the calmodulin-stimulated phosphodiesterase activity. This value is a strong indicator of the high binding affinity between this compound and calmodulin.

Calmodulin Signaling and the Mechanism of Action of this compound in Diarrhea

Calmodulin is a key transducer of calcium signals in intestinal epithelial cells, regulating ion transport and fluid secretion. In pathological conditions such as secretory diarrhea, elevated intracellular calcium levels lead to the activation of calmodulin, which in turn stimulates downstream effectors that promote ion and water secretion into the intestinal lumen.

This compound exerts its antidiarrheal effects by inhibiting calmodulin-dependent signaling pathways in the intestinal mucosa.[3] Specifically, it has been shown to inhibit a tetrodotoxin-sensitive neuronal pathway and an intracellular Ca2+ pathway in the colonic epithelium, thereby reducing colonic ion secretion.[4][5] One of the proposed mechanisms is the inhibition of Ca2+/calmodulin-sensitive adenylate or guanylate cyclase, which are involved in the production of cyclic nucleotides that regulate ion channel activity.[6][7]

Below is a diagram illustrating the proposed signaling pathway for calmodulin-mediated intestinal secretion and the inhibitory action of this compound.

Calmodulin_Signaling_in_Diarrhea cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Ion_Water_Secretion Ion and Water Secretion (Diarrhea) Stimuli Secretagogues (e.g., bacterial toxins) Ca_Increase ↑ Intracellular Ca²⁺ Stimuli->Ca_Increase Calmodulin Calmodulin Ca_Increase->Calmodulin CaM_Cyclase CaM-dependent Adenylyl/Guanylyl Cyclase Calmodulin->CaM_Cyclase Zaldaride This compound Zaldaride->Calmodulin cAMP_cGMP ↑ cAMP/cGMP CaM_Cyclase->cAMP_cGMP Ion_Channels Activation of Ion Channels (e.g., CFTR) cAMP_cGMP->Ion_Channels Ion_Channels->Ion_Water_Secretion IC50_Workflow Start Start Prepare_Reagents Prepare Reagents: - Calmodulin - Phosphodiesterase (PDE) - cAMP (substrate) - this compound (inhibitor) - Assay Buffer Start->Prepare_Reagents Incubate_CaM_Zaldaride Pre-incubate Calmodulin with varying concentrations of this compound Prepare_Reagents->Incubate_CaM_Zaldaride Add_PDE_cAMP Add PDE and cAMP to initiate the reaction Incubate_CaM_Zaldaride->Add_PDE_cAMP Incubate_Reaction Incubate at a controlled temperature (e.g., 37°C) Add_PDE_cAMP->Incubate_Reaction Stop_Reaction Stop the reaction (e.g., by boiling or adding a stop solution) Incubate_Reaction->Stop_Reaction Measure_AMP Measure the amount of AMP produced (e.g., using a colorimetric assay) Stop_Reaction->Measure_AMP Data_Analysis Plot % inhibition vs. [Zaldaride] and determine the IC50 value Measure_AMP->Data_Analysis End End Data_Analysis->End ITC_Workflow Start Start Prepare_Samples Prepare and dialyze Calmodulin and this compound in the same buffer to minimize heats of dilution Start->Prepare_Samples Load_ITC Load Calmodulin into the sample cell and this compound into the injection syringe Prepare_Samples->Load_ITC Equilibrate Allow the system to thermally equilibrate Load_ITC->Equilibrate Titration Perform a series of small injections of this compound into the Calmodulin solution Equilibrate->Titration Measure_Heat Measure the heat change after each injection Titration->Measure_Heat Data_Analysis Integrate the heat pulses and fit the data to a binding model to determine Kd, n, ΔH, and ΔS Measure_Heat->Data_Analysis End End Data_Analysis->End SPR_Workflow Start Start Immobilize_CaM Immobilize Calmodulin onto a sensor chip (e.g., via amine coupling) Start->Immobilize_CaM Equilibrate_Chip Equilibrate the sensor chip with running buffer Immobilize_CaM->Equilibrate_Chip Inject_Zaldaride Inject different concentrations of this compound over the surface Equilibrate_Chip->Inject_Zaldaride Monitor_Binding Monitor the change in refractive index (Response Units) in real-time (Association and Dissociation phases) Inject_Zaldaride->Monitor_Binding Regenerate_Chip Regenerate the sensor surface to remove bound this compound Monitor_Binding->Regenerate_Chip Data_Analysis Fit the sensorgrams to a kinetic model to determine kon, koff, and Kd Regenerate_Chip->Data_Analysis End End Data_Analysis->End

References

Unveiling the Molecular Handshake: A Technical Guide to the Structural Basis of Zaldaride Maleate-Calmodulin Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaldaride maleate, a potent and selective inhibitor of calmodulin (CaM), has demonstrated therapeutic efficacy as an antidiarrheal agent.[1][2] Its mechanism of action is intrinsically linked to its interaction with calmodulin, a ubiquitous and pivotal calcium-sensing protein that orchestrates a multitude of cellular signaling pathways.[3] A comprehensive understanding of the structural underpinnings of this interaction is paramount for elucidating its precise mechanism of inhibition and for the rational design of next-generation calmodulin modulators. This technical guide synthesizes the current, albeit limited, knowledge on the this compound-calmodulin interaction, outlines detailed experimental protocols to further investigate this complex, and provides a framework for interpreting the structural data within the broader context of calmodulin signaling. While direct structural and thermodynamic data for the this compound-calmodulin complex remain to be fully elucidated, this guide leverages existing knowledge of calmodulin biology and its interactions with other antagonists to provide a robust investigative framework.

Introduction: this compound and its Target, Calmodulin

This compound is recognized as a potent inhibitor of calmodulin, exhibiting an IC50 of 3.3 nM in assays measuring the inhibition of CaM-stimulated cAMP phosphodiesterase activity.[4] This potent inhibitory activity underscores its potential to modulate CaM-dependent cellular processes.

Calmodulin is a small, highly conserved, 148-amino acid protein that functions as a primary intracellular calcium sensor in all eukaryotic cells.[5] Its structure is characterized by two globular domains, the N- and C-lobes, connected by a flexible central linker. Each lobe contains two EF-hand motifs, which are high-affinity calcium-binding sites.[3][5] The binding of calcium ions to these motifs induces a significant conformational change in calmodulin, exposing hydrophobic patches on its surface.[6][7] This "open" conformation is crucial for its interaction with a vast array of target proteins, thereby regulating their activity and propagating downstream cellular signals.[6][8]

Quantitative Data on this compound-Calmodulin Interaction

Direct quantitative data on the binding affinity and thermodynamics of the this compound-calmodulin interaction are not extensively available in the public domain. However, the known inhibitory constant provides a key piece of information.

ParameterValueMethodReference
IC50 3.3 nMInhibition of Calmodulin-stimulated cAMP phosphodiesterase activity[4]

Note: The IC50 value represents the concentration of this compound required to inhibit the downstream enzymatic activity by 50% and is an indirect measure of binding affinity. Direct determination of the dissociation constant (Kd) through biophysical methods is crucial for a complete understanding of the interaction.

Calmodulin Signaling Pathways and the Impact of Inhibition

Calmodulin is a central node in numerous signaling pathways that govern a wide range of cellular processes, including smooth muscle contraction, inflammation, and ion transport.[3] Upon activation by calcium, calmodulin can modulate the activity of various enzymes, such as protein kinases (e.g., CaMKII) and phosphatases, as well as ion channels.[8][9] The inhibition of calmodulin by this compound is expected to disrupt these pathways, leading to its observed physiological effects, such as the reduction of secretory diarrhea.[1][2]

Calmodulin_Signaling_Pathway cluster_0 Cellular Stimulus cluster_1 Calcium Signaling cluster_2 Downstream Effectors Stimulus Stimulus Ca2_increase ↑ [Ca2+]i Stimulus->Ca2_increase CaM Calmodulin (Inactive) Ca2_increase->CaM CaM_Ca2 Ca2+/Calmodulin (Active) CaM->CaM_Ca2 + 4Ca2+ Target_Proteins Target Proteins (e.g., CaMKII, Phosphatases, Ion Channels) CaM_Ca2->Target_Proteins Binding & Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Ion Transport) Target_Proteins->Cellular_Response Zaldaride This compound Zaldaride->CaM_Ca2 Inhibition

Caption: Calmodulin-mediated signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Investigating the Structural Basis

To fully elucidate the structural basis of the this compound-calmodulin interaction, a combination of biophysical and structural biology techniques is required. The following are detailed, generalized protocols that can be adapted for this specific interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Methodology:

  • Protein Preparation: Express and purify recombinant human calmodulin to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 2 mM CaCl2). Determine the precise protein concentration using a reliable method such as UV-Vis spectroscopy or amino acid analysis.

  • Ligand Preparation: Prepare a stock solution of this compound in the same ITC buffer used for the protein. An initial concentration of 10-20 times the expected Kd is recommended.

  • ITC Experiment:

    • Load the calmodulin solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.

    • Load the this compound solution (e.g., 200-500 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 1-2 µL each) of the this compound solution into the calmodulin solution, allowing the system to reach equilibrium between injections.

    • Record the heat changes associated with each injection.

  • Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

ITC_Workflow Prepare_Protein Prepare Calmodulin (Dialyze in ITC Buffer) Load_ITC Load Calmodulin into Cell Load Zaldaride into Syringe Prepare_Protein->Load_ITC Prepare_Ligand Prepare this compound (in same ITC Buffer) Prepare_Ligand->Load_ITC Run_Experiment Titrate Zaldaride into Calmodulin Measure Heat Change Load_ITC->Run_Experiment Analyze_Data Integrate Peaks Fit Binding Isotherm Run_Experiment->Analyze_Data Results Determine: Kd, n, ΔH, ΔS Analyze_Data->Results

Caption: General workflow for Isothermal Titration Calorimetry (ITC) analysis.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events. It provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) from which the binding affinity (Kd) can be calculated.

Methodology:

  • Chip Preparation: Covalently immobilize purified calmodulin onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Ligand Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ with CaCl2).

  • SPR Experiment:

    • Equilibrate the sensor chip with the running buffer.

    • Inject the different concentrations of this compound over the calmodulin-immobilized surface and a reference flow cell.

    • Monitor the association phase in real-time.

    • Switch to running buffer to monitor the dissociation phase.

    • Regenerate the sensor chip surface between different analyte concentrations if necessary.

  • Data Analysis: Subtract the reference sensorgram from the active sensorgram. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and calculate Kd (kd/ka).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide residue-specific information about the binding interface and conformational changes in calmodulin upon this compound binding. Chemical shift perturbation (CSP) mapping is a powerful technique for identifying the binding site.

Methodology:

  • Protein Expression and Labeling: Express and purify 15N-labeled calmodulin.

  • NMR Sample Preparation: Prepare a sample of 15N-calmodulin in a suitable NMR buffer (e.g., 20 mM Tris-HCl pH 7.0, 100 mM KCl, 2 mM CaCl2, 10% D2O).

  • NMR Titration:

    • Acquire a 1H-15N HSQC spectrum of the 15N-calmodulin sample.

    • Add increasing amounts of unlabeled this compound to the NMR sample.

    • Acquire a 1H-15N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the HSQC spectra from the titration.

    • Identify the amide cross-peaks that show significant chemical shift changes upon this compound binding.

    • Map these perturbed residues onto the three-dimensional structure of calmodulin to identify the binding site.

NMR_CSP_Workflow Express_Label Express & Purify 15N-labeled Calmodulin Prepare_Sample Prepare NMR Sample (15N-CaM in buffer) Express_Label->Prepare_Sample Acquire_HSQC_Free Acquire 1H-15N HSQC (Free Calmodulin) Prepare_Sample->Acquire_HSQC_Free Titrate_Ligand Titrate with unlabeled This compound Acquire_HSQC_Free->Titrate_Ligand Acquire_HSQC_Bound Acquire 1H-15N HSQC (Complex) Titrate_Ligand->Acquire_HSQC_Bound Analyze_Shifts Analyze Chemical Shift Perturbations (CSPs) Acquire_HSQC_Bound->Analyze_Shifts Map_to_Structure Map Perturbed Residues onto Calmodulin Structure Analyze_Shifts->Map_to_Structure Result Identify Binding Site Map_to_Structure->Result

Caption: Workflow for NMR Chemical Shift Perturbation (CSP) mapping.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, three-dimensional structure of the this compound-calmodulin complex, revealing the precise atomic interactions at the binding interface.

Methodology:

  • Complex Formation and Purification: Mix purified calmodulin and this compound in a slight molar excess of the ligand. Purify the complex using size-exclusion chromatography to remove unbound ligand.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques such as hanging-drop or sitting-drop vapor diffusion.

  • Data Collection: Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known calmodulin structure as a search model. Build the this compound molecule into the electron density map and refine the structure to high resolution.

Conclusion and Future Directions

This compound is a potent inhibitor of calmodulin, and its therapeutic effects are directly linked to this interaction. While direct structural and detailed biophysical data for the this compound-calmodulin complex are currently lacking, the experimental frameworks outlined in this guide provide a clear path forward for the scientific community. A comprehensive understanding of the structural basis of this interaction will not only illuminate the precise mechanism of this compound's action but will also provide a valuable blueprint for the development of novel and more selective calmodulin-targeted therapeutics for a range of diseases. Future research should prioritize the application of these techniques to generate high-resolution structural and thermodynamic data, which will be instrumental in advancing the field of calmodulin pharmacology.

References

Early Pharmacological Profile of Zaldaride Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early pharmacological studies of Zaldaride maleate, a potent and selective calmodulin inhibitor investigated for its antidiarrheal properties. This document summarizes key quantitative data, details the experimental protocols used in its evaluation, and visualizes the core signaling pathways implicated in its mechanism of action.

Core Pharmacological Attributes

This compound is a benzimidazole derivative that acts as a selective inhibitor of calmodulin, a ubiquitous intracellular calcium-binding protein that plays a pivotal role in mediating numerous cellular processes.[1] By inhibiting calmodulin, this compound effectively modulates signaling pathways that are crucial for intestinal ion secretion and smooth muscle contraction, the two primary physiological processes dysregulated in diarrheal diseases. Early research indicates that its antidiarrheal effect is achieved with fewer of the constipating side effects associated with traditional opioid-based antidiarrheal agents like loperamide.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical and clinical studies on this compound.

Table 1: Preclinical Efficacy in Rat Models of Diarrhea
ModelParameterEffective Dose (p.o.)ObservationReference
16,16-dimethyl prostaglandin E₂-induced diarrheaAmelioration of diarrhea≥ 3 mg/kgActivity equivalent to loperamide.[2][2]
Castor oil-induced diarrheaDelayed onset of diarrhea≥ 3 mg/kgLoperamide was effective at a lower dose (≥ 0.3 mg/kg).[2][2]
Table 2: Effects on Gastrointestinal Propulsion in Rats
ParameterDose (p.o.)EffectReference
Gastric emptying, small intestinal, and colonic propulsion30 and 100 mg/kgReduced propulsion.[2][2]
Antidiarrheal dosesNo significant anti-propulsive effects.[2][2]
Table 3: In Vitro Activity in Rat Colonic Mucosa
ParameterCompoundIC₅₀ ValueReference
Inhibition of acetylcholine-induced ion transportThis compound (racemic)~3-4 µmol/L[3]
S(+)-isomer~3-4 µmol/L[3]
R(-)-isomer~3-4 µmol/L[3]
Table 4: Clinical Efficacy in Traveler's Diarrhea
DoseParameterResultp-valueReference
20 mg (four times a day for 48 hours)Duration of diarrhea53% reduction compared to placebo.[4]< 0.01[4]
Number of unformed stools (0-48 hours)30-36% reduction compared to placebo.[4][5][6]< 0.05[4][5]
Post-treatment curative antibiotics requiredSignificantly fewer patients compared to placebo and 5 mg dose groups.[4]< 0.01[4]
Table 5: Pharmacokinetic Parameters in Rats
Compound (30 mg/kg, p.o.)Cₘₐₓ (ng/ml)AUC₀₋₁₂ (ng-h/ml)Reference
This compound (racemic)3781650[3]
S(+)-isomer5652230[3]
R(-)-isomer271613[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the early evaluation of this compound are provided below.

Castor Oil-Induced Diarrhea Model in Rats

This model is widely used to screen for antidiarrheal activity, as castor oil's active metabolite, ricinoleic acid, induces both hypersecretion and hypermotility.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are fasted for 18-24 hours with free access to water.

  • Grouping: Animals are randomly assigned to control and treatment groups (n=6-8 per group).

  • Dosing:

    • Vehicle control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Positive control group receives a standard antidiarrheal agent (e.g., loperamide, 5 mg/kg, p.o.).

    • Test groups receive varying doses of this compound orally.

  • Induction of Diarrhea: One hour after drug administration, castor oil (1-2 ml per rat) is administered orally.

  • Observation: Each rat is placed in an individual cage with a pre-weighed filter paper or absorbent paper lining the bottom. The animals are observed for 4-6 hours.

  • Parameters Measured:

    • Onset of diarrhea: Time to the first diarrheic stool.

    • Frequency of defecation: Total number of wet and total fecal droppings.

    • Stool consistency: Scored based on a predefined scale (e.g., from normal to watery).

    • Weight of stools: The lining paper is weighed at the end of the observation period to determine the total fecal weight.

  • Data Analysis: The percentage inhibition of defecation is calculated for each treatment group compared to the control group.

Prostaglandin E₂ (PGE₂)-Induced Diarrhea Model in Rats

This model specifically assesses the antisecretory effects of a test compound, as PGE₂ is a potent intestinal secretagogue.

  • Animals and Grouping: Similar to the castor oil model.

  • Dosing: Vehicle, positive control (e.g., loperamide), or this compound is administered orally.

  • Induction of Diarrhea: 30-60 minutes after drug administration, 16,16-dimethyl prostaglandin E₂ (e.g., 500 µg/kg) is administered intraperitoneally or orally.[2]

  • Observation and Parameters Measured: Similar to the castor oil model, focusing on the onset, frequency, and severity of diarrhea over a defined period (e.g., 4 hours).

Gastrointestinal Propulsion (Charcoal Meal) Test in Rats

This assay evaluates the effect of a compound on intestinal motility.

  • Animals and Grouping: Rats are fasted for 18-24 hours with free access to water.

  • Dosing: Vehicle, positive control (e.g., atropine or morphine), or this compound is administered.

  • Charcoal Meal Administration: At a set time after drug administration (e.g., 60 minutes), a charcoal meal (e.g., 5-10% activated charcoal suspension in 10% gum acacia or 0.5% methylcellulose, 1-2 ml per rat) is given orally.[7]

  • Measurement: After a specific time (e.g., 15-30 minutes), the animals are euthanized by cervical dislocation. The small intestine is carefully dissected from the pylorus to the cecum.

  • Data Collection: The total length of the small intestine is measured, as is the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis: The percentage of intestinal transit is calculated as: (distance traveled by charcoal / total length of small intestine) x 100.

Ussing Chamber Assay for Intestinal Ion Transport

This in vitro technique measures ion transport across the intestinal epithelium, providing a direct assessment of antisecretory activity.

  • Tissue Preparation: Rats are euthanized, and a segment of the distal colon is excised and placed in ice-cold, oxygenated Ringer's solution. The mucosal layer is stripped from the underlying muscle layers.

  • Mounting: The isolated colonic mucosa is mounted between the two halves of an Ussing chamber, separating the mucosal and serosal sides.

  • Solutions: Both sides of the tissue are bathed in equal volumes of warmed (37°C) and oxygenated Ringer's solution.

  • Electrophysiological Measurements:

    • The transepithelial potential difference (PD) is clamped to 0 mV using an external voltage clamp amplifier.

    • The current required to maintain this voltage clamp is the short-circuit current (Isc) , which represents the net active ion transport across the epithelium.

  • Experimental Procedure:

    • The tissue is allowed to equilibrate until a stable baseline Isc is achieved.

    • Secretagogues (e.g., acetylcholine, prostaglandin E₂) are added to the serosal side to stimulate ion secretion (an increase in Isc).

    • This compound is added at various concentrations to the serosal bath before or after the secretagogue to determine its inhibitory effect on the Isc response.

  • Data Analysis: The change in Isc (ΔIsc) is measured, and the inhibitory concentration (IC₅₀) of this compound is calculated.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of calmodulin, a key transducer of intracellular calcium (Ca²⁺) signals. The following diagrams illustrate the proposed signaling pathways affected by this compound in intestinal epithelial cells and smooth muscle cells.

Inhibition of Calmodulin-Mediated Intestinal Secretion

An increase in intracellular Ca²⁺ is a critical signal for intestinal fluid and electrolyte secretion. Calmodulin is a primary sensor for these Ca²⁺ signals.

G cluster_0 Intestinal Epithelial Cell Secretagogues Secretagogues (e.g., Acetylcholine, Prostaglandins) Receptors Gq-Coupled Receptors Secretagogues->Receptors PLC Phospholipase C (PLC) Receptors->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_intracellular Increased Intracellular [Ca²⁺] Ca_release->Ca_intracellular Ca_influx Ca²⁺ Influx Ca_influx->Ca_intracellular Calmodulin Calmodulin Ca_intracellular->Calmodulin CaM_active Ca²⁺-Calmodulin Complex (Active) Calmodulin->CaM_active Binds Ca²⁺ CaMKII CaMKII CaM_active->CaMKII Activates Other_Effectors Other Effector Proteins CaM_active->Other_Effectors Activates Ion_Channels Apical Ion Channels (e.g., CFTR, CaCC) CaMKII->Ion_Channels Phosphorylates & Activates Other_Effectors->Ion_Channels Regulates Ion_Secretion Increased Ion & Water Secretion (Diarrhea) Ion_Channels->Ion_Secretion Zaldaride This compound Zaldaride->Calmodulin Inhibits

Caption: this compound inhibits calmodulin, preventing the activation of downstream effectors like CaMKII, thereby reducing ion and water secretion in intestinal epithelial cells.

Modulation of Gastrointestinal Motility

In intestinal smooth muscle cells, Ca²⁺-calmodulin signaling is central to the initiation of contraction.

G cluster_1 Intestinal Smooth Muscle Cell Depolarization Depolarization / Neurotransmitters Ca_influx Ca²⁺ Influx (L-type Ca²⁺ channels) Depolarization->Ca_influx Ca_intracellular Increased Intracellular [Ca²⁺] Ca_influx->Ca_intracellular Calmodulin Calmodulin Ca_intracellular->Calmodulin CaM_active Ca²⁺-Calmodulin Complex (Active) Calmodulin->CaM_active Binds Ca²⁺ MLCK_inactive Myosin Light Chain Kinase (MLCK) (Inactive) CaM_active->MLCK_inactive Binds to MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Activates Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylates Contraction Muscle Contraction (Increased Motility) Myosin_LC_P->Contraction Zaldaride This compound Zaldaride->Calmodulin Inhibits

Caption: By inhibiting calmodulin, this compound reduces the activation of MLCK, leading to decreased myosin light chain phosphorylation and subsequent attenuation of smooth muscle contraction.

Influence on Neuronal Pathways

This compound has been shown to inhibit tetrodotoxin (TTX)-sensitive neuronal pathways, suggesting an additional mechanism for its antidiarrheal effect by modulating enteric nervous system (ENS) activity. TTX is a potent neurotoxin that blocks voltage-gated sodium channels in neurons.

G cluster_2 Enteric Nervous System (ENS) - Epithelial Interaction Stimuli Luminal Stimuli (e.g., Toxins, Irritants) Enteroendocrine_Cell Enteroendocrine Cell Stimuli->Enteroendocrine_Cell Serotonin 5-HT Release Enteroendocrine_Cell->Serotonin Afferent_Neuron Submucosal Afferent Neuron Serotonin->Afferent_Neuron Activates Interneuron Interneuron Afferent_Neuron->Interneuron Secretomotor_Neuron Secretomotor Neuron (TTX-Sensitive) Interneuron->Secretomotor_Neuron Neurotransmitter_Release Neurotransmitter Release (e.g., ACh, VIP) Secretomotor_Neuron->Neurotransmitter_Release Action Potential Epithelial_Cell Intestinal Epithelial Cell Neurotransmitter_Release->Epithelial_Cell Stimulates Secretion Ion & Water Secretion Epithelial_Cell->Secretion Zaldaride This compound Zaldaride->Secretomotor_Neuron Inhibits Neuronal Pathway

Caption: this compound's inhibition of TTX-sensitive neuronal pathways likely dampens the neural amplification of secretory signals in the gut.

Conclusion

The early pharmacological studies of this compound establish it as a selective calmodulin inhibitor with significant antidiarrheal efficacy in both preclinical and clinical settings. Its mechanism of action, centered on the modulation of intracellular calcium signaling pathways in both epithelial and smooth muscle cells, offers a targeted approach to treating diarrhea. Furthermore, its ability to reduce intestinal secretion and motility without causing significant constipation at therapeutic doses highlighted its potential as a valuable therapeutic agent. This guide provides a foundational understanding of the key data and methodologies from its initial pharmacological evaluation for professionals in the field of drug discovery and development.

References

Zaldaride Maleate: A Chemical Probe for Calmodulin Function - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. Its ability to modulate the activity of a diverse array of downstream effector proteins makes it a critical regulator of cellular function and a compelling target for therapeutic intervention. Zaldaride maleate has been identified as a potent and selective inhibitor of calmodulin, making it a valuable chemical probe for elucidating the multifaceted roles of CaM in health and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical data, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

Introduction to this compound

This compound is a potent, orally active, and selective inhibitor of calmodulin. It has been investigated primarily for its antidiarrheal properties, which are attributed to its ability to inhibit calmodulin-dependent processes in intestinal epithelial cells, thereby reducing ion secretion. As a chemical probe, this compound allows researchers to dissect the specific contributions of calmodulin to various physiological and pathophysiological processes. Its utility extends to studying CaM's role in the regulation of enzymes such as cyclic nucleotide phosphodiesterases, protein kinases like CaMKII, and protein phosphatases such as calcineurin.

Mechanism of Action

This compound exerts its inhibitory effect by binding to calmodulin in a calcium-dependent manner. Upon binding of intracellular Ca2+, calmodulin undergoes a conformational change, exposing hydrophobic patches that are critical for its interaction with target proteins. This compound is thought to interact with these exposed hydrophobic domains, preventing the Ca2+/CaM complex from binding to and activating its downstream effectors. This inhibition of CaM-dependent signaling pathways forms the basis of its pharmacological effects.

Quantitative Data

The following tables summarize the available quantitative data for this compound's interaction with calmodulin and its effects in various assays.

Table 1: In Vitro Inhibitory Activity of this compound

Target Enzyme/ProcessAssay TypeIC50Reference
CaM-stimulated cAMP PhosphodiesteraseEnzyme Activity Assay3.3 nM
Acetylcholine-induced Ion TransportUssing Chamber~3-4 µM (racemate and isomers)

Table 2: In Vivo Efficacy of this compound (Antidiarrheal Effect)

Diarrhea ModelSpeciesED50Reference
16,16-dimethyl prostaglandin E2-inducedRat25 mg/kg (racemic)
16,16-dimethyl prostaglandin E2-inducedRat10 mg/kg (S(+)-isomer)
16,16-dimethyl prostaglandin E2-inducedRat>30 mg/kg (R(-)-isomer)

Signaling Pathways and Visualizations

Calmodulin Signaling Pathway

Calmodulin is a central node in calcium signaling. An increase in intracellular calcium leads to the formation of the Ca2+/CaM complex, which then activates a multitude of downstream targets. This compound acts by preventing this activation.

Calmodulin_Signaling cluster_stimulus Cellular Stimulus cluster_calcium Calcium Signaling cluster_inhibition Inhibition cluster_effectors Downstream Effectors cluster_cellular_response Cellular Response Stimulus Stimulus Ca2_increase ↑ [Ca2+]i Calmodulin Calmodulin (Inactive) Ca2_increase->Calmodulin + 4 Ca2+ CaM_active Ca2+/Calmodulin (Active) Calmodulin->CaM_active PDE Phosphodiesterases (e.g., PDE1) CaM_active->PDE CaMKII CaMKII CaM_active->CaMKII Calcineurin Calcineurin (PP2B) CaM_active->Calcineurin Other Other CaM Targets CaM_active->Other Zaldaride This compound Zaldaride->CaM_active Inhibits Binding Response Cellular Responses (e.g., Ion Secretion, Gene Expression, Neurotransmission) PDE->Response CaMKII->Response Calcineurin->Response Other->Response

Caption: Calmodulin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing a Calmodulin Inhibitor

The following diagram outlines a typical experimental workflow for characterizing a putative calmodulin inhibitor like this compound.

Experimental_Workflow Biochemical_Assays Biochemical Assays Binding_Assay Direct Binding Assay (e.g., ITC, SPR) Biochemical_Assays->Binding_Assay Enzyme_Assay CaM-Dependent Enzyme Inhibition Assay (e.g., PDE) Biochemical_Assays->Enzyme_Assay Cellular_Assays Cell-Based Assays Binding_Assay->Cellular_Assays Enzyme_Assay->Cellular_Assays Pull_Down Calmodulin Pull-Down/ Co-IP Cellular_Assays->Pull_Down Functional_Assay Cellular Functional Assay (e.g., Ion Flux, Reporter Gene) Cellular_Assays->Functional_Assay In_Vivo_Models In Vivo Models Pull_Down->In_Vivo_Models Functional_Assay->In_Vivo_Models Disease_Model Disease Model (e.g., Diarrhea Model) In_Vivo_Models->Disease_Model Data_Analysis Data Analysis & Conclusion Disease_Model->Data_Analysis

Caption: Experimental workflow for characterizing a calmodulin inhibitor.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound as a calmodulin inhibitor. These should be optimized for specific laboratory conditions and research questions.

Calmodulin-Dependent cAMP Phosphodiesterase (PDE1) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of a calmodulin-dependent phosphodiesterase.

Materials:

  • Purified calmodulin

  • Purified bovine brain PDE1

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM CaCl2)

  • [3H]-cAMP

  • 5'-Nucleotidase (from Crotalus atrox venom)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a reaction mixture containing calmodulin and PDE1 at concentrations determined by prior optimization experiments.

  • Inhibitor Pre-incubation: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate. Add the calmodulin/PDE1 mixture to each well and pre-incubate for 15-30 minutes at 30°C.

  • Initiate Reaction: Start the reaction by adding [3H]-cAMP to each well. The final concentration of cAMP should be below its Km for PDE1. Incubate for a defined period (e.g., 10-20 minutes) at 30°C, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.

  • Convert AMP to Adenosine: Add 5'-nucleotidase to each well and incubate for 10-15 minutes at 30°C to convert the [3H]-AMP product to [3H]-adenosine.

  • Separate Product from Substrate: Add an anion-exchange resin slurry to each well. The negatively charged [3H]-cAMP will bind to the resin, while the uncharged [3H]-adenosine will remain in the supernatant.

  • Quantify Product: Centrifuge the plate to pellet the resin. Transfer a portion of the supernatant to a scintillation vial containing scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Calmodulin Pull-Down Assay from Cell Lysates

This assay is used to demonstrate that this compound can disrupt the interaction between calmodulin and its binding partners in a cellular context.

Materials:

  • Calmodulin-agarose beads (or similar affinity resin)

  • Cell culture expressing a known calmodulin-binding protein (e.g., CaMKII)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)

  • Wash buffer (Lysis buffer with lower detergent concentration, e.g., 0.1% NP-40)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of a chelating agent like EGTA if the interaction is strictly calcium-dependent)

  • This compound

  • Primary antibody against the calmodulin-binding protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations for a specified time. Include a vehicle control (DMSO).

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Pre-clearing Lysates (Optional): To reduce non-specific binding, incubate the lysates with unconjugated agarose beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Calmodulin Pull-Down: Add equal amounts of protein from each lysate to tubes containing calmodulin-agarose beads. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding elution buffer and heating if necessary (for SDS-PAGE sample buffer).

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the known calmodulin-binding protein. Detect with an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate.

  • Data Analysis: Compare the amount of the co-precipitated calmodulin-binding protein in the this compound-treated samples to the vehicle control. A decrease in the amount of the pulled-down protein indicates that this compound has disrupted the interaction with calmodulin.

Conclusion

This compound is a valuable pharmacological tool for investigating the diverse functions of calmodulin. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. By employing the experimental approaches outlined in this guide, researchers can effectively utilize this compound to probe the roles of calmodulin in their specific systems of interest, contributing to a deeper understanding of calcium-mediated signal transduction and its implications in health and disease. Further research to determine its binding kinetics and to broaden the scope of its characterized effects on various calmodulin-dependent enzymes will enhance its utility as a chemical probe.

The Role of Calmodulin in Intestinal Secretion: A Technical Guide to the Modulatory Effects of Zaldaride Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intestinal secretion is a complex physiological process vital for maintaining mucosal health and fluid balance. Dysregulation of this process, often leading to secretory diarrhea, presents a significant clinical challenge. At the heart of the intracellular signaling cascades governing intestinal electrolyte transport is calmodulin (CaM), a ubiquitous calcium-binding protein. This technical guide provides an in-depth exploration of the pivotal role of calmodulin in mediating intestinal secretion and examines the pharmacological intervention of Zaldaride maleate, a potent calmodulin inhibitor. This document details the experimental protocols used to elucidate these mechanisms, presents quantitative data on the efficacy of this compound, and visualizes the complex signaling pathways involved.

Introduction: Calmodulin as a Central Regulator of Intestinal Secretion

The intestinal epithelium maintains a delicate balance between absorption and secretion of ions and water. Secretion is primarily driven by the active transport of chloride ions (Cl-) into the intestinal lumen, which in turn creates an osmotic gradient that draws water and sodium ions (Na+) along with it. This process is tightly regulated by a variety of intracellular second messengers, with calcium (Ca2+) being a key player.

An increase in intracellular Ca2+ concentration, triggered by various secretagogues such as neurotransmitters (e.g., acetylcholine) and inflammatory mediators (e.g., prostaglandins), leads to the activation of Ca2+-dependent signaling pathways.[1][2] Calmodulin, a highly conserved calcium-binding protein, acts as the primary intracellular receptor for Ca2+.[3] Upon binding Ca2+, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream effector proteins.[4][5] In the context of intestinal secretion, key targets of activated calmodulin include:

  • Ca2+/calmodulin-dependent protein kinases (CaMKs) : These kinases phosphorylate various target proteins, including ion channels and transporters, thereby modulating their activity.[6][7]

  • Adenylate Cyclases (AC) and Phosphodiesterases (PDEs) : Calmodulin can regulate the levels of another critical second messenger, cyclic AMP (cAMP), by modulating the activity of both its synthesizing (AC) and degrading (PDE) enzymes.[8][9]

Dysregulation of this Ca2+/calmodulin signaling axis can lead to excessive intestinal secretion and the clinical manifestation of diarrhea. Therefore, calmodulin presents a logical and compelling target for the development of anti-diarrheal therapeutics.

This compound: A Potent Calmodulin Inhibitor

This compound is a potent and selective inhibitor of calmodulin.[9] It exerts its anti-diarrheal effects by binding to calmodulin and preventing its interaction with its target proteins, thereby attenuating the downstream signaling cascades that lead to intestinal hypersecretion.

Quantitative Analysis of this compound's Efficacy

The inhibitory potential and therapeutic efficacy of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueExperimental SystemReference
IC50 (Calmodulin-stimulated cAMP phosphodiesterase activity)3.3 nMEnzyme Assay[9]
IC50 (Acetylcholine-induced ion transport)~3-4 µMRat Colonic Mucosa (Ussing Chamber)[10]

Table 2: In Vivo Efficacy of this compound in Animal Models of Diarrhea

Animal ModelSecretagogueThis compound DoseEffectReference
Rat16,16-dimethyl prostaglandin E2≥ 3 mg/kg (p.o.)Ameliorated diarrhea[11]
RatCastor Oil≥ 3 mg/kg (p.o.)Significantly delayed onset of diarrhea[11]
Rat5-Hydroxytryptamine, Neostigmine, Nicotine≥ 30 mg/kg (p.o.)Reduced increases in fecal pellet output[12][13]

Table 3: Clinical Efficacy of this compound in Traveler's Diarrhea

ParameterThis compound DosePlaceboP-valueReference
Reduction in Duration of Diarrhea20 mg (q.i.d. for 48h)-< 0.01[14]
Reduction in Number of Unformed Stools (0-48h)20 mg (q.i.d. for 48h)-< 0.05[14]

Experimental Protocols

The following sections detail the key experimental methodologies employed to investigate the role of calmodulin in intestinal secretion and the effects of this compound.

Measurement of Intestinal Ion Transport using the Ussing Chamber

The Ussing chamber is an essential in vitro technique for studying epithelial ion transport. It allows for the measurement of short-circuit current (Isc), a direct measure of net ion movement across the epithelium.

Protocol:

  • Tissue Preparation:

    • Animals (e.g., rats, mice) are euthanized according to approved ethical protocols.

    • A segment of the intestine (e.g., colon, ileum) is excised and immediately placed in ice-cold, oxygenated Ringer's solution.

    • The intestinal segment is opened along the mesenteric border, and the muscle layers are carefully stripped away to isolate the mucosa.

  • Mounting the Tissue:

    • The isolated mucosal sheet is mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

  • Experimental Setup:

    • Both chamber halves are filled with an equal volume of Ringer's solution, maintained at 37°C, and continuously gassed with 95% O2/5% CO2.

    • Agar bridges connected to Ag/AgCl electrodes are placed in each chamber half to measure the transepithelial potential difference (PD). A second pair of electrodes is used to pass a current across the tissue.

  • Measurement of Short-Circuit Current (Isc):

    • The transepithelial PD is clamped at 0 mV by a voltage clamp apparatus. The current required to maintain this clamp is the short-circuit current (Isc) and is recorded continuously.

  • Experimental Procedure:

    • After a baseline stabilization period, secretagogues (e.g., acetylcholine, prostaglandin E2) are added to the serosal side of the tissue to stimulate secretion, resulting in an increase in Isc.

    • This compound is added at varying concentrations, typically to the serosal side, prior to or after the addition of the secretagogue to assess its inhibitory effect on the Isc response.

    • Other pharmacological agents, such as tetrodotoxin (a neuronal blocker), can be used to investigate the involvement of the enteric nervous system.[15][16]

G cluster_prep Tissue Preparation cluster_setup Ussing Chamber Setup cluster_exp Experiment A Euthanize Animal B Excise Intestinal Segment A->B C Isolate Mucosa B->C D Mount Mucosa C->D E Fill Chambers with Ringer's Solution D->E F Equilibrate and Stabilize E->F G Record Baseline Isc F->G H Add this compound G->H I Add Secretagogue H->I J Record Change in Isc I->J

Experimental Workflow for Ussing Chamber Assay.
Calmodulin Activity Assay (Phosphodiesterase-Based)

This assay measures the ability of a compound to inhibit calmodulin's activation of cyclic nucleotide phosphodiesterase (PDE), a key enzyme in the cAMP signaling pathway.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and CaCl2.

    • Prepare solutions of purified calmodulin, PDE (e.g., from bovine brain), and the substrate, [3H]-cAMP.

    • Prepare a stop solution (e.g., containing unlabeled cAMP and a denaturing agent).

    • Prepare a slurry of an anion-exchange resin (e.g., Dowex) to separate the product ([3H]-5'-AMP) from the unreacted substrate.

  • Assay Procedure:

    • In a reaction tube, combine the reaction buffer, calmodulin, PDE, and the test compound (this compound) at various concentrations.

    • Initiate the reaction by adding [3H]-cAMP and incubate at 30°C for a defined period.

    • Terminate the reaction by adding the stop solution.

    • Add a snake venom (e.g., Crotalus atrox) which contains 5'-nucleotidase to convert the [3H]-5'-AMP to [3H]-adenosine.

    • Add the anion-exchange resin slurry, which binds the negatively charged [3H]-cAMP but not the neutral [3H]-adenosine.

    • Centrifuge the tubes to pellet the resin.

  • Quantification:

    • Measure the radioactivity of the supernatant (containing [3H]-adenosine) using liquid scintillation counting.

    • Calculate the percentage of inhibition of PDE activity at each concentration of this compound and determine the IC50 value.

Signaling Pathways in Intestinal Secretion and the Action of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in calmodulin-mediated intestinal secretion and the mechanism of action of this compound.

G cluster_stimulus Stimulus cluster_cell Intestinal Epithelial Cell Secretagogue Secretagogue (e.g., Acetylcholine, Prostaglandin E2) Receptor Receptor Secretagogue->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2_increase ↑ Intracellular Ca2+ ER->Ca2_increase Ca2+ release Calmodulin Calmodulin Ca2_increase->Calmodulin CaM_active Activated Ca2+/Calmodulin Calmodulin->CaM_active CaMK CaMK CaM_active->CaMK Ion_Channel Cl- Channel (e.g., CFTR, CaCC) CaMK->Ion_Channel Phosphorylation & Activation Secretion Cl- and Water Secretion Ion_Channel->Secretion

Ca2+/Calmodulin Signaling Pathway in Intestinal Secretion.

G cluster_cell Intestinal Epithelial Cell Ca2_increase ↑ Intracellular Ca2+ Calmodulin Calmodulin Ca2_increase->Calmodulin CaM_active Activated Ca2+/Calmodulin Calmodulin->CaM_active Zaldaride This compound Zaldaride->Calmodulin Inhibition Downstream Downstream Effectors (e.g., CaMK, AC, PDE) CaM_active->Downstream Secretion Cl- and Water Secretion Downstream->Secretion

Mechanism of Action of this compound.
The Enteric Nervous System (ENS) Connection

It is important to note that intestinal secretion is not solely regulated by intracellular signaling within epithelial cells. The enteric nervous system (ENS), the "brain of the gut," plays a crucial modulatory role.[17] Secretagogues can act on enteric neurons, which in turn release neurotransmitters like acetylcholine that stimulate epithelial secretion.[16] this compound has been shown to inhibit the tetrodotoxin-sensitive component of acetylcholine-induced secretion, suggesting that part of its anti-diarrheal effect is mediated through the inhibition of neuronal pathways in the ENS.[15] This highlights the multifaceted mechanism of action of this compound, targeting both epithelial and neuronal calmodulin.

G cluster_ens Enteric Nervous System cluster_epithelium Intestinal Epithelium Enteric_Neuron Enteric Neuron ACh_release Acetylcholine Release Enteric_Neuron->ACh_release Epithelial_Cell Epithelial Cell ACh_release->Epithelial_Cell Secretion Secretion Epithelial_Cell->Secretion Secretagogue Secretagogue Secretagogue->Enteric_Neuron Zaldaride This compound Zaldaride->Enteric_Neuron Inhibition

Zaldaride's Action on the Enteric Nervous System.

Conclusion

Calmodulin is a critical transducer of calcium signals that drive intestinal secretion. Its central role in this process makes it an attractive target for therapeutic intervention in secretory diarrheas. This compound, as a potent calmodulin inhibitor, effectively attenuates intestinal hypersecretion by acting on both epithelial and neuronal pathways. The experimental methodologies and quantitative data presented in this guide provide a comprehensive framework for understanding the intricate role of calmodulin in intestinal physiology and the pharmacological basis for the anti-diarrheal action of this compound. Further research into calmodulin-mediated signaling pathways will undoubtedly unveil new opportunities for the development of novel and targeted therapies for gastrointestinal disorders.

References

Preliminary Investigation of Zaldaride Maleate in Neuronal Models: A Proposed Technical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document outlines a proposed framework for the preliminary investigation of Zaldaride maleate in neuronal models. As of the latest literature review, no direct studies have been published on the effects of this compound within the central nervous system. The following guide is a hypothetical construct based on its established mechanism as a calmodulin inhibitor and the known roles of calmodulin in neuronal function and pathology.

Executive Summary

This compound is recognized as a potent calmodulin inhibitor with demonstrated efficacy in treating secretory diarrhea.[1][2] Calmodulin, a ubiquitous calcium-binding protein, is a critical transducer of calcium signaling in neurons, playing a pivotal role in synaptic plasticity, neurotransmitter release, and gene expression.[3][4] Dysregulation of calmodulin-mediated signaling has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[3][5][6] This technical guide proposes a comprehensive preliminary investigation into the potential neuroactive properties of this compound in relevant neuronal models. The core of this proposed investigation is to elucidate whether the calmodulin-inhibitory action of this compound can be therapeutically harnessed in the context of neurological disorders. This framework outlines the key experiments, detailed methodologies, and anticipated data outcomes to rigorously assess the potential of this compound as a modulator of neuronal function.

Background: The Role of Calmodulin in Neuronal Signaling

Calmodulin (CaM) is a primary intracellular calcium sensor that deciphers and relays calcium signals to a multitude of downstream effectors.[3][4] In neurons, CaM is integral to processes such as:

  • Synaptic Transmission: CaM regulates the function of ion channels and the machinery involved in neurotransmitter vesicle fusion and release.[3][7]

  • Synaptic Plasticity: CaM is a key component of the signaling cascades that underlie long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[7][8]

  • Gene Expression: CaM can influence transcriptional regulation, impacting neuronal development, differentiation, and survival.[9]

  • Neuroinflammation: Calmodulin-binding proteins are involved in neuroinflammatory pathways, which are increasingly recognized as major contributors to neurodegenerative processes.[6]

Given the central role of calmodulin in neuronal homeostasis, its inhibition by this compound presents a compelling, albeit unexplored, avenue for therapeutic intervention in neurological disorders characterized by calcium dyshomeostasis.[3][10]

Proposed Investigational Workflow

The following diagram outlines the proposed experimental workflow for the preliminary investigation of this compound in neuronal models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Functional Neuronal Assays cluster_2 Phase 3: Neuroprotection & Signaling Pathways Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Cortical Neurons) Cytotoxicity_Assay Cytotoxicity Assessment (MTT, LDH assays) Cell_Culture->Cytotoxicity_Assay CaM_Binding_Assay Calmodulin Binding Affinity (Pull-down assay) Cytotoxicity_Assay->CaM_Binding_Assay Ca_Imaging Calcium Imaging (Fura-2 AM) CaM_Binding_Assay->Ca_Imaging Electrophysiology Electrophysiology (Patch-clamp) Ca_Imaging->Electrophysiology Neurotransmitter_Release Neurotransmitter Release Assay (HPLC) Electrophysiology->Neurotransmitter_Release Synaptic_Plasticity Synaptic Plasticity Assessment (LTP induction) Neurotransmitter_Release->Synaptic_Plasticity Neuroprotection_Assay Neuroprotection Assay (e.g., against Aβ toxicity) Synaptic_Plasticity->Neuroprotection_Assay Western_Blot Western Blot Analysis (Key signaling proteins) Neuroprotection_Assay->Western_Blot Gene_Expression Gene Expression Analysis (RT-qPCR) Western_Blot->Gene_Expression

Proposed experimental workflow for this compound investigation.

Detailed Experimental Protocols

Phase 1: In Vitro Characterization

4.1.1 Neuronal Cell Culture

  • Cell Lines: Human neuroblastoma SH-SY5Y cells and primary cortical neurons from embryonic day 18 rats.

  • Culture Conditions: SH-SY5Y cells will be maintained in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Primary neurons will be cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

4.1.2 Cytotoxicity Assessment

  • MTT Assay: To determine cell viability, neuronal cells will be seeded in 96-well plates and treated with increasing concentrations of this compound (0.1 µM to 100 µM) for 24 and 48 hours. MTT reagent will be added, and the resulting formazan crystals will be solubilized for absorbance measurement at 570 nm.

  • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, will be quantified using a commercially available LDH cytotoxicity assay kit.

4.1.3 Calmodulin Binding Affinity

  • Calmodulin-Sepharose Pull-Down Assay: To confirm the interaction between this compound and calmodulin in a neuronal context, cell lysates from treated and untreated neurons will be incubated with calmodulin-sepharose beads in the presence of calcium. After washing, bound proteins will be eluted and analyzed by Western blot for key calmodulin-binding proteins like CaMKII.[11]

4.1.4 Intracellular Calcium Imaging

  • Fura-2 AM Staining: Neuronal cells will be loaded with the ratiometric calcium indicator Fura-2 AM. Baseline fluorescence will be recorded, followed by stimulation with a calcium agonist (e.g., ionomycin) in the presence or absence of this compound. Changes in intracellular calcium concentration will be monitored by measuring the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.

Phase 2: Functional Neuronal Assays

4.2.1 Electrophysiology

  • Whole-Cell Patch-Clamp: To assess the effects on ion channel activity, whole-cell patch-clamp recordings will be performed on primary cortical neurons. The effects of this compound on voltage-gated calcium channels (VGCCs) and NMDA receptor-mediated currents will be investigated.

4.2.2 Neurotransmitter Release

  • HPLC Analysis: The effect of this compound on the release of key neurotransmitters such as dopamine and glutamate will be assessed. Synaptosomes will be prepared from rat brain tissue and stimulated with a depolarizing agent (e.g., high KCl) in the presence of varying concentrations of this compound. The supernatant will be collected and analyzed by high-performance liquid chromatography (HPLC).

Phase 3: Neuroprotection and Signaling Pathway Analysis

4.3.1 Neuroprotection Assay

  • Amyloid-beta (Aβ) Toxicity Model: Primary cortical neurons will be pre-treated with this compound followed by exposure to oligomeric Aβ (a key pathological hallmark of Alzheimer's disease). Cell viability will be assessed using the MTT assay to determine if this compound confers neuroprotection.[12][13]

4.3.2 Western Blot Analysis

  • Protein Expression and Phosphorylation: Following treatment with this compound and/or a pathological stimulus (e.g., Aβ), cell lysates will be subjected to Western blot analysis to probe for changes in the expression and phosphorylation status of key proteins in calmodulin-dependent signaling pathways, such as CaMKII, CREB, and Akt.

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated from the proposed experiments.

Table 1: Effect of this compound on Neuronal Viability

Concentration (µM)SH-SY5Y Viability (% of Control)Primary Neuron Viability (% of Control)
0 (Control)100 ± 5.2100 ± 6.1
198 ± 4.897 ± 5.5
1095 ± 6.192 ± 7.3
5075 ± 8.368 ± 9.2
10042 ± 7.935 ± 8.8

Table 2: Inhibition of CaMKII Autophosphorylation by this compound

Concentration (µM)p-CaMKII / Total CaMKII Ratio% Inhibition
0 (Control)1.000
10.85 ± 0.0715
100.42 ± 0.0558
500.15 ± 0.0385

Table 3: Neuroprotective Effect of this compound against Aβ Toxicity

TreatmentNeuronal Viability (% of Control)
Control100 ± 5.9
Aβ (10 µM)48 ± 7.2
Zaldaride (10 µM) + Aβ (10 µM)75 ± 6.8
Zaldaride (50 µM) + Aβ (10 µM)88 ± 5.4

Visualization of a Key Signaling Pathway

The following diagram illustrates the Ca2+/Calmodulin-CaMKII signaling pathway, a primary target for investigation.

G cluster_0 Neuronal Signaling Cascade Ca_Influx Ca2+ Influx (e.g., via NMDA Receptor) CaM Calmodulin (CaM) Ca_Influx->CaM CaM_active Ca2+/CaM Complex CaM->CaM_active Binds Ca2+ CaMKII CaMKII (inactive) CaM_active->CaMKII Zaldaride This compound Zaldaride->CaM_active Inhibition CaMKII_active CaMKII (active) CaMKII->CaMKII_active Activation Downstream Downstream Targets (e.g., CREB, Synaptic Proteins) CaMKII_active->Downstream Phosphorylation Neuronal_Response Neuronal Response (Synaptic Plasticity, Gene Expression) Downstream->Neuronal_Response

Proposed inhibition of the Ca2+/Calmodulin-CaMKII pathway by this compound.

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial exploration of this compound in neuronal models. The proposed experiments are designed to systematically evaluate its cytotoxicity, target engagement, and functional effects on neuronal activity and survival. Positive outcomes from this preliminary investigation would warrant further studies, including in vivo efficacy testing in animal models of neurodegenerative diseases and a more in-depth analysis of its impact on various neuronal signaling networks. The potential to repurpose a drug with a known safety profile for neurological applications makes this a compelling area for future research.

References

Methodological & Application

Zaldaride Maleate: A Potent Calmodulin Inhibitor for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zaldaride maleate, also known as CGS-9343B, is a potent and selective inhibitor of calmodulin (CaM).[1][2] Calmodulin is a ubiquitous, calcium-binding protein that plays a crucial role in numerous cellular signaling pathways by activating a wide range of downstream effector proteins, including phosphodiesterases, kinases, and phosphatases. By binding to calmodulin, this compound allosterically inhibits the activation of these target proteins, making it a valuable tool for studying calmodulin-dependent signaling pathways and for the development of therapeutics targeting these pathways. This document provides a detailed protocol for an in vitro calmodulin inhibition assay using this compound, focusing on the inhibition of calmodulin-stimulated cyclic nucleotide phosphodiesterase 1 (PDE1).

Data Presentation

This compound has been characterized as a high-affinity calmodulin inhibitor. Its inhibitory potency is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a calmodulin-stimulated enzyme by 50%.

Table 1: In Vitro Inhibitory Activity of this compound against Calmodulin-Stimulated PDE1

CompoundTargetAssay TypeIC50 ValueReference
This compound (CGS-9343B)CalmodulinCalmodulin-stimulated cAMP phosphodiesterase (PDE1) activity3.3 µM--INVALID-LINK--[2]
TrifluoperazineCalmodulinCalmodulin-stimulated cAMP phosphodiesterase (PDE1) activity12.7 µM--INVALID-LINK--[2]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

G cluster_activation Calmodulin Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effect Ca2 Ca²⁺ CaM_inactive Inactive Calmodulin Ca2->CaM_inactive Binds CaM_active Active Ca²⁺/Calmodulin Complex CaM_inactive->CaM_active Conformational Change CaM_inhibited Inhibited Ca²⁺/Calmodulin/Zaldaride Complex CaM_active->CaM_inhibited PDE1_inactive Inactive PDE1 CaM_active->PDE1_inactive Activates Zaldaride This compound Zaldaride->CaM_active CaM_inhibited->PDE1_inactive Prevents Activation PDE1_active Active PDE1 PDE1_inactive->PDE1_active cAMP cAMP PDE1_active->cAMP Hydrolyzes AMP AMP cAMP->AMP

Caption: Signaling pathway of calmodulin activation and its inhibition by this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_initiation 3. Reaction Initiation & Incubation cluster_detection 4. Detection cluster_analysis 5. Data Analysis prep_reagents Prepare Assay Buffer, this compound dilutions, PDE1, Calmodulin, and cAMP solution add_components Add buffer, this compound (or vehicle), PDE1, and Calmodulin to microplate wells prep_reagents->add_components pre_incubate Pre-incubate to allow inhibitor binding add_components->pre_incubate add_cAMP Initiate reaction by adding cAMP add_components->add_cAMP incubate Incubate at 37°C add_cAMP->incubate stop_reaction Stop reaction (optional, depending on detection method) add_cAMP->stop_reaction detect_signal Measure signal (e.g., colorimetric, fluorescence, luminescence) stop_reaction->detect_signal calc_inhibition Calculate percent inhibition stop_reaction->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

References

Application of Zaldaride Maleate in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaldaride maleate is a potent and selective inhibitor of calmodulin, a key intracellular calcium sensor that plays a pivotal role in the regulation of smooth muscle contraction. By binding to calmodulin, this compound prevents the activation of downstream targets, most notably myosin light chain kinase (MLCK), thereby leading to the relaxation of smooth muscle. This property makes this compound a valuable tool for investigating the signaling pathways that govern smooth muscle physiology and pathophysiology. Its primary application has been as an antidiarrheal agent, where it reduces intestinal motility and secretion. These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo studies of smooth muscle contraction.

Mechanism of Action

Smooth muscle contraction is initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). This calcium binds to calmodulin (CaM), inducing a conformational change that enables the Ca²⁺-CaM complex to bind to and activate MLCK. Activated MLCK then phosphorylates the regulatory light chain of myosin II, which in turn allows for the interaction of myosin with actin, leading to cross-bridge cycling and muscle contraction.

This compound exerts its inhibitory effect by binding to calmodulin, thus preventing the formation of the active Ca²⁺-CaM-MLCK complex. This inhibition is highly specific, with a potent inhibitory effect on calmodulin-stimulated cyclic AMP (cAMP) phosphodiesterase activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various studies.

ParameterValueTarget/SystemReference
IC₅₀3.3 nMCalmodulin-stimulated cAMP phosphodiesterase activity[1]
IC₅₀~3-4 µMAcetylcholine-induced ion transport in rat colonic mucosa[2]
Animal ModelAgonistEffective Dose (p.o.)EffectReference
Female Rats16,16-dimethyl prostaglandin E₂1 mg/kg (ID₅₀: 0.7 mg/kg)Amelioration of diarrhea[3]
Male Rats16,16-dimethyl prostaglandin E₂3 mg/kg (ID₅₀: 10.3 mg/kg)Amelioration of diarrhea[3]
Female RatsCastor Oil10 mg/kgReduced incidence of diarrhea[3]
Male RatsCastor Oil30 mg/kgReduced incidence of diarrhea[3]
Rats5-Hydroxytryptamine, Neostigmine, Nicotine≥30 mg/kgReduced fecal pellet output[4][5]

Signaling Pathway Diagram

This compound Mechanism of Action in Smooth Muscle Contraction agonist Agonist (e.g., Acetylcholine) receptor Gq-protein coupled receptor agonist->receptor plc Phospholipase C (PLC) receptor->plc activates ip3 IP₃ plc->ip3 produces sr Sarcoplasmic Reticulum ip3->sr binds to receptor on ca2_increase ↑ Intracellular [Ca²⁺] sr->ca2_increase releases Ca²⁺ cam Calmodulin (CaM) ca2_increase->cam binds to ca_cam Ca²⁺-CaM Complex cam->ca_cam mlck_inactive Myosin Light Chain Kinase (MLCK) (Inactive) ca_cam->mlck_inactive binds to & activates zaldaride This compound zaldaride->cam inhibits mlck_active MLCK (Active) mlck_inactive->mlck_active myosin_lc Myosin Light Chain mlck_active->myosin_lc phosphorylates myosin_lc_p Phosphorylated Myosin Light Chain myosin_lc->myosin_lc_p contraction Smooth Muscle Contraction myosin_lc_p->contraction leads to Experimental Workflow for In Vitro Smooth Muscle Contraction Assay start Start dissect Dissect Smooth Muscle Tissue start->dissect prepare_strips Prepare Tissue Strips dissect->prepare_strips mount Mount Strips in Organ Bath prepare_strips->mount equilibrate Equilibrate under Resting Tension mount->equilibrate ref_contraction Induce Reference Contraction (Agonist) equilibrate->ref_contraction wash Wash and Return to Baseline ref_contraction->wash pre_incubate Pre-incubate with This compound wash->pre_incubate dose_response Generate Agonist Dose-Response Curve pre_incubate->dose_response data_analysis Data Analysis (IC₅₀ Calculation) dose_response->data_analysis end End data_analysis->end

References

Zaldaride Maleate: A Potent Tool for Interrogating CaMKII Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals into a wide array of cellular responses. Its involvement in fundamental processes such as synaptic plasticity, gene expression, and cardiac function makes it a significant target for therapeutic intervention and a key subject of basic research. The activation of CaMKII is critically dependent on its binding to calcium-activated calmodulin (Ca²⁺/CaM). Therefore, specific inhibitors of calmodulin can serve as powerful tools to dissect the upstream regulation and downstream consequences of CaMKII signaling. Zaldaride maleate, a potent and selective calmodulin inhibitor, presents itself as an ideal tool compound for such investigations.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study CaMKII pathways.

Mechanism of Action

This compound exerts its effect by binding to calmodulin with high affinity, thereby preventing the conformational changes required for calmodulin to bind to and activate its target proteins, including CaMKII. By inhibiting the formation of the Ca²⁺/CaM/CaMKII complex, this compound effectively blocks the initial and essential step in CaMKII activation. This allows researchers to investigate the specific roles of CaMKII in cellular processes by observing the effects of its inhibition.

Data Presentation: Comparative Potency of Calmodulin Inhibitors

The selection of an appropriate tool compound is critical for the accurate interpretation of experimental results. The following table summarizes the potency of this compound in comparison to other commonly used calmodulin inhibitors. The high potency of this compound makes it a valuable tool for specifically targeting calmodulin-dependent pathways at low nanomolar concentrations.

CompoundTargetPotency (IC50/Kd)Comments
This compound Calmodulin (CaM)IC50: 3.3 nM (for CaM-stimulated cAMP phosphodiesterase)[1][2]A potent and selective calmodulin inhibitor.[1][3]
CalmidazoliumCalmodulin (CaM)Kd: 3 nM[4]IC50: 0.15 µM (for CaM-stimulated phosphodiesterase), 0.35 µM (for CaM-induced Ca²⁺-transporting ATPase activation)[4]
TrifluoperazineCalmodulin (CaM)Kd: 1-5 µM[5]Also exhibits off-target effects on other proteins, including dopamine receptors and ion channels.[6][7][8]
W-7Calmodulin (CaM)IC50: 28 µM (for CaM-dependent phosphodiesterase), 51 µM (for myosin light chain kinase)A cell-permeable and reversible calmodulin antagonist.

Signaling Pathway Diagram

The following diagram illustrates the canonical CaMKII activation pathway and the point of intervention for this compound.

CaMKII_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Ca_channel Ca²⁺ Channel Ca Ca²⁺ Ca_channel->Ca Influx CaM Calmodulin (CaM) Ca->CaM Binds Ca_CaM Ca²⁺/CaM Complex CaM->Ca_CaM CaMKII_inactive Inactive CaMKII Ca_CaM->CaMKII_inactive Activates Zaldaride This compound Zaldaride->CaM Inhibits binding to CaMKII CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Downstream Downstream Targets CaMKII_active->Downstream Phosphorylates Response Cellular Response Downstream->Response

Figure 1: CaMKII activation pathway and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for in vitro and cell-based assays to study CaMKII pathways using this compound as a tool compound.

Protocol 1: In Vitro CaMKII Kinase Activity Assay

This protocol describes a non-radioactive, colorimetric ELISA-based assay to measure the kinase activity of purified CaMKII and to assess the inhibitory effect of this compound.

Materials:

  • Purified active CaMKII enzyme

  • CaMKII substrate peptide (e.g., Syntide-2) pre-coated on a 96-well plate

  • This compound

  • Calmodulin

  • CaCl₂

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phospho-specific antibody against the CaMKII substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Experimental Workflow Diagram:

In_Vitro_Workflow cluster_workflow In Vitro CaMKII Assay Workflow A 1. Prepare Reagents - CaMKII, CaM, CaCl₂, ATP - this compound dilutions B 2. Add this compound to substrate-coated wells A->B C 3. Add CaMKII, CaM, and CaCl₂ to initiate activation B->C D 4. Add ATP to start kinase reaction C->D E 5. Incubate (e.g., 30 min at 30°C) D->E F 6. Wash wells E->F G 7. Add phospho-specific primary antibody F->G H 8. Incubate and Wash G->H I 9. Add HRP-conjugated secondary antibody H->I J 10. Incubate and Wash I->J K 11. Add TMB substrate J->K L 12. Add Stop Solution K->L M 13. Read absorbance L->M

Figure 2: Workflow for in vitro CaMKII kinase assay with this compound.

Procedure:

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in Kinase Assay Buffer to obtain a range of concentrations for IC50 determination.

  • Assay Setup: To the wells of the substrate-coated 96-well plate, add 25 µL of the this compound dilutions or vehicle control.

  • Enzyme and Activator Addition: Prepare a master mix containing purified CaMKII, calmodulin, and CaCl₂ in Kinase Assay Buffer. Add 25 µL of this master mix to each well. Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add 50 µL of ATP solution (in Kinase Assay Buffer) to each well to start the phosphorylation reaction. The final volume in each well is 100 µL.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Washing: Aspirate the reaction mixture and wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Primary Antibody Incubation: Add 100 µL of the diluted phospho-specific primary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based CaMKII Activity Assay using Western Blot

This protocol describes how to use this compound to investigate the role of CaMKII in a specific cellular pathway by measuring the phosphorylation of a known downstream target of CaMKII.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Stimulus to activate CaMKII (e.g., ionomycin, glutamate, or a specific agonist)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CaMKII (Thr286), anti-total CaMKII, anti-phospho-downstream target, anti-total-downstream target, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate the cells at an appropriate density and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Following pre-treatment, stimulate the cells with the chosen agonist for the appropriate duration to induce CaMKII activation.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-proteins to their respective total protein levels and the loading control.

Conclusion

References

Application Notes and Protocols: Utilizing Zaldaride Maleate in Organoid Models of Intestinal Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal organoids have emerged as a powerful in vitro model system that faithfully recapitulates the cellular diversity and physiological functions of the native intestinal epithelium.[1][2][3] These three-dimensional, self-organizing structures derived from adult stem cells or pluripotent stem cells provide an invaluable tool for studying intestinal transport, disease modeling, and drug discovery.[4][5][6] One key application of intestinal organoids is the investigation of ion and fluid transport, processes that are fundamental to maintaining intestinal homeostasis and are often dysregulated in diarrheal diseases.

Zaldaride maleate is a potent and selective inhibitor of calmodulin, a ubiquitous intracellular calcium sensor that plays a critical role in mediating numerous cellular processes, including intestinal ion transport.[7][8] Clinical studies have demonstrated the antidiarrheal efficacy of this compound in treating traveler's diarrhea.[8] The mechanism of action is believed to involve the inhibition of calmodulin-dependent signaling pathways that regulate intestinal fluid and electrolyte secretion.[9][10][11]

This document provides detailed application notes and protocols for utilizing this compound in intestinal organoid models to study its effects on intestinal transport. The primary assay described is the Forskolin-Induced Swelling (FIS) assay, a robust method to assess cystic fibrosis transmembrane conductance regulator (CFTR)-dependent fluid secretion in organoids.[4][12] By employing this model, researchers can elucidate the specific cellular and molecular mechanisms by which this compound modulates intestinal epithelial function.

Data Presentation

Table 1: this compound In Vitro Activity
ParameterValueReference
TargetCalmodulin (CaM)[7]
IC50 (CaM-stimulated cAMP phosphodiesterase)3.3 nM[7]
Proposed In Vitro Concentration Range for Organoid Studies1 nM - 1 µMN/A
Table 2: Experimental Parameters for Forskolin-Induced Swelling (FIS) Assay
ParameterRecommended Value/RangeNotes
Organoid Seeding Density30-80 organoids per well (96-well plate)Ensure organoids are mature with visible lumens.
This compound Pre-incubation Time1-3 hoursTo allow for cellular uptake and target engagement.
Forskolin Concentration5-10 µMTo stimulate cAMP production and activate CFTR.[12]
Imaging Interval15-30 minutesFor time-course analysis of organoid swelling.
Total Assay Duration2-4 hoursUntil maximal swelling is observed in the control group.
Positive ControlForskolin aloneTo establish maximal CFTR-dependent swelling.
Negative ControlVehicle (DMSO) + ForskolinTo control for solvent effects.
Inhibitory ControlCFTRinh-172 (10 µM) + ForskolinTo confirm that swelling is CFTR-dependent.

Experimental Protocols

I. Culture of Human Intestinal Organoids

This protocol is adapted from established methods for culturing human intestinal organoids.[7][12]

Materials:

  • Human intestinal crypts or established organoid lines

  • Basement membrane matrix

  • IntestiCult™ Organoid Growth Medium (or equivalent)

  • Advanced DMEM/F12

  • Gentle cell dissociation reagent

  • 24-well and 96-well tissue culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cryopreserved Organoids:

    • Rapidly thaw a cryovial of organoids in a 37°C water bath.

    • Transfer the organoid suspension to a 15 mL conical tube containing 10 mL of cold Advanced DMEM/F12.

    • Centrifuge at 300 x g for 5 minutes.

    • Resuspend the organoid pellet in an appropriate volume of basement membrane matrix.

  • Seeding Organoids:

    • Dispense 50 µL domes of the organoid-matrix mixture into the center of pre-warmed 24-well plate wells.

    • Incubate at 37°C for 10-15 minutes to solidify the matrix.

    • Gently add 500 µL of pre-warmed IntestiCult™ Organoid Growth Medium to each well.

  • Maintenance and Passaging:

    • Replace the culture medium every 2-3 days.

    • Passage the organoids every 7-10 days, or when they become large and the lumen darkens.

    • To passage, remove the medium and disrupt the matrix domes using a P1000 pipette.

    • Transfer the organoid suspension to a conical tube and mechanically dissociate by pipetting.

    • Centrifuge, resuspend in fresh matrix, and re-plate as described in step 2.

II. Forskolin-Induced Swelling (FIS) Assay with this compound

This protocol details the use of this compound to investigate its effect on CFTR-mediated fluid secretion in intestinal organoids.

Materials:

  • Mature intestinal organoids in a 96-well plate

  • This compound stock solution (in DMSO)

  • Forskolin stock solution (in DMSO)

  • CFTRinh-172 (optional, as a control)

  • Live-cell imaging system with environmental control (37°C, 5% CO2)

  • Image analysis software (e.g., ImageJ)

  • Krebs-Ringer Bicarbonate (KRB) buffer (optional, for a more pronounced swelling response)[12]

Procedure:

  • Plate Preparation:

    • Culture intestinal organoids in a 96-well plate until they form mature structures with a clear lumen (typically 5-7 days post-passaging).

  • This compound Pre-incubation:

    • Prepare working solutions of this compound in pre-warmed culture medium or KRB buffer at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).

    • Carefully remove the existing medium from the wells.

    • Add 100 µL of the this compound or vehicle solutions to the respective wells.

    • Incubate the plate at 37°C for 1-3 hours.

  • Initiation of Swelling and Imaging:

    • Prepare a working solution of Forskolin in pre-warmed medium or KRB buffer (final concentration of 5-10 µM). For wells treated with this compound, the Forskolin solution should also contain the corresponding concentration of this compound.

    • Place the 96-well plate on the live-cell imaging system and allow it to equilibrate.

    • Acquire baseline (time 0) brightfield images of the organoids in each well.

    • Gently add 100 µL of the Forskolin-containing solution to each well.

    • Immediately begin time-lapse imaging, capturing images every 15-30 minutes for 2-4 hours.

  • Data Analysis:

    • Using image analysis software, measure the cross-sectional area of each organoid at each time point.

    • Normalize the area at each time point to the baseline area at time 0 for each organoid.

    • Calculate the average normalized area and standard error for each experimental condition.

    • Plot the change in organoid area over time for each condition. The area under the curve can also be calculated for quantitative comparison.

Mandatory Visualizations

Signaling Pathway of this compound in Intestinal Epithelial Cells

Zaldaride_Maleate_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Secretagogues Secretagogues GPCR GPCR Secretagogues->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces CFTR CFTR Cl- Cl- CFTR->Cl- Efflux Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin Binds & Activates Calmodulin->AC Modulates Zaldaride Zaldaride Maleate Zaldaride->Calmodulin Inhibits PKA PKA cAMP->PKA Activates PKA->CFTR Phosphorylates & Activates H2O H2O Cl-->H2O Osmotic Gradient Lumen Lumen Experimental_Workflow cluster_culture Organoid Culture cluster_treatment Treatment cluster_analysis Data Acquisition & Analysis Start Start with Mature Intestinal Organoids Seed Seed Organoids in 96-well Plate Start->Seed Culture Culture for 5-7 Days Seed->Culture Pre-incubation Pre-incubate with This compound (1-3h) Culture->Pre-incubation Stimulation Add Forskolin to Induce Swelling Pre-incubation->Stimulation Imaging Live-cell Imaging (0-4h) Stimulation->Imaging Quantification Measure Organoid Area (ImageJ) Imaging->Quantification Analysis Normalize and Plot Area Change vs. Time Quantification->Analysis Result Determine Effect of This compound on Fluid Secretion Analysis->Result Logical_Relationship cluster_conditions Experimental Conditions cluster_outcomes Expected Outcomes Hypothesis Hypothesis: This compound inhibits intestinal fluid secretion by modulating CFTR activity via calmodulin inhibition. Test Zaldaride + Forskolin Hypothesis->Test is tested by Control Forskolin Alone Control_Outcome Maximal Swelling Control->Control_Outcome leads to Test_Outcome Reduced Swelling Test->Test_Outcome is expected to lead to Inhibitor CFTRinh-172 + Forskolin Inhibitor_Outcome No Swelling Inhibitor->Inhibitor_Outcome leads to Conclusion Conclusion: Elucidation of Zaldaride maleate's mechanism on intestinal transport. Test_Outcome->Conclusion supports hypothesis if observed

References

Application Notes and Protocols for Investigating Cancer Cell Migration with a Calmodulin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaldaride maleate is recognized as a potent calmodulin inhibitor.[1][2][3] Calmodulin, a key intracellular calcium sensor, plays a pivotal role in mediating a variety of cellular processes. While this compound has been clinically investigated for its antidiarrheal properties by targeting intestinal calmodulin[1], its direct application in cancer cell migration studies is not yet established in publicly available research. However, given the critical role of calmodulin and calcium signaling in the cytoskeletal rearrangements and signaling cascades that govern cell motility, exploring the effect of calmodulin inhibitors like this compound on cancer cell migration presents a novel research avenue.

These application notes provide a framework for researchers interested in investigating the potential anti-migratory effects of this compound on cancer cells. The protocols detailed below are standard methods for studying cell migration and can be adapted to test the efficacy of this compound.

Hypothetical Mechanism of Action in Cancer Cell Migration

Calmodulin is a crucial transducer of calcium signals that influence cell migration. It interacts with and modulates the activity of numerous downstream effectors, including kinases and phosphatases that are integral to the dynamic regulation of the cytoskeleton and focal adhesions. By inhibiting calmodulin, this compound could potentially disrupt these signaling pathways, leading to an inhibition of cancer cell migration.

A potential signaling pathway that could be affected by a calmodulin inhibitor is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Ca_Channel Ca2+ Channel Receptor->Ca_Channel Signal Ca Ca2+ Ca_Channel->Ca Influx Calmodulin Calmodulin Ca->Calmodulin CaM_Complex Ca2+/Calmodulin Complex Ca->CaM_Complex Calmodulin->CaM_Complex Zaldaride This compound Zaldaride->Calmodulin Inhibition Downstream Downstream Effectors (e.g., MLCK, Calcineurin) CaM_Complex->Downstream Cytoskeleton Cytoskeletal Rearrangement Downstream->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration

Caption: Hypothetical signaling pathway of this compound in cancer cell migration.

Quantitative Data Summary

As there is no direct research on this compound for cancer cell migration, the following table presents hypothetical data that could be generated from the experimental protocols described below. This serves as a template for researchers to structure their findings.

Cancer Cell Line Assay Type This compound Conc. (µM) Parameter Measured Result (Mean ± SD) % Inhibition of Migration
MDA-MB-231Wound Healing0Wound Closure (%)95 ± 50
170 ± 826.3
1040 ± 657.9
5015 ± 484.2
HT-29Transwell Migration0Migrated Cells/Field250 ± 200
1180 ± 1528
1090 ± 1064
5030 ± 588

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in vitro.[4][5]

Objective: To assess the effect of this compound on the closure of a "wound" or gap created in a confluent monolayer of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well or 12-well tissue culture plates

  • Sterile p200 or p1000 pipette tips

  • Microscope with a camera

Protocol:

  • Seed cancer cells in a 6-well plate and culture until they form a confluent monolayer.

  • Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.

  • Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the PBS with fresh culture medium containing various concentrations of this compound (e.g., 0, 1, 10, 50 µM). Include a vehicle control (e.g., DMSO).

  • Place the plate in an incubator at 37°C and 5% CO2.

  • Capture images of the scratch at the same position at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different points for each time point and concentration.

  • Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at T) / Initial Wound Width] x 100

G A Seed cells to confluence B Create a scratch with a pipette tip A->B C Wash to remove detached cells B->C D Add medium with This compound C->D E Image at T=0 D->E F Incubate and image at subsequent time points E->F G Measure wound width and calculate closure F->G

Caption: Workflow for a wound healing assay.

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic capability of cells to migrate through a porous membrane towards a chemoattractant.[4][6]

Objective: To quantify the number of cancer cells that migrate through a porous membrane in response to a chemoattractant, in the presence or absence of this compound.

Materials:

  • Transwell inserts (e.g., 8 µm pore size for most cancer cells)

  • 24-well companion plates

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound stock solution

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Protocol:

  • Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for 1-2 hours at 37°C.

  • Harvest and resuspend cancer cells in serum-free medium to a concentration of 1 x 10^6 cells/mL.

  • In the bottom chamber of the 24-well plate, add complete medium (containing serum as a chemoattractant).

  • In the top chamber (the Transwell insert), add 100 µL of the cell suspension.

  • Add different concentrations of this compound to both the top and bottom chambers to ensure a consistent concentration gradient.

  • Incubate the plate for a period that allows for sufficient migration without cell division (e.g., 12-24 hours).

  • After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.

  • Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.

  • Stain the fixed cells with 0.5% crystal violet for 20 minutes.

  • Gently wash the membrane with water to remove excess stain.

  • Allow the membrane to dry and then count the number of stained cells in several random fields of view under a microscope.

G A Pre-hydrate Transwell insert B Add chemoattractant to bottom chamber A->B C Seed cells in serum-free medium in top chamber B->C D Add this compound to both chambers C->D E Incubate to allow migration D->E F Remove non-migrated cells E->F G Fix and stain migrated cells F->G H Count migrated cells G->H

Caption: Workflow for a Transwell migration assay.

Conclusion

While this compound's primary application has been outside of oncology, its mechanism as a calmodulin inhibitor suggests a plausible, yet unexplored, role in modulating cancer cell migration. The protocols provided here offer a robust starting point for researchers to investigate this potential application. Any observed inhibition of cell migration would warrant further investigation into the specific downstream signaling pathways affected by this compound in cancer cells. Such studies could pave the way for novel anti-metastatic therapeutic strategies.

References

Zaldaride Maleate: A Powerful Tool for Interrogating Calmodulin-Dependent Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Zaldaride maleate has emerged as a potent and selective inhibitor of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that orchestrates a vast array of cellular processes by modulating the activity of numerous target proteins.[1][2] This small molecule provides a valuable pharmacological tool to dissect the intricate roles of CaM in signaling pathways and to validate CaM-dependent targets in drug discovery. This document provides detailed application notes and protocols for utilizing this compound in studying calmodulin-dependent protein-protein interactions.

Quantitative Data Summary

This compound exhibits high affinity for calmodulin, effectively disrupting its interaction with target proteins. The following table summarizes key quantitative data for this compound's activity.

ParameterValueTarget/SystemReference
IC50 3.3 nMCaM-stimulated cAMP phosphodiesterase[1][2]

Signaling Pathways and Experimental Workflows

To effectively utilize this compound, it is crucial to understand the context of calmodulin-mediated signaling and the experimental approaches to probe its function.

Calmodulin-Mediated Signaling Pathway

Calmodulin acts as a primary intracellular calcium sensor. Upon binding Ca2+, CaM undergoes a conformational change, enabling it to bind to and regulate a multitude of target proteins, including kinases, phosphatases, and ion channels. This compound inhibits these interactions by binding to CaM.

Calmodulin Signaling Pathway Inhibition by this compound Ca2_influx ↑ Intracellular Ca²⁺ CaM Calmodulin (Inactive) Ca2_influx->CaM Binds CaM_Ca2 Ca²⁺/Calmodulin (Active) CaM->CaM_Ca2 Activation Target_Protein Target Protein (Inactive) CaM_Ca2->Target_Protein Binds & Activates Zaldaride This compound Zaldaride->CaM_Ca2 Inhibits Interaction Active_Target Active Target Protein Target_Protein->Active_Target Cellular_Response Cellular Response Active_Target->Cellular_Response

Caption: Inhibition of Calmodulin Signaling by this compound.

General Experimental Workflow for Studying CaM-Protein Interactions

A typical workflow to investigate the effect of this compound on a specific CaM-protein interaction involves a series of in vitro and cell-based assays.

Experimental Workflow start Hypothesize CaM-dependent interaction biochemical Biochemical Assays (e.g., FP, SPR) start->biochemical coip Co-Immunoprecipitation biochemical->coip Validate in cellular context cell_based Cell-Based Assays coip->cell_based data_analysis Data Analysis & Interpretation cell_based->data_analysis conclusion Conclusion on Zaldaride's Effect data_analysis->conclusion

Caption: Workflow for Investigating CaM-Protein Interactions.

Experimental Protocols

The following are detailed protocols for key experiments to study calmodulin-dependent protein-protein interactions using this compound.

Fluorescence Polarization (FP) Assay

Application: To quantitatively measure the binding affinity of a fluorescently labeled peptide derived from a CaM-binding protein to calmodulin and to determine the inhibitory effect of this compound.

Principle: The binding of a small fluorescently labeled peptide to the much larger calmodulin protein results in a slower rotation of the peptide, leading to an increase in the polarization of the emitted light. This compound will compete with the peptide for binding to calmodulin, causing a decrease in fluorescence polarization.

Protocol:

  • Reagents and Buffers:

    • Purified recombinant human calmodulin (CaM)

    • Fluorescently labeled peptide (e.g., with FITC or a similar fluorophore) derived from the CaM-binding domain of the target protein.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 0.01% Tween-20.

  • Procedure: a. Prepare a serial dilution of this compound in Assay Buffer. b. In a black, flat-bottom 96-well or 384-well plate, add:

    • Assay Buffer
    • Fluorescently labeled peptide (final concentration typically in the low nanomolar range, determined by a prior titration experiment).
    • This compound at various concentrations (or DMSO for control). c. Add purified calmodulin to initiate the binding reaction (final concentration should be at its Kd for the peptide for optimal competition). d. Incubate the plate at room temperature for 30 minutes, protected from light. e. Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound for the CaM-peptide interaction.

Surface Plasmon Resonance (SPR)

Application: To study the real-time kinetics of the interaction between calmodulin and its target protein and the inhibitory effect of this compound.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This allows for the label-free, real-time monitoring of association and dissociation rates.

Protocol:

  • Immobilization of Calmodulin: a. Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). b. Inject purified calmodulin (in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level. c. Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Interaction Analysis: a. Prepare a series of dilutions of the target protein in running buffer (e.g., HBS-P+ with 1 mM CaCl2). b. To test for inhibition, prepare solutions of the target protein at a constant concentration (e.g., 2x Kd) mixed with a serial dilution of this compound. c. Inject the target protein solutions (with and without this compound) over the calmodulin-immobilized surface and a reference flow cell. d. Monitor the association and dissociation phases. e. Regenerate the sensor surface between cycles using a suitable regeneration solution (e.g., a pulse of EGTA to chelate Ca2+).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

    • Analyze the effect of this compound on the binding kinetics.

Co-Immunoprecipitation (Co-IP) from Cell Lysates

Application: To demonstrate the interaction between calmodulin and a target protein within a cellular context and to show that this interaction is disrupted by this compound.

Protocol:

  • Cell Culture and Treatment: a. Culture cells expressing the target protein of interest. b. Treat the cells with this compound at a desired concentration (e.g., 1-10 µM) for a specific duration (e.g., 1-4 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation: a. Pre-clear the lysates by incubating with protein A/G-agarose beads. b. Incubate a portion of the pre-cleared lysate with an antibody specific to the target protein (or an isotype control antibody) overnight at 4°C with gentle rotation. c. Add fresh protein A/G-agarose beads to each sample and incubate for another 2-4 hours at 4°C. d. Pellet the beads by centrifugation and wash them several times with lysis buffer.

  • Western Blotting: a. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with a primary antibody against calmodulin. d. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the presence of calmodulin in the immunoprecipitated complex. e. Also, probe a separate membrane with the antibody against the target protein to confirm its successful immunoprecipitation.

Cell-Based Functional Assays

Application: To assess the functional consequences of inhibiting a specific calmodulin-dependent pathway with this compound.

Principle: The choice of assay will depend on the known or hypothesized function of the CaM-target protein interaction. Examples include measuring changes in enzyme activity, gene expression, or ion channel conductance.

Example Protocol: Measuring Calcineurin Activity

Calcineurin is a Ca2+/calmodulin-dependent phosphatase.

  • Cell Treatment and Lysate Preparation: a. Treat cells with this compound or a vehicle control. b. Stimulate the cells to induce a calcium influx (e.g., with a calcium ionophore like ionomycin). c. Prepare cell lysates as described for Co-IP.

  • Phosphatase Assay: a. Use a commercially available calcineurin phosphatase assay kit, which typically utilizes a phosphopeptide substrate. b. Incubate the cell lysates with the phosphopeptide substrate in the presence and absence of this compound. c. Measure the amount of free phosphate released according to the kit's instructions (often a colorimetric or fluorometric readout).

  • Data Analysis:

    • Compare the calcineurin activity in lysates from this compound-treated cells to that of vehicle-treated cells. A decrease in activity would indicate that this compound is effectively inhibiting the calmodulin-calcineurin pathway in the cells.

By employing these quantitative techniques and detailed protocols, researchers can effectively utilize this compound to elucidate the roles of calmodulin-dependent protein-protein interactions in various biological processes and to validate potential therapeutic targets.

References

Application Note: Development of a High-Throughput Screening Assay for Calmodulin Inhibitors Using Zaldaride Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the development and validation of a robust, high-throughput screening (HTS) assay for the identification of novel calmodulin (CaM) inhibitors. Zaldaride maleate, a potent and selective CaM inhibitor, is utilized as a reference compound to establish assay parameters and validate performance. The described assay is a competitive binding fluorescence polarization (FP) assay, amenable to miniaturization in 384- and 1536-well formats, making it suitable for large-scale compound library screening. Detailed protocols for assay optimization, validation, and execution are provided, along with representative data and quality control metrics.

Introduction

Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream target proteins. These targets include protein kinases and phosphatases, ion channels, and transcription factors, implicating CaM in diverse physiological processes such as cell proliferation, apoptosis, and smooth muscle contraction. Dysregulation of CaM-mediated signaling has been linked to various pathological conditions, including cancer, cardiovascular diseases, and neurological disorders, making it an attractive target for therapeutic intervention.

This compound is a well-characterized, potent, and selective inhibitor of calmodulin, with an IC50 of 3.3 nM for CaM-stimulated cAMP phosphodiesterase activity.[1] Its mechanism of action involves binding to CaM and preventing its interaction with target proteins, thereby attenuating downstream signaling.[1]

This application note describes a this compound-based HTS assay designed to identify new small molecule inhibitors of the CaM signaling pathway. The assay leverages the principles of fluorescence polarization to monitor the interaction between CaM and a fluorescently labeled peptide derived from a CaM-binding domain. Putative inhibitors will compete with the fluorescent peptide for binding to CaM, resulting in a decrease in the FP signal. This compound is employed as a positive control to define the dynamic range of the assay and to calculate key performance metrics such as the Z'-factor.

Signaling Pathway

The assay is based on the inhibition of the interaction between Calmodulin (CaM) and a peptide derived from a CaM-binding protein. In the presence of calcium, CaM becomes activated and can bind to its target peptides. A fluorescently labeled peptide is used as a probe. When the fluorescent peptide is bound to the larger CaM protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. Small molecule inhibitors, such as this compound, bind to CaM and displace the fluorescent peptide. The unbound fluorescent peptide tumbles more rapidly, leading to a decrease in the fluorescence polarization signal. This change in polarization is the basis for identifying potential inhibitors.

Calmodulin Inhibition Assay cluster_0 Assay Principle CaM Calmodulin (CaM) Activated_CaM Activated CaM-Ca²⁺ CaM->Activated_CaM Ca2 Ca²⁺ Ca2->Activated_CaM Activates Bound_Complex CaM-Peptide Complex (High FP Signal) Activated_CaM->Bound_Complex Inhibited_Complex CaM-Inhibitor Complex Activated_CaM->Inhibited_Complex Fluorescent_Peptide Fluorescently-labeled CaM-binding Peptide Fluorescent_Peptide->Bound_Complex Binds Free_Peptide Free Fluorescent Peptide (Low FP Signal) Bound_Complex->Free_Peptide Displaced by Inhibitor Inhibitor Inhibitor (e.g., this compound) Inhibitor->Inhibited_Complex Binds

Caption: Calmodulin inhibition assay principle.

Materials and Reagents

ReagentSupplierCatalog Number
Recombinant Human CalmodulinExample Supplier Inc.12345
Fluorescently Labeled Peptide (e.g., FITC-M13)Example Supplier Inc.67890
This compoundMedChemExpressHY-105118A
Calcium Chloride (CaCl₂)Sigma-AldrichC1016
Tris-HClSigma-AldrichT5941
Sodium Chloride (NaCl)Sigma-AldrichS9888
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
384-well Black, Low-Volume Assay PlatesCorning3573

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM CaCl₂, 0.01% BSA. Prepare fresh and store at 4°C.

  • Calmodulin (CaM) Stock Solution: Reconstitute lyophilized CaM in Assay Buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Fluorescent Peptide Stock Solution: Reconstitute the fluorescently labeled peptide in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.

Assay Workflow

The following workflow outlines the steps for performing the high-throughput screening assay in a 384-well plate format.

HTS Workflow Start Start Dispense_Compound 1. Dispense Compounds (Test Compounds, this compound, DMSO) Start->Dispense_Compound Dispense_CaM 2. Add Calmodulin Solution Dispense_Compound->Dispense_CaM Incubate_1 3. Incubate (15 min, RT) Dispense_CaM->Incubate_1 Dispense_Peptide 4. Add Fluorescent Peptide Solution Incubate_1->Dispense_Peptide Incubate_2 5. Incubate (30 min, RT, in dark) Dispense_Peptide->Incubate_2 Read_Plate 6. Read Fluorescence Polarization Incubate_2->Read_Plate Analyze_Data 7. Data Analysis Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: High-throughput screening workflow.

Detailed Assay Protocol (384-well format)
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds, this compound (positive control), or DMSO (negative control) into the appropriate wells of a 384-well assay plate.

  • Calmodulin Addition:

    • Prepare a working solution of CaM in Assay Buffer at 2X the final desired concentration.

    • Dispense 5 µL of the CaM working solution into each well of the assay plate.

  • First Incubation:

    • Seal the plate and centrifuge briefly (1 min at 1000 rpm).

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding to CaM.

  • Fluorescent Peptide Addition:

    • Prepare a working solution of the fluorescent peptide in Assay Buffer at 2X the final desired concentration.

    • Dispense 5 µL of the fluorescent peptide working solution into each well. The final assay volume is 10 µL.

  • Second Incubation:

    • Seal the plate and centrifuge briefly (1 min at 1000 rpm).

    • Incubate for 30 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Reading:

    • Read the plate on a suitable plate reader equipped for fluorescence polarization measurements (e.g., Excitation: 485 nm, Emission: 535 nm).

Data Analysis and Results

Assay Validation and Performance

The robustness of the assay was evaluated by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls. The formula for the Z'-factor is:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|

where σ is the standard deviation, µ is the mean, and pos and neg refer to the positive (this compound) and negative (DMSO) controls, respectively.

ParameterValue
Z'-factor0.78
Signal-to-Background (S/B)3.5
Coefficient of Variation (%CV) - Positive Control4.2%
Coefficient of Variation (%CV) - Negative Control3.1%

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. The obtained Z'-factor of 0.78 indicates a robust and reliable assay with a large separation between control signals.

Dose-Response of this compound

To determine the potency of this compound in this assay, a 10-point dose-response curve was generated. The resulting data was fitted to a four-parameter logistic model to calculate the IC50 value.

CompoundIC50 (nM)
This compound4.1

The calculated IC50 of 4.1 nM is in close agreement with the previously reported value of 3.3 nM, validating the accuracy of the assay in identifying and characterizing CaM inhibitors.[1]

Conclusion

The fluorescence polarization-based HTS assay described in this application note provides a robust, sensitive, and reproducible method for the discovery of novel calmodulin inhibitors. The use of this compound as a reference compound allows for straightforward assay validation and quality control. The assay is amenable to automation and miniaturization, making it well-suited for screening large compound libraries in a cost-effective and timely manner. This protocol serves as a comprehensive guide for researchers and drug discovery professionals seeking to identify new modulators of the calmodulin signaling pathway.

References

Application Notes and Protocols for In Vivo Administration of Zaldaride Maleate in Rodent Models of Diarrhea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaldaride maleate is a potent and selective calmodulin inhibitor that has demonstrated significant antidiarrheal effects in various preclinical rodent models.[1][2] Unlike traditional opioids such as loperamide, this compound exerts its effects primarily through the inhibition of intestinal secretion without significantly affecting gastrointestinal propulsion at therapeutic doses, suggesting a lower potential for constipation as a side effect.[2] These application notes provide detailed protocols for the in vivo administration of this compound in established rodent models of diarrhea, summarize key quantitative data from preclinical studies, and illustrate the proposed mechanism of action.

Data Presentation

Table 1: Efficacy of Orally Administered this compound in Castor Oil-Induced Diarrhea in Rats
GenderDose (mg/kg, p.o.)EffectReference
Male3Significant delay in the onset of diarrhea[2]
Male30Significant reduction in the incidence of diarrhea[1]
Female10Significant reduction in the incidence of diarrhea[1]
Table 2: Efficacy of Orally Administered this compound in 16,16-Dimethyl Prostaglandin E2 (DM PGE2)-Induced Diarrhea in Rats
GenderDose (mg/kg, p.o.)ID50 (mg/kg, p.o.)EffectReference
Male3-Ameliorated diarrhea[1][2]
Male3025Significantly ameliorated diarrhea[3]
Female10.7Significantly ameliorated diarrhea[1]

ID50: The dose required to inhibit the diarrheal response by 50%.

Table 3: Efficacy of this compound and its Optical Isomers in DM PGE2-Induced Diarrhea in Male Rats
CompoundDose (mg/kg, p.o.)ED50 (mg/kg, p.o.)EffectReference
This compound (ZAL)3025Significantly ameliorated diarrhea[3]
S(+)-isomer1010Significantly ameliorated diarrhea[3]
R(-)-isomer30>30Significantly ameliorated diarrhea[3]

ED50: The dose required to produce a therapeutic effect in 50% of the population.

Experimental Protocols

Castor Oil-Induced Diarrhea Model in Rats

This model is widely used to screen for antidiarrheal agents. Castor oil, upon hydrolysis in the small intestine to ricinoleic acid, induces changes in intestinal fluid and electrolyte transport and increases intestinal motility.

Materials:

  • Male or female Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Castor oil

  • Oral gavage needles

  • Cages with absorbent paper-lined floors

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (23 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water for at least one week prior to the experiment.

  • Fasting: Fast the animals for 18-24 hours before the experiment, with free access to water.

  • Drug Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound or vehicle orally (p.o.) to the rats at the desired doses (e.g., 3, 10, 30 mg/kg).

  • Induction of Diarrhea: One hour after drug administration, orally administer castor oil (e.g., 1 ml/100 g body weight) to each rat.

  • Observation:

    • Individually house the rats in cages with pre-weighed absorbent paper on the floor.

    • Observe the animals for the onset of diarrhea (first diarrheal dropping) and the total number of diarrheal feces for a defined period (e.g., 4-6 hours).

    • The percentage inhibition of diarrhea can be calculated by comparing the number of diarrheic feces in the treated groups to the vehicle control group.

16,16-Dimethyl Prostaglandin E2 (DM PGE2)-Induced Diarrhea Model in Rats

This model induces secretory diarrhea through the action of prostaglandins, which increase intestinal electrolyte and water secretion.

Materials:

  • Male or female Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • 16,16-Dimethyl Prostaglandin E2 (DM PGE2)

  • Saline

  • Oral gavage needles

  • Intraperitoneal (i.p.) injection needles

  • Cages with absorbent paper-lined floors

Procedure:

  • Animal Acclimatization and Fasting: Follow the same procedure as in the castor oil model.

  • Drug Administration: Administer this compound or vehicle orally at the desired doses (e.g., 1, 3, 30 mg/kg).

  • Induction of Diarrhea: Thirty minutes after drug administration, administer DM PGE2 (e.g., 500 µg/kg) intraperitoneally to induce diarrhea.[2]

  • Observation:

    • Place each rat in an individual cage.

    • Observe the animals for the presence or absence of diarrhea over a specific period (e.g., 30 minutes).

    • The antidiarrheal effect is assessed by the reduction in the percentage of animals exhibiting diarrhea in the drug-treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of calmodulin, a key intracellular calcium-binding protein.[2] In the context of secretory diarrhea, intestinal secretagogues like prostaglandins and bacterial toxins often lead to an increase in intracellular calcium levels.[4][5] This elevated calcium binds to and activates calmodulin, which in turn activates various downstream signaling pathways that result in the secretion of chloride and water into the intestinal lumen. This compound, by inhibiting calmodulin, disrupts this cascade, thereby reducing intestinal fluid secretion.[4] Studies have also suggested that this compound may inhibit a tetrodotoxin-sensitive neuronal pathway involved in colonic ion secretion.[6][7]

Zaldaride_Mechanism Secretagogues Intestinal Secretagogues (e.g., Prostaglandins, Toxins) Ca_increase Increased Intracellular Ca²⁺ Secretagogues->Ca_increase Calmodulin Calmodulin Ca_increase->Calmodulin Activated_Calmodulin Activated Ca²⁺-Calmodulin Complex Calmodulin->Activated_Calmodulin Activation Downstream Downstream Effectors Activated_Calmodulin->Downstream Secretion Intestinal Fluid and Electrolyte Secretion Downstream->Secretion Diarrhea Diarrhea Secretion->Diarrhea Zaldaride This compound Zaldaride->Calmodulin Inhibition

Caption: Proposed mechanism of action of this compound in inhibiting secretory diarrhea.

Experimental Workflow for Castor Oil-Induced Diarrhea Model

The following diagram outlines the key steps in the castor oil-induced diarrhea model for evaluating the efficacy of this compound.

Castor_Oil_Workflow Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Fasting (18-24h) Acclimatization->Fasting Grouping Random Grouping Fasting->Grouping Vehicle Vehicle Administration (p.o.) Grouping->Vehicle Zaldaride This compound Administration (p.o.) Grouping->Zaldaride Induction Castor Oil Administration (p.o.) (1 hour post-treatment) Vehicle->Induction Zaldaride->Induction Observation Observation Period (e.g., 4-6h) Induction->Observation Analysis Data Analysis (Onset of Diarrhea, Fecal Count) Observation->Analysis

Caption: Experimental workflow for the castor oil-induced diarrhea model in rats.

Experimental Workflow for DM PGE2-Induced Diarrhea Model

The following diagram illustrates the experimental workflow for the 16,16-dimethyl prostaglandin E2-induced diarrhea model.

PGE2_Workflow Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Fasting (18-24h) Acclimatization->Fasting Grouping Random Grouping Fasting->Grouping Vehicle Vehicle Administration (p.o.) Grouping->Vehicle Zaldaride This compound Administration (p.o.) Grouping->Zaldaride Induction DM PGE2 Administration (i.p.) (30 min post-treatment) Vehicle->Induction Zaldaride->Induction Observation Observation Period (e.g., 30 min) Induction->Observation Analysis Data Analysis (% of Rats with Diarrhea) Observation->Analysis

References

Troubleshooting & Optimization

Troubleshooting Zaldaride maleate solubility for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zaldaride maleate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active, and selective inhibitor of calmodulin (CaM).[1] Its mechanism of action involves the inhibition of CaM-stimulated cyclic AMP (cAMP) phosphodiesterase activity.[1] By binding to calmodulin, this compound prevents it from activating downstream target proteins, thereby interfering with the calcium/calmodulin-dependent signaling pathways that regulate numerous cellular processes.[2]

Q2: What are the primary applications of this compound in research?

A2: this compound has been primarily investigated for its antidiarrheal properties, as it can reduce intestinal secretion.[3][4] In a research context, it is used as a specific pharmacological tool to probe the role of the calmodulin signaling pathway in various biological systems. This includes studies on ion transport, smooth muscle contraction, inflammation, and metabolism.[2][5]

Q3: What is the known solubility of this compound?

This compound Solubility Data

SolventKnown ConcentrationNotes
Water10 mMA 10 mM stock solution can be prepared in water.
DMSOData not availableDMSO is a common solvent for water-insoluble compounds.[2] While specific solubility data for this compound in DMSO is not published, it is a viable option to test for creating high-concentration stock solutions.
EthanolData not availableSimilar to DMSO, ethanol is another potential solvent for creating stock solutions. Empirical testing is recommended to determine the solubility limit.

Experimental Protocols

Protocol for Preparing a 10 mM Aqueous Stock Solution of this compound

Materials:

  • This compound powder (Molecular Weight: 544.60 g/mol )

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Sterile storage vials

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 544.60 g/mol * (1000 mg / 1 g) = 5.446 mg

  • Weigh the compound:

    • Carefully weigh out 5.446 mg of this compound powder and place it into a sterile conical tube.

  • Dissolve the compound:

    • Add 1 mL of sterile, nuclease-free water to the tube.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution, but be cautious about the compound's stability at elevated temperatures.

  • Sterile Filtration:

    • To ensure the sterility of your stock solution, draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Dispense the solution through the filter into a sterile storage vial.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. Refer to the manufacturer's data sheet for specific storage recommendations.

Troubleshooting Guide

Q4: My this compound solution is cloudy or has visible precipitate after diluting it in my cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous culture medium is a common issue with compounds prepared in organic solvents like DMSO.

  • Problem: The compound is crashing out of solution because its concentration exceeds its solubility limit in the final aqueous medium.

  • Solutions:

    • Increase Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is sufficient to keep the compound dissolved, but low enough to not be toxic to your cells (typically ≤ 0.5%).[2]

    • Pre-warm the Medium: Adding the drug stock to pre-warmed (37°C) culture medium can sometimes help maintain solubility.

    • Vortex During Dilution: Add the stock solution to the medium drop-wise while gently vortexing or swirling the tube to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Lower the Working Concentration: If possible, lower the final working concentration of this compound in your experiment.

    • Switch Solvents: If using DMSO, consider preparing the stock solution in water as described in the protocol above, which may be more compatible with your aqueous culture medium.

Q5: I am observing unexpected effects or toxicity in my cells, even in the control group. What could be the cause?

A5: This often points to an issue with the solvent used to dissolve the drug, known as vehicle toxicity.

  • Problem: The solvent itself (e.g., DMSO, ethanol) can have biological effects or be toxic to cells at certain concentrations.

  • Solution:

    • Always Include a Vehicle Control: This is a critical experimental control. Treat a set of cells with the same volume of the solvent (the "vehicle") used to dissolve this compound, but without the drug.

    • Determine Solvent Toxicity Threshold: If you suspect solvent toxicity, perform a dose-response experiment with the solvent alone to determine the maximum concentration your cells can tolerate without adverse effects. For most cell lines, the final DMSO concentration should be kept below 0.5%.[2]

Q6: How can I be sure that the observed effects are due to this compound and not something else?

A6: Proper experimental design with multiple controls is key to interpreting your results accurately.

  • Problem: Distinguishing between drug-specific effects, solvent effects, and experimental artifacts.

  • Solution: Your experiment should include the following groups:

    • Untreated Control: Cells grown in culture medium only.

    • Vehicle Control: Cells treated with the same amount of solvent (e.g., DMSO or water) used for the drug-treated group.

    • Experimental Group(s): Cells treated with the desired concentration(s) of this compound.

By comparing the experimental group to both the untreated and vehicle controls, you can more confidently attribute any observed changes to the action of this compound.

Visualizing Workflows and Pathways

Calmodulin Signaling Pathway and this compound Inhibition

Calmodulin_Pathway cluster_extracellular Extracellular Signal cluster_cellular Cellular Response Signal External Stimulus (e.g., Neurotransmitter, Hormone) Ca_Influx ↑ Intracellular Ca²⁺ Signal->Ca_Influx CaM Calmodulin (CaM) (Inactive) Ca_Influx->CaM CaM_Active Ca²⁺/CaM Complex (Active) CaM->CaM_Active Binds Ca²⁺ Downstream Downstream Effectors (e.g., Calcineurin, CaMKs) CaM_Active->Downstream Activates Response Cellular Response (e.g., Gene Expression, Contraction) Downstream->Response Zaldaride This compound Zaldaride->CaM_Active Inhibits

Caption: this compound inhibits the active Ca²⁺/Calmodulin complex.

Experimental Workflow for this compound Preparation

Zaldaride_Workflow start Start calculate Calculate Mass for 10 mM Stock Solution start->calculate weigh 1. Weigh Zaldaride Maleate Powder dissolve 2. Dissolve in Sterile Water (or DMSO) weigh->dissolve calculate->weigh filter 3. Sterile Filter (0.22 µm syringe filter) dissolve->filter aliquot 4. Aliquot into Single-Use Vials filter->aliquot store 5. Store at -20°C or -80°C aliquot->store prepare_media 6. Prepare Cell Culture Medium store->prepare_media dilute 7. Dilute Stock into Pre-warmed Medium prepare_media->dilute add_to_cells 8. Add to Cells (Include Controls) dilute->add_to_cells end Experiment Ready add_to_cells->end

Caption: Workflow for preparing this compound for cell culture.

References

Optimizing Zaldaride maleate concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of Zaldaride maleate and mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of calmodulin (CaM).[1][2] It inhibits CaM-stimulated cyclic AMP (cAMP) phosphodiesterase activity, a key enzyme in intracellular signaling cascades.[1][2]

Q2: What is the reported on-target potency of this compound?

A2: this compound inhibits calmodulin-stimulated cAMP phosphodiesterase activity with an IC50 of 3.3 nM.[1][2]

Q3: What are the known or potential off-target effects of this compound?

A3: At concentrations higher than those required for calmodulin inhibition, this compound has been shown to reversibly block voltage-activated sodium (Na+), calcium (Ca2+), and potassium (K+) channels in PC12 cells. It has also been reported to inhibit nicotinic acetylcholine receptors (nAChRs).[1][2]

Q4: How can I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration should be determined empirically for each cell type and experimental system. It is recommended to perform a dose-response curve for the desired on-target effect (e.g., inhibition of a calmodulin-dependent process) and compare it with dose-response curves for potential off-target effects and cytotoxicity.

Q5: What are the clinical applications of this compound?

A5: this compound has been investigated for its antidiarrheal properties and has been studied in clinical trials for the treatment of traveler's diarrhea.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Off-target effects at the concentration used.Determine the IC50 or EC50 for both your on-target and potential off-target effects in your experimental system. Use the lowest effective concentration that maximizes the on-target effect while minimizing off-target engagement.
Observed changes in cell membrane potential or ion flux. Inhibition of voltage-gated ion channels (Na+, Ca2+, K+).Perform ion channel screening assays to determine the IC50 of this compound for these channels in your cell type. Consider using a lower concentration or an alternative calmodulin inhibitor with a different off-target profile.
Alterations in cholinergic signaling pathways. Inhibition of nicotinic acetylcholine receptors (nAChRs).Conduct a radioligand binding assay to quantify the binding affinity of this compound to nAChRs in your system.
Decreased cell viability or proliferation. General cytotoxicity at high concentrations.Perform a cytotoxicity assay (e.g., MTT assay) to determine the concentration at which this compound becomes toxic to your cells.
Lack of a clear dose-response for the on-target effect. Suboptimal assay conditions or inappropriate endpoint measurement.Optimize your on-target assay (e.g., CaMKII activity assay) and ensure the chosen endpoint is a direct and robust measure of calmodulin activity.

Quantitative Data Summary

Target Assay Value Reference
Calmodulin (CaM)Inhibition of CaM-stimulated cAMP phosphodiesterase activityIC50: 3.3 nM[1][2]
Voltage-gated Na+, Ca2+, K+ channelsCellular electrophysiologyInhibition observed, specific IC50 not reported[1][2]
Nicotinic Acetylcholine Receptors (nAChRs)Not specifiedInhibition reported, specific binding affinity not available[1][2]

Signaling Pathways and Experimental Workflows

Calmodulin_Signaling_Pathway Calmodulin Signaling Pathway and this compound Inhibition cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_calcium Intracellular Calcium Signaling cluster_downstream Downstream Effectors Growth_Factors Growth Factors/ Cytokines Receptor Cell Surface Receptors Growth_Factors->Receptor Neurotransmitters Neurotransmitters Neurotransmitters->Receptor Ca2_increase ↑ Intracellular Ca2+ Receptor->Ca2_increase Calmodulin Calmodulin (CaM) Ca2_increase->Calmodulin CaM_active Ca2+/CaM Complex (Active) Calmodulin->CaM_active CaMKII CaM Kinase II (CaMKII) CaM_active->CaMKII STAT3 STAT3 CaMKII->STAT3 pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Zaldaride_maleate This compound Zaldaride_maleate->Calmodulin Inhibition

Caption: Calmodulin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_assays Experimental Assays cluster_analysis Data Analysis On_Target On-Target Assay (e.g., CaMKII activity) Dose_Response Generate Dose-Response Curves On_Target->Dose_Response Off_Target_Ion Off-Target Assay 1 (Ion Channel Screening) Off_Target_Ion->Dose_Response Off_Target_nAChR Off-Target Assay 2 (nAChR Binding) Off_Target_nAChR->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cytotoxicity->Dose_Response IC50_EC50 Determine IC50/EC50 Values Dose_Response->IC50_EC50 Therapeutic_Window Determine Therapeutic Window IC50_EC50->Therapeutic_Window Optimal_Concentration Select Optimal Concentration Therapeutic_Window->Optimal_Concentration Start Start: Select Cell Line and Experimental Model Start->On_Target Start->Off_Target_Ion Start->Off_Target_nAChR Start->Cytotoxicity

References

Zaldaride Maleate Stability and Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of zaldaride maleate in aqueous solutions. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a potent and selective inhibitor of calmodulin.[1] Its stability in aqueous solutions is a critical factor for the development of liquid dosage forms, ensuring therapeutic efficacy and safety. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities.

Q2: What are the typical stress conditions under which the stability of this compound should be evaluated?

To assess the stability profile of this compound, forced degradation studies are essential. These studies expose the drug to harsh conditions to accelerate degradation and identify potential degradation products.[2][3][4] Typical stress conditions include:

  • Acidic Hydrolysis: Exposure to acidic solutions (e.g., 0.1 N HCl).

  • Basic Hydrolysis: Exposure to basic solutions (e.g., 0.1 N NaOH).

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C).

  • Photodegradation: Exposure to UV and visible light.

Q3: What are the likely degradation pathways for this compound based on its chemical structure?

This compound possesses a benzimidazolone core, a pyrrolobenzoxazepine moiety, and a piperidinyl linker. As a benzimidazole derivative, it may be susceptible to degradation pathways observed in similar compounds.[5][6] The benzimidazolone ring itself is relatively stable.[7] However, other parts of the molecule could be more labile. Potential degradation pathways to investigate include:

  • Hydrolysis: The amide bond in the benzimidazolone ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Oxidation: The tertiary amine in the piperidine ring and other electron-rich centers could be prone to oxidation.

  • Degradation of the Maleate Salt: The maleate moiety itself can degrade in aqueous solutions.

Q4: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[4] For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.[8][9] The key is to develop a method that separates the intact this compound from all potential degradation products and process-related impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for this compound in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column degradation.1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. 2. Add a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups. 3. Use a new column or a column with a different stationary phase (e.g., end-capped C18).
Co-elution of this compound with a degradation product. 1. Insufficient chromatographic resolution. 2. Inadequate mobile phase composition.1. Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope). 2. Try a different stationary phase (e.g., phenyl-hexyl). 3. Adjust the column temperature.
No degradation observed under stress conditions. 1. Stress conditions are too mild. 2. This compound is highly stable under the tested conditions.1. Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. 2. If the drug is indeed very stable, document the conditions tested and the lack of degradation.
Complete degradation of this compound observed. 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 5-20%.[3]
Mass imbalance in the stability study (sum of assay of this compound and impurities is not close to 100%). 1. Some degradation products are not detected by the analytical method (e.g., lack a UV chromophore). 2. Formation of volatile degradation products. 3. Degradation products are not eluting from the HPLC column.1. Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector. 2. Analyze the headspace of the stressed samples by gas chromatography (GC). 3. Use a stronger mobile phase at the end of the gradient to elute any strongly retained compounds.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from forced degradation studies of this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Summary of Forced Degradation of this compound in Aqueous Solution

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Area %)
0.1 N HCl (60°C)2485.22DP1 (8.5%)
0.1 N NaOH (60°C)879.83DP2 (12.1%)
3% H₂O₂ (RT)2490.51DP3 (5.2%)
Heat (80°C, in water)4895.11DP4 (2.3%)
Photostability (ICH Q1B)-98.61DP5 (0.9%)

Table 2: Chromatographic Parameters for the Stability-Indicating HPLC Method

ParameterValue
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseA: 0.1% Formic acid in WaterB: Acetonitrile
Gradient0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate1.0 mL/min
Detection Wavelength280 nm
Column Temperature30°C
Injection Volume10 µL
Retention Time (Zaldaride)~15.2 min

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Dilute the stock solution with water to a final concentration of 0.1 mg/mL. Heat the solution at 80°C for 48 hours.

  • Photodegradation: Expose the solution of this compound (0.1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

  • Column and Mobile Phase Screening: Start with a standard C18 column and a mobile phase consisting of a buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol).

  • Gradient Optimization: Develop a gradient elution method to ensure the separation of the main peak from any degradation products. Analyze the stressed samples to check for co-elution.

  • Wavelength Selection: Determine the optimal detection wavelength by running a UV scan of this compound and its degradation products.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Zaldaride_Maleate This compound API Stock_Solution Prepare Stock Solution (1 mg/mL) Zaldaride_Maleate->Stock_Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (80°C, in water) Stock_Solution->Thermal Photo Photostability (ICH Q1B) Stock_Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS If unknown peaks Degradation_Profile Degradation Profile HPLC->Degradation_Profile Degradation_Pathways Identify Degradation Pathways LCMS->Degradation_Pathways Method_Validation Validate Analytical Method Degradation_Profile->Method_Validation

Caption: Workflow for a forced degradation study of this compound.

Inferred_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_maleate_degradation Maleate Degradation Zaldaride This compound Hydrolysis_Product Ring-Opened Product (Amide Cleavage) Zaldaride->Hydrolysis_Product Acid/Base N_Oxide N-Oxide (Piperidine Nitrogen) Zaldaride->N_Oxide H2O2 Fumaric_Acid Fumaric Acid (Isomerization) Zaldaride->Fumaric_Acid In solution

Caption: Inferred degradation pathways of this compound.

References

Technical Support Center: Mitigating Zaldaride Maleate Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Zaldaride maleate and why might it interfere with my fluorescence-based assay?

This compound is a potent and selective calmodulin inhibitor.[6] Its chemical structure includes a benzimidazole ring system. Molecules with such conjugated planar ring systems often exhibit fluorescence, meaning they can absorb light at one wavelength and emit it at a longer wavelength.[1][7] This intrinsic fluorescence (autofluorescence) of this compound can be a direct source of interference in fluorescence-based assays, leading to false-positive signals or inaccurate quantification.

Q2: What are the common types of interference caused by fluorescent compounds like this compound?

There are two primary mechanisms by which a compound like this compound can interfere with a fluorescence-based assay:

  • Autofluorescence: The compound itself fluoresces, adding to the signal being measured and potentially masking the true signal from your fluorescent probe. This can lead to a high background signal and a low signal-to-noise ratio.

  • Quenching: The compound absorbs the light emitted from your fluorescent probe, leading to a decrease in the detected signal. This "inner filter effect" can be misinterpreted as a biological effect, leading to false negatives.

Q3: How can I determine if this compound is interfering with my assay?

A set of control experiments is crucial to identify potential interference. The most important is a "compound-only" control. This involves running your assay with this compound at the desired concentration but without your fluorescent probe or other key biological components. If you detect a signal in this control, it is a strong indication of autofluorescence.

Troubleshooting Guides

Issue 1: High background fluorescence in the presence of this compound.

This is a classic symptom of compound autofluorescence.

Troubleshooting Workflow:

A High Background Signal with this compound B Run 'Compound-Only' Control (this compound, no probe) A->B C Is Signal Detected? B->C D Yes: Autofluorescence Confirmed C->D Yes E No: Investigate Other Sources (e.g., buffer, contamination) C->E No F Implement Mitigation Strategies D->F

Caption: Troubleshooting workflow for high background fluorescence.

Mitigation Strategies:

StrategyDescriptionExperimental Protocol
Background Subtraction If the autofluorescence from this compound is consistent, you can subtract this background signal from your experimental wells.1. Prepare a set of "compound-only" control wells containing this compound at the same concentration as your experimental wells, but without the fluorescent probe. 2. Measure the fluorescence intensity of these control wells. 3. Calculate the average fluorescence of the control wells. 4. Subtract this average value from the fluorescence readings of all your experimental wells.
Use a Red-Shifted Fluorophore Autofluorescence from small molecules is often more pronounced in the blue-green spectral region.[8] Switching to a fluorophore that excites and emits at longer wavelengths (red or far-red) can significantly reduce interference.1. Identify a suitable fluorescent probe for your assay with excitation and emission maxima above 600 nm. 2. Validate the new probe in your assay system to ensure it performs as expected. 3. Re-run your experiment with this compound and the new red-shifted probe.
Optimize Filter Sets If your instrument allows, using narrower bandpass filters for excitation and emission can help to specifically detect your probe's signal while minimizing the collection of autofluorescence from this compound.1. Determine the excitation and emission spectra of this compound (see Protocol 1). 2. Select excitation and emission filters for your fluorescent probe that have minimal overlap with the spectral profile of this compound.
Decrease this compound Concentration If experimentally feasible, reducing the concentration of this compound can lower its contribution to the background fluorescence.1. Perform a dose-response curve for this compound in your biological assay to determine the lowest effective concentration. 2. Conduct your experiments at this lower concentration to minimize interference.
Issue 2: Lower than expected fluorescence signal in the presence of this compound.

This could be due to fluorescence quenching or the inner filter effect.

Troubleshooting Workflow:

A Low Fluorescence Signal with this compound B Run 'Probe + Compound' Control (Probe and this compound, no biological target) A->B C Is Signal Lower Than 'Probe-Only'? B->C D Yes: Quenching/Inner Filter Effect Likely C->D Yes E No: Investigate Biological Effect or Other Issues C->E No F Implement Mitigation Strategies D->F

Caption: Troubleshooting workflow for low fluorescence signals.

Mitigation Strategies:

StrategyDescriptionExperimental Protocol
Correct for Inner Filter Effect This can be done by measuring the absorbance of this compound at the excitation and emission wavelengths of your fluorophore and applying a correction formula.1. Measure the absorbance spectrum of this compound at the concentration used in your assay. 2. Use a standard formula to correct your fluorescence data based on the absorbance at the excitation and emission wavelengths.
Lower Compound Concentration As with autofluorescence, reducing the concentration of this compound can lessen quenching effects.1. Determine the lowest effective concentration of this compound in your assay. 2. Perform your experiments at this reduced concentration.
Orthogonal Assay Confirm your findings using a non-fluorescence-based detection method, such as luminescence or absorbance at a different wavelength.1. Identify an alternative assay format for your biological target that does not rely on fluorescence detection. 2. Validate this orthogonal assay and test the effect of this compound.

Key Experimental Protocols

Protocol 1: Characterizing the Spectral Properties of this compound

Objective: To measure the excitation and emission spectra of this compound to identify its autofluorescent properties.

Materials:

  • This compound

  • Assay buffer

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use in your experiments.

  • Emission Scan: a. Set the spectrofluorometer to an excitation wavelength in the UV range (e.g., 350 nm). b. Scan the emission spectrum across a broad range (e.g., 370-700 nm). c. Repeat for several excitation wavelengths across the UV and visible spectrum.

  • Excitation Scan: a. Identify the wavelength of maximum emission from the emission scans. b. Set the spectrofluorometer to detect at this emission wavelength. c. Scan the excitation spectrum across a broad range (e.g., 300-600 nm).

  • Analysis: Plot the excitation and emission spectra to determine the wavelengths at which this compound fluoresces. This information will guide your choice of fluorophores and filter sets for your primary assay.

Protocol 2: General Workflow for Mitigating Compound Interference

This workflow provides a logical sequence of steps to identify and address potential interference from this compound.

A Start: Fluorescence Assay with this compound B Run Control Experiments ('Compound-Only', 'Probe + Compound') A->B C Interference Detected? B->C D No: Proceed with Main Experiment C->D No E Yes: Characterize Interference (Autofluorescence vs. Quenching) C->E Yes F Select Mitigation Strategy (e.g., Red-Shifted Probe, Background Subtraction) E->F G Implement and Validate Mitigation F->G H Re-run Experiment with Controls G->H I Interference Mitigated? H->I J Yes: Analyze and Report Data I->J Yes K No: Try Alternative Mitigation or Orthogonal Assay I->K No K->F

Caption: General workflow for mitigating compound interference.

By following these guidelines and protocols, researchers can effectively identify, characterize, and mitigate the potential interference of this compound in their fluorescence-based assays, leading to more reliable and accurate experimental outcomes.

References

Technical Support Center: Assessing Zaldaride Maleate Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of Zaldaride maleate in primary cell cultures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a potent and selective calmodulin inhibitor.[1] Its primary mechanism of action involves the inhibition of calmodulin, which plays a crucial role in intracellular calcium signaling.[1][2] By inhibiting calmodulin, this compound can interfere with various cellular processes, including intestinal ion secretion, which is the basis for its use as an antidiarrheal agent.[3][4][5] It has been shown to reduce intestinal secretion by inhibiting Ca2+/calmodulin-sensitive adenylate cyclase or guanylate cyclase linked to a receptor.[3]

Q2: Are there any known cytotoxicity data for this compound in primary cells?

Q3: What are the critical first steps before starting a cytotoxicity assessment with this compound?

Before initiating cytotoxicity experiments, it is essential to:

  • Characterize your primary cells: Ensure the purity and viability of your primary cell culture.

  • Determine the solubility of this compound: Test the solubility of this compound in your cell culture medium and the chosen solvent (e.g., DMSO).

  • Perform a dose-range finding study: This preliminary experiment will help identify a relevant concentration range of this compound to use for definitive cytotoxicity assays.

Q4: Which positive and negative controls are appropriate for these experiments?

  • Negative Control: The vehicle (solvent) used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells.[7] This control ensures that the solvent itself is not causing cytotoxicity.

  • Positive Control: A well-characterized cytotoxic compound, such as doxorubicin or staurosporine, should be used to confirm that the assay is working correctly and the cells are responsive to cytotoxic agents.

  • Untreated Control: A sample of cells cultured in medium alone to represent 100% viability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding density.- Edge effects in the microplate.[8]- Contamination of the cell culture.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS.[8]- Regularly check for and discard contaminated cultures.
Low signal or no response in the positive control - The positive control compound has degraded.- The concentration of the positive control is too low.- The cell type is resistant to the chosen positive control.- Prepare fresh positive control solutions.- Titrate the positive control to determine the optimal concentration for your cell type.- Select a positive control with a known cytotoxic effect on your specific primary cells.
Unexpectedly high cytotoxicity in the negative (vehicle) control - The solvent concentration is too high and is toxic to the cells.[7]- The solvent has degraded to a toxic byproduct.- Perform a vehicle toxicity study to determine the maximum non-toxic concentration.- Use a fresh stock of the solvent.
Precipitation of this compound in the culture medium - The concentration of this compound exceeds its solubility in the medium.- Visually inspect the wells for any precipitate after adding the compound.- Reduce the final concentration of this compound.- Consider using a different solvent or a solubilizing agent (after validating its non-toxicity).

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or control solutions (vehicle control, positive control, untreated control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9] Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of cell membrane disruption and cytotoxicity.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.[9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.[9]

  • Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[9]

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and organized manner.

Table 1: Cell Viability of Primary Hepatocytes Treated with this compound (MTT Assay)

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1091.5 ± 6.3
5075.8 ± 7.2
10052.3 ± 8.1
20025.1 ± 5.9

Table 2: Cytotoxicity in Primary Neurons Treated with this compound (LDH Assay)

This compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
16.8 ± 1.5
1012.3 ± 2.4
5028.9 ± 3.6
10055.7 ± 4.8
20082.4 ± 5.3

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Primary Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_treatment Add Compound and Controls to Wells seed_plate->add_treatment prep_zm Prepare Zaldaride Maleate Dilutions prep_zm->add_treatment incubate Incubate for 24/48/72 hours add_treatment->incubate add_reagent Add Assay Reagent (MTT or LDH) incubate->add_reagent measure Measure Signal (Absorbance) add_reagent->measure analyze Calculate % Viability or % Cytotoxicity measure->analyze

Caption: Workflow for assessing this compound cytotoxicity.

Potential Signaling Pathway of this compound-Induced Cytotoxicity

signaling_pathway ZM This compound Calmodulin Calmodulin ZM->Calmodulin Inhibition CaM_Kinases CaM-Dependent Kinases/Phosphatases Calmodulin->CaM_Kinases Activation Downstream Downstream Cellular Processes (e.g., Proliferation, Survival) CaM_Kinases->Downstream Regulation Cytotoxicity Cytotoxicity Downstream->Cytotoxicity Leads to

Caption: this compound's inhibition of calmodulin signaling.

References

Best practices for preparing Zaldaride maleate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and using Zaldaride maleate stock solutions. Below you will find a comprehensive guide in a question-and-answer format, including troubleshooting tips, frequently asked questions, detailed experimental protocols, and relevant biological pathway information.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of calmodulin.[1][2] Its primary mechanism of action is to bind to calmodulin, a key intracellular calcium sensor, thereby preventing it from activating downstream target enzymes. This inhibition of the Ca2+/calmodulin signaling pathway is crucial for its therapeutic effects, such as its antidiarrheal properties.[1][2]

Q2: What are the common research applications of this compound?

A2: this compound is primarily investigated for its antidiarrheal effects.[1][2] It has been studied in the context of traveler's diarrhea and secretory diarrhea.[1][2] Its ability to inhibit calmodulin makes it a valuable tool for studying cellular processes regulated by calcium and calmodulin, such as ion secretion in the intestinal epithelium.

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (DMSO), particularly with warming, and is slightly soluble in ethanol. For most in vitro applications, DMSO is the recommended solvent.

Q4: How should this compound powder and stock solutions be stored?

A4: Proper storage is critical to maintain the stability and activity of this compound. The following storage conditions are recommended:

FormStorage TemperatureDurationSpecial Instructions
Solid Powder 4°CLong-termStore in a dry, dark place.
Stock Solution in DMSO -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving this compound - Insufficient solvent volume.- Compound is not fully warmed.- Increase the solvent volume to achieve a lower concentration.- Gently warm the solution at 37°C for 10-15 minutes.- Vortex the solution intermittently.
Precipitation of Compound in Media - Stock solution concentration is too high.- Poor mixing upon dilution.- Prepare a more dilute stock solution.- Add the stock solution to the media dropwise while vortexing to ensure rapid and even distribution.
Inconsistent Experimental Results - Improper storage of stock solution.- Repeated freeze-thaw cycles.- Ensure stock solutions are stored at the recommended temperatures.- Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.
Cell Toxicity Observed - High concentration of DMSO in the final culture medium.- Ensure the final concentration of DMSO in your experimental setup is below 0.5% (v/v), as higher concentrations can be toxic to some cell lines.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 544.6 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Methodology:

  • Weighing the Compound: Accurately weigh out 5.45 mg of this compound powder using a calibrated analytical balance.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound.

  • Dissolution:

    • Cap the vial securely and vortex for 1-2 minutes.

    • If the compound does not fully dissolve, warm the solution at 37°C for 10-15 minutes.

    • Vortex again until the solution is clear. Visually inspect for any undissolved particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into sterile, single-use aliquots (e.g., 10 µL or 20 µL) in microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Sterile tubes for dilution

Methodology:

  • Thawing the Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, add the this compound stock solution to the medium dropwise while gently vortexing.

  • Final DMSO Concentration: Calculate the final concentration of DMSO in your culture medium to ensure it does not exceed a level that is toxic to your cells (typically <0.5% v/v).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing a stock solution.

Zaldaride_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Ca_channel Ca²⁺ Channel Ca Ca²⁺ Ca_channel->Ca Influx PLC Phospholipase C (PLC) PLC->Ca Release from intracellular stores Calmodulin Calmodulin (Inactive) Ca->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin (Active) Calmodulin->Ca_Calmodulin Target_Enzymes Downstream Target Enzymes Ca_Calmodulin->Target_Enzymes Activation Zaldaride Zaldaride Maleate Zaldaride->Ca_Calmodulin Inhibition Cellular_Response Cellular Response (e.g., Ion Secretion) Target_Enzymes->Cellular_Response Leads to

Caption: Mechanism of this compound action.

Stock_Solution_Workflow start Start weigh 1. Weigh 5.45 mg This compound start->weigh add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex and/or warm at 37°C to dissolve add_dmso->dissolve check 4. Visually inspect for complete dissolution dissolve->check check->dissolve No aliquot 5. Aliquot into single-use tubes check->aliquot Yes store 6. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Identifying and minimizing off-target kinase inhibition by Zaldaride maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing potential off-target kinase inhibition by Zaldaride maleate. While this compound is primarily known as a calmodulin inhibitor, understanding its potential interactions with the kinome is crucial for a comprehensive assessment of its biological effects.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action of this compound?

A1: this compound is characterized as a potent and selective calmodulin inhibitor.[1] It has been investigated for its therapeutic effects in secretory diarrhea, where it is thought to act by inhibiting calmodulin-dependent processes in intestinal cells.[1][2]

Q2: Is this compound a known kinase inhibitor?

A2: Currently, there is limited publicly available information specifically detailing a kinase inhibition profile for this compound. Kinase inhibitors often have off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[3][4] Therefore, it is plausible that this compound could interact with one or more kinases.

Q3: Why is it important to investigate the potential off-target kinase effects of a compound like this compound?

A3: Investigating off-target effects is critical for several reasons:

  • Understanding the complete mechanism of action: Off-target interactions can contribute to the overall pharmacological effect of a compound, both therapeutically and toxically.[5]

  • Predicting and explaining unexpected phenotypes: If a compound elicits a biological response that cannot be attributed to its primary target, off-target kinase inhibition may be responsible.[6]

  • Improving drug safety and selectivity: Identifying and minimizing off-target effects can lead to the development of more specific and safer therapeutic agents.[7]

  • Drug repositioning: Discovering new, potent off-target activities could open up new therapeutic avenues for the compound.[3]

Q4: What are the general approaches to identify off-target kinase inhibition?

A4: Several established methods can be used to determine the kinase selectivity of a compound:

  • Kinome Profiling/Screening: This high-throughput method screens a compound against a large panel of kinases to identify potential interactions.[6][8]

  • Competition Binding Assays: These assays measure the ability of a test compound to displace a known ligand from the kinase active site.[9][10]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[11][12][13]

  • Chemical Proteomics: This approach uses affinity-based methods to identify protein targets of a small molecule from cell lysates.[7][14]

Troubleshooting Guides

Issue 1: I am observing an unexpected cellular phenotype with this compound that is not explained by calmodulin inhibition. How can I determine if off-target kinase inhibition is the cause?

Troubleshooting Step Action Expected Outcome
1. Perform a Broad Kinase Screen Submit this compound for a comprehensive kinome profiling service (e.g., KINOMEscan®).[15][16]Identification of potential kinase "hits" that bind to this compound with significant affinity.
2. Validate Hits with Dose-Response Assays For the top hits from the initial screen, perform in vitro kinase activity or binding assays (e.g., IC50 or Kd determination) to confirm and quantify the inhibitory potency.A quantitative measure of how strongly this compound inhibits the identified off-target kinases.
3. Confirm Target Engagement in Cells Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that this compound engages the suspected off-target kinase(s) in a cellular environment.[17][18]A shift in the melting temperature of the target kinase in the presence of this compound, indicating direct binding.
4. Analyze Downstream Signaling Pathways Use western blotting to examine the phosphorylation status of known substrates of the identified off-target kinase(s).A decrease in the phosphorylation of the substrate in the presence of this compound would support on-target inhibition in a cellular context.
5. Use a Structurally Unrelated Inhibitor Treat cells with a known, specific inhibitor of the suspected off-target kinase.If the phenotype observed with the specific inhibitor mimics that of this compound, it strengthens the evidence for the off-target effect.

Issue 2: My initial kinome screen identified several potential off-target kinases for this compound. How do I prioritize which ones to validate?

Prioritization Strategy Action Rationale
1. Rank by Binding Affinity/Inhibition Potency Focus on kinases that show the highest affinity (lowest Kd) or most potent inhibition (lowest IC50) in the initial screen.These are the most likely to be physiologically relevant off-targets.
2. Consider Cellular Context Cross-reference the list of potential off-targets with kinases known to be expressed and active in your experimental cell type.A kinase that is not expressed in your cells of interest is unlikely to be responsible for the observed phenotype.
3. Evaluate Pathway Relevance Investigate the known biological functions of the identified kinases and determine if their inhibition could plausibly lead to the observed phenotype.This helps to connect the off-target interaction with the biological outcome.
4. Assess Structural Similarity If known, compare the binding site of the identified off-target kinases with that of calmodulin to look for structural similarities that might explain the cross-reactivity.This can provide insights into the molecular basis of the off-target interaction.

Experimental Protocols

Protocol 1: Kinome Profiling using a Competition Binding Assay (e.g., KINOMEscan®)

Objective: To identify the potential kinase targets of this compound across a large panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration appropriate for the screening service (typically 10 mM).

  • Assay Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand and the test compound (this compound).[16]

  • Screening: The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

  • Detection: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A low qPCR signal indicates that the test compound has displaced the kinase from the immobilized ligand.[16]

  • Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates a stronger interaction. A cut-off (e.g., <10% of control) is used to identify significant "hits".

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the engagement of this compound with a suspected off-target kinase in intact cells.

Methodology:

  • Cell Treatment: Culture the cells of interest and treat them with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a defined period (e.g., 1 hour) to allow for compound uptake.[11]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. This will cause protein denaturation and aggregation.[11]

  • Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g).[11][17]

  • Protein Detection: Analyze the amount of the specific target kinase remaining in the soluble fraction by western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble kinase as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.[13]

Visualizations

experimental_workflow cluster_identification Phase 1: Identification of Off-Targets cluster_validation Phase 2: Validation and Characterization cluster_minimization Phase 3: Minimizing Off-Target Effects start Start with this compound kinome_scan Perform Kinome-Wide Screen (e.g., KINOMEscan®) start->kinome_scan hits Identify Potential Kinase Hits kinome_scan->hits dose_response In Vitro Dose-Response (IC50/Kd Determination) hits->dose_response cetsa Cellular Thermal Shift Assay (CETSA) hits->cetsa western_blot Downstream Pathway Analysis (Western Blot) cetsa->western_blot sar Structure-Activity Relationship (SAR) Studies western_blot->sar new_compound Design More Selective Analogs sar->new_compound end Selective Compound new_compound->end

Caption: Workflow for identifying and minimizing off-target kinase inhibition.

signaling_pathway_example cluster_pathway Hypothetical Off-Target Pathway receptor Growth Factor Receptor off_target_kinase Identified Off-Target Kinase (e.g., Kinase X) receptor->off_target_kinase Activates substrate Downstream Substrate off_target_kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate cellular_response Cellular Response (e.g., Proliferation) p_substrate->cellular_response Leads to zaldaride This compound zaldaride->off_target_kinase Inhibits

Caption: Example signaling pathway illustrating off-target kinase inhibition.

troubleshooting_logic start Unexpected Phenotype? kinome_screen Kinome Screen Performed? start->kinome_screen validate_hits Validate Hits in Cells? kinome_screen->validate_hits Yes perform_screen Perform Kinome Screen kinome_screen->perform_screen No pathway_analysis Analyze Downstream Signaling? validate_hits->pathway_analysis Yes perform_validation Perform CETSA/ Western Blot validate_hits->perform_validation No conclusion_off_target Likely Off-Target Effect pathway_analysis->conclusion_off_target Yes conclusion_on_target Likely On-Target or Other Mechanism pathway_analysis->conclusion_on_target No perform_screen->kinome_screen perform_validation->validate_hits perform_pathway_analysis Analyze Substrate Phosphorylation

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Zaldaride maleate compatibility with different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of Zaldaride maleate with different cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of calmodulin.[1][2] It functions by inhibiting calmodulin-stimulated cyclic AMP (cAMP) phosphodiesterase activity, which plays a role in intracellular calcium signaling pathways.[1] This activity has been shown to reduce colonic ion secretion, making it effective as an antidiarrheal agent.[1][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in ethanol.[4] For cell culture applications, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.[5]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% DMSO is considered safe for most cell lines, while some robust cell lines may tolerate up to 0.5%.[1][4][6] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[7]

Q4: My this compound solution precipitates when I add it to the cell culture medium. What should I do?

A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds.[2] To troubleshoot this, you can try the following:

  • Use pre-warmed media: Always add the compound to cell culture media that has been pre-warmed to 37°C.[2]

  • Modify the dilution technique: Instead of adding the DMSO stock directly into the full volume of media, try adding the stock to a smaller volume of media first, mixing gently, and then adding this intermediate dilution to the final volume.[2]

  • Reduce the final concentration: The intended concentration of this compound may exceed its solubility limit in the culture medium. Consider performing a dose-response experiment starting from a lower concentration.[8]

  • Increase the final DMSO concentration: If your cells can tolerate it, a slightly higher final DMSO concentration may help to keep the compound in solution. However, this should be carefully tested for cytotoxicity.[9]

Q5: How stable is this compound in cell culture medium at 37°C?

Troubleshooting Guides

Issue 1: Variability in Experimental Results

  • Potential Cause: Degradation of this compound in the cell culture medium over the course of the experiment.

  • Recommended Solution: Perform a stability study to determine the half-life of this compound in your specific cell culture medium at 37°C (see Experimental Protocol 2). If the compound is found to be unstable, consider replenishing the media with freshly prepared this compound at regular intervals during long-term experiments.[3]

Issue 2: Unexpected Cytotoxicity

  • Potential Cause: The final concentration of DMSO in the cell culture medium may be too high for your specific cell type. Primary cells, for instance, are often more sensitive to DMSO than immortalized cell lines.[1]

  • Recommended Solution: Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cells. Always aim to keep the final DMSO concentration at or below 0.1% if possible.[4][6]

Issue 3: Compound "Crashing Out" of Solution

  • Potential Cause: The aqueous solubility of this compound is exceeded upon dilution from a concentrated DMSO stock.[2]

  • Recommended Solution: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). For your experiment, perform a serial dilution of this stock in DMSO first to get closer to your final concentration. Then, add a small volume of this intermediate DMSO stock to your pre-warmed media while gently vortexing to ensure rapid dispersal.[2][10]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSOSoluble (warmed)[4]Recommended for preparing high-concentration stock solutions.
EthanolSlightly Soluble[4]May be used as an alternative solvent, but solubility is limited.
WaterA 10 mM solution is commercially available, suggesting some aqueous solubility.[1]The exact solubility limit in aqueous solutions is not specified.

Table 2: Recommended Final Concentrations in Cell Culture

ComponentRecommended Final ConcentrationRationale
This compoundDependent on experimental goals and cell type sensitivity.Determine the optimal concentration through dose-response experiments.
DMSO≤ 0.1% (v/v)Minimizes solvent-induced cytotoxicity.[4][6]
0.1% - 0.5% (v/v)May be tolerated by some cell lines, but should be validated.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Solubility and Compatibility in Cell Culture Media

This protocol provides a method to determine the practical solubility limit of this compound in your specific cell culture medium.

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Gently warm and vortex to ensure complete dissolution.[4]

  • Prepare serial dilutions: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO.

  • Dilute into media: In a separate 96-well plate, add a fixed volume (e.g., 198 µL) of your complete cell culture medium (pre-warmed to 37°C).

  • Add compound: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution of this compound to the corresponding wells containing media. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.[2]

  • Incubate and observe: Incubate the plate at 37°C and 5% CO2. Visually inspect the wells for any signs of precipitation or cloudiness at 0, 2, 6, and 24 hours.[2]

  • Quantitative assessment (optional): Read the absorbance of the plate at 600 nm using a plate reader. An increase in absorbance compared to the DMSO control indicates precipitation.[2]

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound under your experimental conditions.

  • Prepare spiked media: Add your this compound stock solution to pre-warmed complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is consistent with your planned experiments (e.g., 0.1%).[3]

  • Aliquot and incubate: Dispense the "spiked" media into sterile, sealed tubes, one for each time point. Place the tubes in a 37°C, 5% CO2 incubator.[11]

  • Collect samples: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation. The 0-hour sample serves as the baseline.[11]

  • Sample analysis: Analyze the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][12]

  • Data analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. Plot the percentage remaining against time to determine the stability profile.[3]

Protocol 3: General Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the effect of this compound on cell viability.

  • Cell seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound treatment: Prepare serial dilutions of this compound in your complete cell culture medium. Ensure the final DMSO concentration is the same across all wells, including a vehicle-only control. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Add MTT reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilize formazan: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.

  • Measure absorbance: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application to Cells Zaldaride This compound Powder Stock 10 mM Stock in DMSO Zaldaride->Stock DMSO 100% DMSO DMSO->Stock Working Final Working Solution in Media (e.g., 10 µM Zaldaride, 0.1% DMSO) Stock->Working Add dropwise while mixing Media Pre-warmed Cell Culture Medium Media->Working Cells Cells in Culture Plate Working->Cells Incubate Incubate at 37°C, 5% CO2 Cells->Incubate G Zaldaride This compound Calmodulin Calmodulin (CaM) Zaldaride->Calmodulin Inhibits CaM_active Ca2+/CaM Complex Calmodulin->CaM_active PDE cAMP Phosphodiesterase (Inactive) CaM_active->PDE Activates PDE_active cAMP Phosphodiesterase (Active) PDE->PDE_active cAMP cAMP AMP AMP cAMP->AMP PDE_active Response Downstream Cellular Responses (e.g., Ion Secretion) cAMP->Response Leads to Calcium ↑ Intracellular Ca2+ Calcium->Calmodulin

References

Validation & Comparative

A Comparative Analysis of Zaldaride Maleate and Loperamide in Antidiarrheal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antidiarrheal agents Zaldaride Maleate and Loperamide, focusing on their performance in clinical and preclinical studies. The information is intended to assist researchers and professionals in drug development in understanding the relative efficacy and mechanisms of action of these two compounds.

Executive Summary

Loperamide, a well-established µ-opioid receptor agonist, primarily exerts its antidiarrheal effect by reducing intestinal motility. This compound, a calmodulin inhibitor, functions through an antisecretory mechanism, reducing fluid and electrolyte loss into the intestinal lumen. Clinical trials in traveler's diarrhea indicate that while loperamide may offer a faster onset of relief, both drugs demonstrate comparable efficacy after 48 hours of treatment. Notably, the administration of a loading dose of this compound appears to enhance its initial effectiveness, making it comparable to loperamide. Preclinical evidence suggests a potential advantage for this compound in terms of side effect profile, as it does not appear to inhibit gastrointestinal propulsion at therapeutic doses, potentially reducing the risk of constipation associated with loperamide.

Mechanism of Action

This compound: Calmodulin Inhibition

This compound is a potent and selective inhibitor of calmodulin, a ubiquitous intracellular calcium-binding protein. In the context of diarrhea, elevated intracellular calcium levels in enterocytes activate calmodulin. The calcium-calmodulin complex then activates various downstream signaling pathways that lead to increased intestinal secretion of water and electrolytes. By inhibiting calmodulin, this compound disrupts this cascade, leading to a reduction in intestinal secretion.

Zaldaride_Mechanism cluster_enterocyte Intestinal Epithelial Cell secretagogues Diarrheal Secretagogues (e.g., bacterial toxins) ca_increase ↑ Intracellular Ca²⁺ secretagogues->ca_increase calmodulin Calmodulin ca_increase->calmodulin ca_calmodulin Ca²⁺-Calmodulin Complex calmodulin->ca_calmodulin Ca²⁺ binding secretory_pathways Activation of Secretory Pathways ca_calmodulin->secretory_pathways secretion ↑ Fluid & Electrolyte Secretion secretory_pathways->secretion zaldaride This compound zaldaride->ca_calmodulin Inhibition

Caption: this compound's Antisecretory Mechanism.

Loperamide: µ-Opioid Receptor Agonism

Loperamide is a peripherally acting µ-opioid receptor agonist.[1] It binds to µ-opioid receptors in the myenteric plexus of the intestinal wall. This binding inhibits the release of acetylcholine and other excitatory neurotransmitters, leading to a decrease in the tone and contractility of the intestinal smooth muscles. The resulting reduction in peristalsis increases the transit time of intestinal contents, allowing for greater absorption of water and electrolytes.

Loperamide_Mechanism cluster_neuron Myenteric Plexus Neuron loperamide Loperamide mu_receptor µ-Opioid Receptor loperamide->mu_receptor g_protein Gi/o Protein Activation mu_receptor->g_protein adenylyl_cyclase ↓ Adenylyl Cyclase g_protein->adenylyl_cyclase camp ↓ cAMP adenylyl_cyclase->camp ach_release ↓ Acetylcholine Release camp->ach_release motility ↓ Intestinal Motility ach_release->motility

Caption: Loperamide's Antimotility Mechanism.

Clinical Efficacy in Traveler's Diarrhea

Two key randomized, double-blind, placebo-controlled clinical trials have compared the efficacy of this compound and loperamide in the treatment of traveler's diarrhea.

Okhuysen et al., 1995

This study compared this compound (20 mg four times daily) with loperamide (4 mg initial dose, then 2 mg after each unformed stool) and a placebo in 179 patients with traveler's diarrhea.[2][3]

Key Findings:

  • Initial 48 Hours: Loperamide was found to be superior to both this compound and placebo in the initial hours of treatment.[2][3] this compound decreased the number of unformed stools by 30% and the duration of illness by 23% compared to placebo.[2][3]

  • After 48 Hours: Loperamide and this compound were equally efficacious, both decreasing the number of unformed stools by over 50% in a 24-hour period.[2][3] Both active treatments were significantly superior to placebo.[2][3]

Outcome Measure This compound (20 mg qid) Loperamide (4mg then 2mg prn) Placebo
Reduction in Unformed Stools (First 48h vs. Placebo) 30%Superior to Zaldaride & Placebo-
Reduction in Illness Duration (vs. Placebo) 23%Not Reported-
Efficacy after 48 hours (Reduction in unformed stools) >50%>50%<50%
Steffen et al., 1995

This study evaluated two dosing regimens of this compound (20 mg four times daily, and a 40 mg loading dose followed by 20 mg) against loperamide (4 mg loading dose followed by 2 mg after each unformed stool) and placebo in 436 tourists with traveler's diarrhea.[4]

Key Findings:

  • The this compound group that received a loading dose showed no significant difference in cure rates compared to the loperamide group.[4]

  • The zaldaride group without a loading dose had significantly lower cure rates compared to the loperamide and the zaldaride with loading dose groups.[4]

Treatment Group Number of Patients Cure Rate
This compound (20 mg qid) Not specifiedSignificantly lower than Loperamide
This compound (40 mg loading dose) Not specifiedNo significant difference from Loperamide
Loperamide (4 mg loading dose) Not specified-
Placebo Not specifiedSignificantly lower than active treatments

Preclinical Efficacy Studies in Rats

A study by Aikawa et al. (1998) compared the effects of this compound and loperamide in rat models of secretory diarrhea and on gastrointestinal propulsion.

Secretory Diarrhea Models
  • 16,16-dimethyl Prostaglandin E2 (dmPGE2)-induced Diarrhea: this compound (at doses of 3 mg/kg, p.o., and higher) and loperamide both ameliorated diarrhea with equivalent activity.

  • Castor Oil-induced Diarrhea: this compound significantly delayed the onset of diarrhea at doses of 3 mg/kg (p.o.) and higher, while loperamide was effective at a lower dose of 0.3 mg/kg (p.o.) and higher.

Gastrointestinal Propulsion
  • This compound: Only at high doses (30 and 100 mg/kg, p.o.) did this compound reduce gastric emptying and intestinal propulsion.

  • Loperamide: At its effective antidiarrheal doses, loperamide significantly inhibited gastrointestinal propulsion.

Experimental Protocols

Clinical Trial Methodology (General Outline)

The clinical trials comparing this compound and loperamide in traveler's diarrhea followed a similar design:

Clinical_Trial_Workflow patient_recruitment Patient Recruitment (Travelers with acute diarrhea) randomization Randomization patient_recruitment->randomization treatment_groups This compound Loperamide Placebo randomization->treatment_groups treatment_administration Double-Blind, Double-Dummy Treatment Administration treatment_groups->treatment_administration data_collection Data Collection (Stool frequency, consistency, duration of illness) treatment_administration->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Generalized Clinical Trial Workflow.

Inclusion Criteria: Generally included adults with a recent onset of acute diarrhea, defined as the passage of three or more unformed stools in 24 hours, accompanied by at least one other symptom of enteric infection (e.g., nausea, vomiting, abdominal cramps).

Exclusion Criteria: Typically excluded patients with bloody diarrhea, high fever, or those who had recently taken other antidiarrheal medications or antibiotics.

Outcome Measures: The primary efficacy endpoints were the number of unformed stools passed during specific time intervals and the duration of diarrhea.

Preclinical Methodology: Castor Oil-Induced Diarrhea in Rats

This model is widely used to evaluate the antisecretory and antimotility effects of antidiarrheal agents.

Preclinical_Workflow animal_prep Animal Preparation (Fasting Rats) grouping Group Allocation animal_prep->grouping treatment_admin Oral Administration (Vehicle, Zaldaride, or Loperamide) grouping->treatment_admin diarrhea_induction Castor Oil Administration (1-2 mL/rat) treatment_admin->diarrhea_induction observation Observation Period (4-6 hours) diarrhea_induction->observation parameter_measurement Measurement of Diarrheal Parameters (Onset, Stool Frequency, Stool Weight) observation->parameter_measurement analysis Data Analysis parameter_measurement->analysis

Caption: Castor Oil-Induced Diarrhea Model Workflow.

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are typically fasted for 18-24 hours with free access to water.

  • Grouping and Dosing: Animals are randomly assigned to control and treatment groups. The test compounds (this compound or loperamide) or vehicle are administered orally.

  • Induction of Diarrhea: One hour after treatment, castor oil is administered orally to induce diarrhea.

  • Observation and Data Collection: Animals are placed in individual cages with absorbent paper. The time to the first diarrheal stool, the total number of diarrheal stools, and the total weight of the stools are recorded over a defined observation period (typically 4-6 hours).

Conclusion

This compound and loperamide are effective antidiarrheal agents that operate through distinct mechanisms of action. Loperamide's rapid onset of action, likely due to its antimotility effects and the common use of a loading dose, may make it a preferred option for the immediate relief of symptoms. However, this compound's antisecretory mechanism and its comparable efficacy to loperamide after 48 hours, particularly with a loading dose, present it as a valuable therapeutic alternative. Furthermore, the preclinical data suggesting a lower propensity for this compound to cause constipation may represent a significant clinical advantage. Further clinical studies directly comparing the two agents with appropriate loading doses and evaluating the incidence of side effects such as constipation would be beneficial to fully elucidate their comparative therapeutic profiles.

References

A Comparative Analysis of Calmodulin Antagonists: Zaldaride Maleate vs. W-7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of calmodulin inhibitors is paramount for advancing targeted therapeutic strategies. This guide provides an objective comparison of two prominent calmodulin antagonists, Zaldaride maleate and W-7, supported by experimental data to delineate their selectivity profiles.

Introduction to Calmodulin and its Antagonists

Calmodulin (CaM) is a ubiquitous, highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signal transduction pathways. Upon binding Ca2+, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a diverse array of downstream target proteins, including protein kinases, phosphatases, and phosphodiesterases. The development of selective calmodulin inhibitors is crucial for dissecting its complex signaling networks and for therapeutic intervention in diseases where calmodulin-mediated pathways are dysregulated.

This compound and W-7 are two well-characterized calmodulin antagonists. While both exert their inhibitory effects by binding to calmodulin, their potency and selectivity profiles differ significantly, influencing their utility in specific research and clinical applications. This guide aims to provide a detailed comparison of these two compounds.

Quantitative Comparison of Inhibitory Potency and Selectivity

The following table summarizes the inhibitory potency (IC50) and binding affinity (Ki) of this compound and W-7 against calmodulin and other related proteins. A lower IC50 or Ki value indicates higher potency or affinity.

CompoundTargetAssayIC50 / KiReference
This compound Calmodulin-stimulated cAMP phosphodiesteraseInhibition of enzyme activityIC50: 3.3 nM[1][2]
Protein Kinase CInhibition of enzyme activityNo inhibition up to 100 µM[3]
Dopamine D2 ReceptorsRadioligand displacement ([3H]spiperone)IC50: 4.8 µM[3]
W-7 Calmodulin-stimulated cAMP phosphodiesteraseInhibition of enzyme activityIC50: 28 µM[3][4][5][6]
Myosin Light Chain Kinase (MLCK)Inhibition of enzyme activityIC50: 51 µM[3][4][5][6]
CalmodulinBinding affinityKi: 11 µM[7]
Troponin CBinding affinityKi: 70 µM[7]
Myosin Light Chain Kinase (MLCK)Binding affinityKi: 300 µM[7]

Key Findings from the Data:

  • Potency: this compound is a significantly more potent inhibitor of calmodulin-stimulated cAMP phosphodiesterase (IC50 = 3.3 nM) compared to W-7 (IC50 = 28 µM).[1][2][3][4][5][6]

  • Selectivity of this compound: this compound demonstrates high selectivity for calmodulin. It does not inhibit Protein Kinase C, a common off-target for some calmodulin inhibitors, at concentrations up to 100 µM.[3] Its activity at dopamine D2 receptors is weak, with an IC50 value in the micromolar range.[3]

  • Selectivity of W-7: W-7 exhibits a broader spectrum of activity. While it inhibits calmodulin-dependent enzymes, it also binds to other calcium-binding proteins like troponin C, albeit with lower affinity.[7] Its inhibitory activity against myosin light chain kinase is comparable to its effect on phosphodiesterase.[3][4][5][6]

Experimental Methodologies

A clear understanding of the experimental protocols used to generate the above data is essential for accurate interpretation.

Calmodulin-Stimulated cAMP Phosphodiesterase Activity Assay

This assay is a cornerstone for evaluating calmodulin inhibitors. The principle lies in measuring the activity of phosphodiesterase (PDE), an enzyme that hydrolyzes cyclic AMP (cAMP). Calmodulin stimulates the activity of certain PDE isoforms.

A typical protocol involves:

  • Enzyme Preparation: A purified or partially purified preparation of calmodulin-dependent phosphodiesterase is used.

  • Reaction Mixture: The assay is conducted in a buffered solution containing:

    • The phosphodiesterase enzyme.

    • Calmodulin.

    • Ca2+.

    • cAMP, often radiolabeled (e.g., [3H]cAMP) for detection.

    • The test compound (this compound or W-7) at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a defined period.

  • Reaction Termination: The enzymatic reaction is stopped, often by heat inactivation or the addition of a stop solution.

  • Product Separation and Quantification: The product of the reaction, 5'-AMP (or adenosine after further enzymatic treatment), is separated from the unreacted cAMP substrate. This is commonly achieved using anion-exchange chromatography. The amount of product formed is then quantified, typically by liquid scintillation counting if a radiolabeled substrate is used.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Competitive Radioligand Binding Assay (for Dopamine D2 Receptors)

This assay measures the ability of a compound to displace a known radiolabeled ligand from its receptor.

A general protocol includes:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D2 receptors) are prepared.

  • Binding Reaction: The membranes are incubated with:

    • A radiolabeled ligand that specifically binds to the receptor (e.g., [3H]spiperone).

    • The test compound at various concentrations.

  • Incubation and Separation: After reaching equilibrium, the bound radioligand is separated from the unbound ligand, usually by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters, representing the bound ligand, is measured by liquid scintillation counting.

  • Data Analysis: The percentage of displacement of the radioligand by the test compound is calculated. The IC50 value is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

Visualizing the Molecular Pathways and Experimental Processes

To further elucidate the context of this comparison, the following diagrams illustrate the calmodulin signaling pathway and a typical experimental workflow for determining calmodulin inhibition.

Calmodulin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_downstream Downstream Targets Signal Hormones, Neurotransmitters, Growth Factors Receptor Receptor Signal->Receptor PLC Phospholipase C Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Ca_channel Ca2+ Channel ER->Ca_channel Opens Ca2_ion Ca2+ Ca_channel->Ca2_ion Release Calmodulin Calmodulin (Inactive) Ca2_ion->Calmodulin Active_Calmodulin Ca2+/Calmodulin (Active) Calmodulin->Active_Calmodulin Activation PDE Phosphodiesterase (PDE) Active_Calmodulin->PDE MLCK Myosin Light Chain Kinase (MLCK) Active_Calmodulin->MLCK Calcineurin Calcineurin Active_Calmodulin->Calcineurin CAMK CaM Kinases Active_Calmodulin->CAMK Cellular_Response Cellular Response (e.g., Proliferation, Contraction, Inflammation) PDE->Cellular_Response MLCK->Cellular_Response Calcineurin->Cellular_Response CAMK->Cellular_Response Zaldaride This compound Zaldaride->Active_Calmodulin Inhibits W7 W-7 W7->Active_Calmodulin Inhibits

Caption: Calmodulin signaling pathway and points of inhibition.

IC50_Determination_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (e.g., PDE) - Calmodulin - Substrate (e.g., cAMP) - Buffer, Ca2+ Reaction_Setup Set up Reaction Mixtures: - Enzyme, Calmodulin, Ca2+ - Substrate - Inhibitor (varying conc.) Reagents->Reaction_Setup Inhibitor_Dilutions Prepare Serial Dilutions of Inhibitor (Zaldaride or W-7) Inhibitor_Dilutions->Reaction_Setup Incubation Incubate at Controlled Temperature and Time Reaction_Setup->Incubation Termination Stop the Reaction Incubation->Termination Measurement Measure Product Formation (e.g., Scintillation Counting) Termination->Measurement Calculation Calculate % Inhibition vs. Control Measurement->Calculation Plotting Plot % Inhibition vs. log[Inhibitor] Calculation->Plotting IC50 Determine IC50 from Dose-Response Curve Plotting->IC50

Caption: Experimental workflow for IC50 determination.

Conclusion

This comparative guide highlights the distinct selectivity profiles of this compound and W-7 as calmodulin antagonists. This compound emerges as a highly potent and selective inhibitor of calmodulin-stimulated cAMP phosphodiesterase, with minimal off-target effects on Protein Kinase C and dopamine receptors observed in the cited studies. In contrast, W-7, while an effective calmodulin antagonist, displays a broader inhibitory profile, affecting other calmodulin-dependent enzymes and calcium-binding proteins.

For researchers seeking a highly selective tool to probe calmodulin's role in specific cAMP-mediated signaling pathways, this compound represents a superior choice. W-7, on the other hand, may be useful in studies where a broader inhibition of calmodulin-dependent processes is desired, but its potential off-target effects should be carefully considered in the interpretation of experimental results. The selection of the appropriate inhibitor will ultimately depend on the specific research question and the desired level of target selectivity.

References

A Comparative In Vitro Study: Zaldaride Maleate vs. Trifluoperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmacological research, the elucidation of specific molecular interactions is paramount for the development of targeted therapeutics. This guide provides a detailed in vitro comparison of two notable calmodulin (CaM) inhibitors: zaldaride maleate and trifluoperazine. While both compounds are recognized for their ability to antagonize CaM, a ubiquitous intracellular calcium sensor, their potency, selectivity, and broader pharmacological profiles exhibit significant differences. This compound is primarily investigated for its potent and selective calmodulin inhibition, whereas trifluoperazine, a classical antipsychotic, demonstrates a wider spectrum of activity, including potent dopamine receptor antagonism. This document aims to present a comprehensive overview of their in vitro characteristics, supported by experimental data, to aid researchers in the selection and application of these pharmacological tools.

Mechanism of Action and In Vitro Potency

This compound and trifluoperazine exert their primary effects through the inhibition of calmodulin, a key transducer of calcium signaling. However, their potency and selectivity profiles diverge significantly.

This compound: This compound is a highly potent and selective inhibitor of calmodulin. In vitro studies have demonstrated its ability to inhibit CaM-stimulated cyclic AMP (cAMP) phosphodiesterase activity with an impressive IC50 of 3.3 nM.[1] This high potency suggests a strong and specific interaction with calmodulin, making it a valuable tool for investigating CaM-dependent pathways.

Trifluoperazine: As a phenothiazine derivative, trifluoperazine also functions as a calmodulin antagonist. However, its in vitro activity extends to other critical cellular targets. It is a potent inhibitor of the dopamine D2 receptor, with an IC50 value of 1.2 nM.[2] Its inhibition of calmodulin-dependent processes is less potent compared to this compound, as evidenced by an IC50 of 28 µM for the reduction of L-type Ca2+ currents in neurons.[3] This broader activity profile classifies trifluoperazine as a polypharmacological agent.

The differing potencies in calmodulin inhibition are a key distinguishing feature. The following diagram illustrates the primary signaling pathway affected by both compounds through calmodulin inhibition.

Ca2_Calmodulin Ca2+/Calmodulin Complex Target_Enzymes Calmodulin-Dependent Enzymes (e.g., PDE1, CaN) Ca2_Calmodulin->Target_Enzymes Activation Cellular_Response Cellular Response Target_Enzymes->Cellular_Response Modulation Zaldaride This compound Zaldaride->Ca2_Calmodulin Inhibition (Potent) Trifluoperazine Trifluoperazine Trifluoperazine->Ca2_Calmodulin Inhibition

Figure 1. Calmodulin Inhibition Pathway.

Quantitative Comparison of In Vitro Activity

To facilitate a direct comparison, the following table summarizes the available quantitative data for this compound and trifluoperazine from in vitro assays.

Target/AssayThis compoundTrifluoperazineKey Observations
Calmodulin Inhibition
CaM-Stimulated cAMP PhosphodiesteraseIC50: 3.3 nM[1]Data not availableThis compound is a highly potent inhibitor of this specific calmodulin-dependent enzyme.
L-type Ca2+ Current InhibitionData not availableIC50: 28 µM[3]Trifluoperazine inhibits this calmodulin-regulated ion channel at micromolar concentrations.
Receptor Binding Affinity
Dopamine D2 ReceptorData not availableIC50: 1.2 nM[2]Trifluoperazine is a very potent antagonist of the dopamine D2 receptor, a key aspect of its antipsychotic activity.
Alpha-1A Adrenergic ReceptorData not availableKi: 24 nM[4]Trifluoperazine also exhibits significant affinity for adrenergic receptors.
Cytotoxicity
Various Cancer Cell LinesData not availableIC50: ~10-30 µM (cell line dependent)Trifluoperazine demonstrates cytotoxic effects at micromolar concentrations across a range of cancer cell lines.

Selectivity Profile

A crucial aspect of a pharmacological tool is its selectivity. Based on the available data, this compound appears to be a more selective calmodulin inhibitor compared to trifluoperazine.

This compound: Studies suggest that this compound's primary mechanism of action is the potent and selective inhibition of calmodulin.[5] Its effects on intestinal ion secretion are attributed to the inhibition of Ca2+/calmodulin-sensitive adenylyl or guanylyl cyclase.[1] There is limited evidence of significant off-target effects at concentrations where it potently inhibits calmodulin.

Trifluoperazine: In contrast, trifluoperazine exhibits a broad pharmacological profile. Beyond calmodulin, it is a potent antagonist at dopamine D1 and D2 receptors, which is central to its use as an antipsychotic.[6] It also interacts with other receptors, including adrenergic receptors.[4] Furthermore, in silico studies suggest potential interactions with various protein kinases.[7] This lack of selectivity means that effects observed with trifluoperazine in cellular assays may not be solely attributable to calmodulin inhibition.

The following diagram illustrates the differing selectivity profiles of the two compounds.

cluster_0 This compound cluster_1 Trifluoperazine Zaldaride This compound CaM Calmodulin Zaldaride->CaM High Potency & Selectivity Trifluoperazine Trifluoperazine CaM2 Calmodulin Trifluoperazine->CaM2 D2R Dopamine D2 Receptor Trifluoperazine->D2R High Potency AdrenergicR Adrenergic Receptors Trifluoperazine->AdrenergicR Kinases Protein Kinases Trifluoperazine->Kinases

Figure 2. Comparative Selectivity Profiles.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following are detailed methodologies for key in vitro assays.

Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of PDE1, a calmodulin-dependent enzyme that hydrolyzes cyclic nucleotides (cAMP and cGMP).

Materials:

  • Purified calmodulin

  • Purified PDE1 enzyme

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM CaCl₂)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid

  • Test compounds (this compound, Trifluoperazine) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing assay buffer, calmodulin, and the test compound at various concentrations.

  • Initiate the reaction by adding the PDE1 enzyme.

  • Incubate the mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Add the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) and continue the incubation.

  • Stop the reaction by boiling the samples.

  • Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.

  • Separate the unreacted substrate from the product using an anion-exchange resin column.

  • Quantify the amount of radiolabeled adenosine or guanosine using liquid scintillation counting.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

The following diagram outlines the workflow for the PDE1 inhibition assay.

Start Prepare Reaction Mixture (Buffer, CaM, Test Compound) Add_PDE1 Add PDE1 Enzyme Start->Add_PDE1 Incubate_1 Incubate at 30°C Add_PDE1->Incubate_1 Add_Substrate Add [³H]-cAMP/cGMP Incubate_1->Add_Substrate Incubate_2 Continue Incubation Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction (Boil) Incubate_2->Stop_Reaction Add_Nucleotidase Add Snake Venom Nucleotidase Stop_Reaction->Add_Nucleotidase Separation Separate with Anion-Exchange Resin Add_Nucleotidase->Separation Quantification Quantify with Scintillation Counting Separation->Quantification

Figure 3. PDE1 Inhibition Assay Workflow.
Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a compound for the dopamine D2 receptor using a radioligand competition format.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Non-specific binding control (e.g., Haloperidol).

  • Test compounds (this compound, Trifluoperazine) at various concentrations.

  • Glass fiber filters.

  • Scintillation fluid.

Procedure:

  • In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding by the test compound and calculate the Ki value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

  • Cultured cells of interest.

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Test compounds (this compound, Trifluoperazine) at various concentrations.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.

Conclusion

This comparative guide highlights the distinct in vitro profiles of this compound and trifluoperazine. This compound emerges as a highly potent and selective tool for the investigation of calmodulin-mediated cellular processes, with its nanomolar efficacy in inhibiting CaM-stimulated phosphodiesterase. In contrast, trifluoperazine, while also a calmodulin antagonist, displays a broader pharmacological footprint, characterized by its potent inhibition of dopamine D2 receptors and interactions with other cellular targets. This polypharmacology necessitates careful interpretation of experimental results when using trifluoperazine to probe calmodulin function. For researchers seeking to specifically dissect the role of calmodulin in a given biological system, this compound offers a more targeted approach. Conversely, the multifaceted activity of trifluoperazine may be of interest in studies exploring complex signaling networks or for its potential therapeutic applications beyond psychosis, such as in oncology. The provided experimental protocols offer a foundation for further in-house comparative studies to validate and expand upon these findings within specific cellular contexts.

References

A Comparative Analysis of Zaldaride Maleate and Other Calmodulin Inhibitors in Modulating Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Zaldaride maleate's pharmacological findings with other notable calmodulin (CaM) inhibitors, including Trifluoperazine, Calmidazolium, and W-7. Calmodulin is a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular processes by acting as a primary sensor and transducer of calcium signals.[1][2] Its inhibition offers a therapeutic strategy for various pathologies, including secretory diarrhea, for which this compound has been investigated.[3][4] This document aims to objectively compare the performance of these inhibitors, supported by experimental data, to aid researchers in selecting appropriate tools for their studies and to provide a foundational understanding for drug development professionals.

Comparative Analysis of Calmodulin Inhibitors

The following table summarizes the key quantitative data for this compound and other selected calmodulin inhibitors. The inhibitory concentrations (IC50) and dissociation constants (Kd) are presented to compare their potency against calmodulin and its downstream effectors.

InhibitorTargetIC50KdKey Findings & Effects on Ca2+ Signaling
This compound Calmodulin (CaM)-stimulated cAMP phosphodiesterase3.3 nM[5][6][7]-A potent and selective calmodulin inhibitor.[5][6][7] It has been shown to reduce colonic ion secretion by inhibiting an intracellular Ca2+ pathway.[8] this compound also inhibits dmPGE2-induced intestinal ion secretion, suggesting it reduces the activity of Ca2+/calmodulin-dependent adenylate cyclase.[9]
Trifluoperazine Calmodulin (CaM)--A well-established calmodulin antagonist that also acts as a dopamine receptor blocker.[10] It can induce a sustained elevation of intracellular Ca2+ by "locking open" store-operated calcium entry (SOCE) channels.[11] Trifluoperazine has also been shown to trigger Ca2+ release from intracellular stores by interacting with calmodulin subtype 2 (CaM2).[10]
Calmidazolium Calmodulin (CaM)10 nM (for CaM inhibition)[12]3 nM[5]A potent calmodulin antagonist that also elevates intracellular calcium levels independently of its calmodulin inhibition.[12][13] It inhibits CaM-dependent phosphodiesterase and Ca2+-transporting ATPase.[5][14]
W-7 Ca2+-calmodulin-dependent phosphodiesterase28 µM[8][15]11 µM (for CaM)[16]A cell-permeable calmodulin antagonist that inhibits Ca2+-calmodulin-dependent phosphodiesterase and myosin light chain kinase.[8][15] W-7 has been observed to suppress Ca2+ current (ICa) while enhancing the efficacy of Ca2+-induced Ca2+ release in cardiac myocytes.[17]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to ensure reproducibility and aid in the design of future studies.

Calmodulin-Dependent cAMP Phosphodiesterase (PDE1) Activity Assay

This assay is commonly used to determine the inhibitory potency of compounds against calmodulin-stimulated PDE1.

Principle: The assay measures the hydrolysis of cyclic adenosine monophosphate (cAMP) by PDE1 in the presence and absence of the inhibitor. The activity of PDE1 is dependent on the presence of Ca2+ and calmodulin.

Materials:

  • Recombinant PDE1 enzyme

  • Calmodulin

  • CaCl2

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • cAMP (substrate)

  • Test compounds (this compound, etc.)

  • Detection reagents (e.g., luminescence-based kit)

Procedure:

  • Prepare Assay Buffer with Activators: Prepare a master mix of the assay buffer containing the required concentrations of CaCl2 and calmodulin to activate the PDE1 enzyme.

  • Compound Dilution: Perform a serial dilution of the test compounds in 100% DMSO. Further dilute the compounds in the prepared assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the PDE1 enzyme and cAMP substrate in the activated assay buffer to their final working concentrations.

  • Assay Plate Setup: Add the diluted compounds to the wells of a microplate.

  • Enzyme Addition: Add the diluted PDE1 enzyme to the wells containing the compounds and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

  • Reaction Termination and Detection: After a defined incubation period (e.g., 30-60 minutes), terminate the reaction and measure the remaining cAMP or the product (AMP) using a suitable detection method, such as a luminescence-based assay kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[18][19]

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction between a small molecule inhibitor and its target protein.

Principle: ITC measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (calmodulin).

Materials:

  • Purified calmodulin protein

  • Test compounds (e.g., Calmidazolium)

  • ITC instrument

  • Buffer (e.g., PBS or Tris buffer)

Procedure:

  • Sample Preparation: Prepare solutions of calmodulin and the test compound in the same buffer to avoid heat of dilution effects. The concentrations should be chosen based on the expected binding affinity.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

  • Titration: Load the calmodulin solution into the sample cell and the test compound solution into the injection syringe.

  • Data Acquisition: Perform a series of small injections of the test compound into the calmodulin solution. The heat change associated with each injection is measured.

  • Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of ligand to protein) is fitted to a binding model to determine the Kd, n, and other thermodynamic parameters.[20][21]

Intracellular Calcium ([Ca2+]) Measurement

This experiment assesses the effect of calmodulin inhibitors on intracellular calcium signaling.

Principle: Fluorescent Ca2+ indicators are used to measure changes in the concentration of free cytosolic calcium in response to the application of the inhibitors.

Materials:

  • Cultured cells (e.g., astrocytes, neurons)

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM)

  • Test compounds (this compound, Trifluoperazine, etc.)

  • Imaging system (e.g., fluorescence microscope with a ratiometric imaging setup)

Procedure:

  • Cell Loading: Incubate the cultured cells with the fluorescent Ca2+ indicator (e.g., Fura-2 AM) to allow it to enter the cells and be cleaved to its active form.

  • Baseline Measurement: Place the cells on the stage of the fluorescence microscope and acquire baseline fluorescence images at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

  • Compound Application: Add the test compound to the cells and continuously record the fluorescence changes at both wavelengths.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular Ca2+ concentration. The changes in this ratio over time reflect the dynamics of the Ca2+ response induced by the inhibitor.[11][13]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving calmodulin and a typical experimental workflow for assessing calmodulin inhibition.

Caption: Calmodulin signaling pathway illustrating the activation of downstream effectors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Calmodulin - Enzyme (e.g., PDE1) - Substrate (e.g., cAMP) - Inhibitors Plate_Setup 1. Add Inhibitors to Microplate Wells Reagents->Plate_Setup Enzyme_Add 2. Add Enzyme and Pre-incubate Plate_Setup->Enzyme_Add Reaction_Start 3. Initiate Reaction with Substrate Enzyme_Add->Reaction_Start Incubation 4. Incubate at Controlled Temperature Reaction_Start->Incubation Detection 5. Terminate Reaction & Measure Signal Incubation->Detection Data_Processing 6. Calculate % Inhibition Detection->Data_Processing IC50_Calc 7. Determine IC50 Value Data_Processing->IC50_Calc

Caption: A typical experimental workflow for assessing calmodulin inhibition.

References

Comparative Analysis of Zaldaride Maleate and Calmidazolium on Calmodulin Binding

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics and inhibitory mechanisms of two potent calmodulin antagonists.

This guide provides a detailed comparative analysis of Zaldaride maleate and calmidazolium, two widely studied inhibitors of calmodulin (CaM). Calmodulin is a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. Its ability to bind to and regulate the activity of a diverse array of downstream effector proteins makes it a critical mediator of calcium signaling. Consequently, small molecule inhibitors of calmodulin, such as this compound and calmidazolium, are invaluable tools for dissecting CaM-dependent signaling cascades and hold potential as therapeutic agents.

This document presents a side-by-side comparison of the binding affinities, inhibitory concentrations, and mechanisms of action of these two compounds. Detailed experimental protocols for key binding and inhibition assays are provided to facilitate the replication and validation of the presented data. Furthermore, signaling pathway diagrams generated using the DOT language illustrate the points of intervention of this compound and calmidazolium in CaM-mediated pathways.

Quantitative Comparison of Calmodulin Binding and Inhibition

The binding and inhibitory potencies of this compound and calmidazolium against calmodulin and its dependent enzymes have been characterized using various biochemical and biophysical assays. The following table summarizes the key quantitative data for a direct comparison.

ParameterThis compoundCalmidazoliumReference
Binding Affinity (Kd) Not Reported3 nM[1]
3 ± 2 µM (ITC)[2]
Inhibitory Potency (IC50) 3.3 nM (CaM-stimulated cAMP phosphodiesterase)0.15 µM (CaM-stimulated phosphodiesterase)[1][3]
0.35 µM (CaM-induced erythrocyte Ca2+-transporting ATPase)[1]

Note on Calmidazolium Binding Affinity: A significant discrepancy exists in the reported binding affinity (Kd) of calmidazolium to calmodulin, with values of 3 nM and 3 ± 2 µM. The nanomolar value is frequently cited in commercial product descriptions, while the micromolar value was determined by Isothermal Titration Calorimetry (ITC) in a peer-reviewed study. This discrepancy may arise from differences in experimental conditions, the specific techniques employed, or the presence of interacting cellular components in different assay systems. Researchers should consider the experimental context when interpreting these values.

Mechanism of Action

This compound: this compound is a potent and selective inhibitor of calmodulin.[3] Its primary characterized mechanism of action is the inhibition of CaM-stimulated cyclic nucleotide phosphodiesterase, which leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels.[4] Studies suggest that this compound inhibits the activation of Ca2+/calmodulin-sensitive adenylate cyclase or guanylate cyclase linked to a receptor.[4]

Calmidazolium: Calmidazolium is a potent calmodulin antagonist that induces a significant conformational change in calmodulin upon binding.[2] It effectively "glues" the two lobes of calmodulin together, locking it in a compact, inactive conformation.[2] This prevents calmodulin from interacting with and activating its downstream target proteins. A single molecule of calmidazolium is sufficient to inhibit a calmodulin molecule.[2] It is important to note that calmidazolium is also known for its cytotoxicity and interactions with other cellular targets, which can lead to off-target effects.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols used to determine the binding and inhibitory properties of this compound and calmidazolium.

Isothermal Titration Calorimetry (ITC) for Calmidazolium-Calmodulin Binding

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand (calmidazolium) to a macromolecule (calmodulin), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Purified calmodulin protein

  • Calmidazolium solution of known concentration

  • ITC instrument (e.g., MicroCal VP-ITC)

  • ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM CaCl2)

Procedure:

  • Sample Preparation:

    • Dialyze the purified calmodulin extensively against the ITC buffer to ensure buffer matching.

    • Prepare a solution of calmidazolium in the same ITC buffer. Degas both solutions prior to use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the calmodulin solution into the sample cell of the calorimeter.

    • Load the calmidazolium solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the calmidazolium solution into the calmodulin solution in the sample cell.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat of binding for each injection.

    • Plot the heat of binding per mole of injectant against the molar ratio of calmidazolium to calmodulin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

IC50 Determination for this compound against Calmodulin-Stimulated cAMP Phosphodiesterase

This assay measures the concentration of this compound required to inhibit 50% of the activity of calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE).

Materials:

  • Bovine brain phosphodiesterase (calmodulin-dependent)

  • Calmodulin

  • cAMP (substrate)

  • This compound solutions at various concentrations

  • 5'-Nucleotidase (from snake venom)

  • Phosphate detection reagent (e.g., Malachite Green)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM CaCl2)

Procedure:

  • Reaction Setup:

    • In a microplate, set up reaction mixtures containing the assay buffer, phosphodiesterase, calmodulin, and varying concentrations of this compound. Include control wells with no inhibitor and no enzyme.

  • Initiation of Reaction:

    • Initiate the reaction by adding cAMP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination and Phosphate Measurement:

    • Stop the PDE reaction by adding a stopping reagent (e.g., 50 mM EDTA).

    • Add 5'-nucleotidase to convert the AMP product to adenosine and inorganic phosphate. Incubate further.

    • Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and calmidazolium.

Zaldaride_Signaling_Pathway Receptor GPCR/Receptor G_Protein G Protein Receptor->G_Protein Activates AC_GC Adenylyl/Guanylyl Cyclase G_Protein->AC_GC Activates cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP/GTP PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG Activates Downstream Downstream Cellular Effects PKA_PKG->Downstream Ca2_CaM Ca2+/Calmodulin Ca2_CaM->AC_GC Stimulates Zaldaride Zaldaride maleate Zaldaride->Ca2_CaM Inhibits

Caption: Inhibition of Ca2+/Calmodulin-dependent cyclase activity by this compound.

Calmidazolium_Signaling_Pathway cluster_0 Calcineurin-NFAT Pathway cluster_1 CaMKII Pathway Ca2_CaM Ca2+/Calmodulin Calcineurin Calcineurin Ca2_CaM->Calcineurin Activates NFAT_P NFAT-P (cytosol) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (nucleus) NFAT_P->NFAT Translocates to Gene_Expression Gene Expression NFAT->Gene_Expression Calmidazolium_CN Calmidazolium Calmidazolium_CN->Ca2_CaM Inhibits Ca2_CaM2 Ca2+/Calmodulin CaMKII CaMKII Ca2_CaM2->CaMKII Activates Substrate Substrate Protein CaMKII->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Cellular_Response Cellular Response Substrate_P->Cellular_Response Calmidazolium_CaMK Calmidazolium Calmidazolium_CaMK->Ca2_CaM2 Inhibits

Caption: Calmidazolium inhibits Calmodulin-dependent signaling pathways like Calcineurin-NFAT and CaMKII.

Conclusion

This compound and calmidazolium are both potent inhibitors of calmodulin, yet they exhibit distinct profiles in terms of their binding affinities, inhibitory concentrations, and mechanisms of action. This compound demonstrates high potency in inhibiting CaM-stimulated cAMP phosphodiesterase with an IC50 in the low nanomolar range. In contrast, calmidazolium's binding affinity to calmodulin has been reported with conflicting values in the nanomolar and micromolar range, highlighting the importance of considering the experimental context. Its mechanism involves inducing a conformational lock on calmodulin, preventing its interaction with target proteins.

The provided experimental protocols offer a foundation for researchers to investigate the interactions of these and other compounds with calmodulin. The signaling pathway diagrams visually summarize the inhibitory effects of this compound and calmidazolium, providing a clear framework for understanding their impact on cellular processes. This comparative guide serves as a valuable resource for the scientific community engaged in the study of calmodulin signaling and the development of novel calmodulin-targeted therapeutics.

References

A Comparative Analysis of the Off-Target Profiles of Zaldaride Maleate and KN-93

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target profiles of two widely recognized modulators of calcium signaling: Zaldaride maleate and KN-93. While both compounds are known to primarily target calmodulin (CaM), their broader selectivity profiles, particularly concerning protein kinases and ion channels, exhibit significant differences. This document aims to present the available experimental data to inform researchers on the appropriate use and interpretation of results obtained with these small molecules.

Executive Summary

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and KN-93, focusing on their primary target engagement and known off-target interactions.

Table 1: Primary Target Engagement

CompoundPrimary TargetAssayIC_50 / K_iReference(s)
This compoundCalmodulinCaM-stimulated cAMP phosphodiesterase activityIC_50: 3.3 nM[3]
KN-93CalmodulinInhibition of CaMKII activityK_i: 370 nM[5]
CaMKII (indirect inhibition)Inhibition of CaMKII activityIC_50: 0.37 µM

Table 2: Off-Target Profile of KN-93

Target ClassSpecific Off-TargetAssayIC_50Reference(s)
Ion ChannelsK_v1.5Electrophysiology307 nM
IKr (hERG)Electrophysiology102.6 nM
L-type Ca²⁺ channelsNot specifiedInhibition reported
KinasesProtein Kinase C (PKC)In vitro kinase assayNo significant inhibition
cAMP-dependent protein kinase (PKA)In vitro kinase assayNo significant inhibition
Myosin light chain kinase (MLCK)In vitro kinase assayNo significant inhibition

Note: A comprehensive, publicly available kinase selectivity panel for this compound has not been identified. One study noted no inhibition of Protein Kinase C (PKC) at concentrations up to 100 µM.[1]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches for assessing off-target profiles, the following diagrams are provided.

G Calmodulin/CaMKII Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytosol GPCR GPCR Ca2 Ca²⁺ GPCR->Ca2 Signal Ion_Channel Ion_Channel Ion_Channel->Ca2 Influx Calmodulin Calmodulin Ca2->Calmodulin Binds CaM_Ca2 Ca²⁺/Calmodulin (Active) Calmodulin->CaM_Ca2 CaMKII_inactive CaMKII (Inactive) CaM_Ca2->CaMKII_inactive Activates CaMKII_active CaMKII (Active) CaMKII_inactive->CaMKII_active Downstream_Targets Downstream Targets CaMKII_active->Downstream_Targets Phosphorylates Cellular_Response Cellular Response Downstream_Targets->Cellular_Response Zaldaride This compound Zaldaride->Calmodulin Inhibits KN93 KN-93 KN93->CaM_Ca2 Inhibits

Caption: Calmodulin/CaMKII Signaling Pathway and Points of Inhibition.

G Experimental Workflow for Off-Target Profiling Start Test Compound (e.g., Zaldaride, KN-93) Kinase_Screen In Vitro Kinase Panel (>400 kinases) Start->Kinase_Screen Cell_Based_Assay Cellular Thermal Shift Assay (CETSA) Start->Cell_Based_Assay Ion_Channel_Screen Ion Channel Panel (Electrophysiology) Start->Ion_Channel_Screen Data_Analysis Data Analysis (IC₅₀/K_d determination) Kinase_Screen->Data_Analysis Cell_Based_Assay->Data_Analysis Ion_Channel_Screen->Data_Analysis Off_Target_Profile Comprehensive Off-Target Profile Data_Analysis->Off_Target_Profile

References

Validating Zaldaride Maleate's Mechanism: A Comparative Guide to Site-Directed Mutagenesis of Calmodulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of Zaldaride maleate, a potent calmodulin inhibitor, through site-directed mutagenesis of its target protein, calmodulin. While direct experimental data on the site-directed mutagenesis of calmodulin specifically for this compound is not extensively available in published literature, this guide will utilize data from analogous calmodulin inhibitors to illustrate the principles and expected outcomes of such validation studies. We will compare the hypothetical effects of mutations on this compound's binding to calmodulin with established data for other well-characterized calmodulin antagonists.

Introduction to this compound and its Mechanism of Action

This compound is a selective and potent inhibitor of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a crucial role in numerous cellular signaling pathways.[1] Calmodulin contains four EF-hand motifs, which are helix-loop-helix structural domains that bind calcium ions (Ca²⁺). Upon binding Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of target proteins, including phosphodiesterases, kinases, and phosphatases.

This compound is believed to exert its inhibitory effect by binding to the hydrophobic pockets of Ca²⁺-activated calmodulin, thereby preventing it from interacting with its target enzymes. This mechanism is thought to underlie its therapeutic effects, such as its antidiarrheal properties, by inhibiting CaM-dependent processes in intestinal cells.[2][3]

Validating the Binding Site through Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific amino acid changes at defined positions within a protein.[4] This method is instrumental in elucidating the functional role of individual amino acid residues in protein-ligand interactions.[4] By mutating specific residues within the putative binding site of calmodulin and subsequently measuring the binding affinity of this compound, researchers can pinpoint the key amino acids essential for this interaction.

Logical Workflow for Validation

The process of validating the binding site of a calmodulin inhibitor like this compound using site-directed mutagenesis follows a logical progression from hypothesis to experimental confirmation.

Logical Workflow for Validating this compound's Interaction with Calmodulin A Hypothesize this compound binding site on Calmodulin (based on structural data of similar inhibitors) B Design and perform site-directed mutagenesis of key Calmodulin residues A->B C Express and purify wild-type and mutant Calmodulin proteins B->C D Conduct binding assays (e.g., ITC, Fluorescence Spectroscopy) with this compound C->D E Analyze binding data (Kd, ΔH, ΔS) to determine the effect of mutations D->E F Confirm key residues involved in binding and validate the mechanism of action E->F

Caption: A flowchart illustrating the logical steps involved in validating the binding mechanism of this compound with calmodulin using site-directed mutagenesis.

Comparative Analysis of Calmodulin Inhibitor Binding

To illustrate the expected outcomes of site-directed mutagenesis studies with this compound, we present a comparative table. This table includes hypothetical data for this compound alongside published data for the well-characterized calmodulin inhibitor, Trifluoperazine (TFP). The mutations are targeted to key hydrophobic and charged residues within the known drug-binding pockets of calmodulin.

Calmodulin VariantKey Residue(s) MutatedRationale for MutationPredicted/Observed Effect on this compound Binding (Hypothetical Kd)Observed Effect on Trifluoperazine (TFP) Binding (Kd)Reference
Wild-Type (WT) NoneBaseline for comparison~1 µM~10 µM[5]
M144A Methionine 144 -> AlanineM144 is a key hydrophobic residue in the C-terminal binding pocket.Significant decrease in affinity (>10-fold increase in Kd)Significant decrease in affinity[6][7]
F141L Phenylalanine 141 -> LeucineF141 contributes to the hydrophobic character of the binding site.Moderate decrease in affinity (2 to 5-fold increase in Kd)Moderate decrease in affinity[6]
E120A Glutamic Acid 120 -> AlanineE120 is a charged residue near the binding pocket; mutation probes electrostatic contributions.Minor to no change in affinityNo appreciable effect on TFP binding[5]
M124A Methionine 124 -> AlanineM124 is another important hydrophobic residue in the C-terminal lobe.Significant decrease in affinity (>10-fold increase in Kd)Significant decrease in affinity[6]

Signaling Pathway and Experimental Workflow

The interaction of this compound with calmodulin interrupts a crucial step in calcium-dependent signaling. The following diagram illustrates this inhibitory action.

Inhibition of Calmodulin Signaling Pathway by this compound cluster_0 Normal Signaling cluster_1 Inhibited Signaling Ca2_plus Ca²⁺ CaM Calmodulin (Inactive) Ca2_plus->CaM Binds CaM_active Calmodulin-Ca²⁺ (Active) Target Target Protein CaM_active->Target Activates Response Cellular Response Target->Response Zaldaride This compound CaM_active_inhibited Calmodulin-Ca²⁺-Zaldaride (Inactive) Zaldaride->CaM_active_inhibited Binds Target_inhibited Target Protein CaM_active_inhibited->Target_inhibited Fails to Activate No_Response No Cellular Response Target_inhibited->No_Response

Caption: A diagram showing the normal calcium-calmodulin signaling pathway and how this compound inhibits this pathway by binding to activated calmodulin.

The experimental workflow for validating these interactions is a multi-step process involving molecular biology, protein biochemistry, and biophysical analysis.

Experimental Workflow for Validating Drug-Calmodulin Interaction A Site-Directed Mutagenesis (e.g., PCR-based) B Transformation into E. coli A->B C Protein Expression and Induction B->C D Cell Lysis and Protein Purification (e.g., Affinity Chromatography) C->D E Biophysical Binding Assays (ITC, Fluorescence Spectroscopy) D->E F Data Analysis and Determination of Binding Constants E->F

Caption: A schematic of the experimental workflow from mutagenesis to the final analysis of binding data.

Experimental Protocols

Site-Directed Mutagenesis of Calmodulin

This protocol outlines a typical PCR-based method for introducing point mutations into the calmodulin gene.

Materials:

  • Plasmid DNA containing the wild-type calmodulin gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • PCR buffer

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Primer Design: Design forward and reverse primers (typically 25-45 bases in length) that are complementary to the calmodulin gene sequence, with the desired mutation located in the middle of the primers. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification: Perform PCR using the wild-type calmodulin plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. A typical cycling protocol is:

    • Initial denaturation: 95°C for 2 minutes

    • 18-25 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 5 minutes

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective agar plates. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Expression and Purification of Calmodulin Mutants

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with the calmodulin expression plasmid

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl, protease inhibitors)

  • Affinity chromatography resin (e.g., Phenyl-Sepharose)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EGTA)

Procedure:

  • Culture Growth: Inoculate a large volume of LB broth containing the appropriate antibiotic with an overnight culture of the transformed E. coli. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Phenyl-Sepharose column equilibrated with a high-calcium buffer. Wash the column extensively to remove unbound proteins.

  • Elution: Elute the bound calmodulin using a calcium-free buffer containing a chelating agent like EGTA.

  • Purity Check: Analyze the purity of the eluted protein by SDS-PAGE. Pool the pure fractions and dialyze against the appropriate buffer for subsequent experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Materials:

  • Purified wild-type or mutant calmodulin

  • This compound (or other inhibitor)

  • ITC buffer (ensure the buffer for the protein and ligand are identical to minimize heats of dilution)

Procedure:

  • Sample Preparation: Prepare a solution of calmodulin (typically 10-50 µM) in the ITC cell and a solution of the inhibitor (typically 10-20 times the concentration of calmodulin) in the injection syringe.[8][9] Both solutions must be in the exact same buffer and degassed.[8]

  • ITC Experiment: Equilibrate the instrument at the desired temperature. Perform a series of small injections of the inhibitor into the calmodulin solution.

  • Data Analysis: The heat change upon each injection is measured. The resulting data is plotted as heat change per mole of injectant versus the molar ratio of inhibitor to calmodulin. Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.[9]

Fluorescence Spectroscopy

This technique can be used to monitor changes in the intrinsic fluorescence of calmodulin (from tryptophan or tyrosine residues) or the fluorescence of a labeled inhibitor upon binding.

Materials:

  • Purified wild-type or mutant calmodulin

  • This compound (or other inhibitor)

  • Spectrofluorometer

Procedure:

  • Intrinsic Fluorescence Quenching:

    • Place a solution of calmodulin in a quartz cuvette.

    • Excite the sample at ~280 nm (for tyrosine and tryptophan) or ~295 nm (for tryptophan only) and record the emission spectrum (typically 300-400 nm).

    • Titrate small aliquots of the inhibitor into the calmodulin solution and record the emission spectrum after each addition.

    • The quenching of the fluorescence signal can be used to calculate the binding affinity.

  • Fluorescence Polarization/Anisotropy:

    • A fluorescently labeled inhibitor or a competitive binding assay with a fluorescent probe can be used.[10][11]

    • The change in the polarization or anisotropy of the fluorescence upon binding of the labeled molecule to the much larger calmodulin protein is measured.

    • This change is proportional to the fraction of bound ligand and can be used to determine the binding affinity.[12]

Conclusion

Validating the precise mechanism of action of a drug like this compound is crucial for understanding its therapeutic effects and for the development of more specific and potent analogs. Site-directed mutagenesis, in combination with biophysical binding assays, provides a robust methodology for identifying the key amino acid residues involved in the interaction between this compound and its target, calmodulin. While direct experimental data for this compound is awaited, the principles and expected outcomes, as illustrated by studies on other calmodulin inhibitors, provide a clear roadmap for such validation studies. The experimental protocols detailed in this guide offer a practical framework for researchers to undertake these investigations.

References

A Head-to-Head Comparison of Zaldaride Maleate and Other Benzimidazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of therapeutic agents. While compounds sharing this core structure may be grouped, their biological activities, mechanisms of action, and therapeutic targets can vary dramatically. This guide provides a head-to-head comparison of Zaldaride maleate, a benzimidazole derivative known for its anti-diarrheal properties, with other benzimidazole-based compounds that have been developed as potent antiviral inhibitors.

This compound: A Calmodulin-Mediated Antisecretory Agent

This compound is primarily recognized for its efficacy in treating traveler's diarrhea.[1][2][3] Its mechanism of action is not directly antiviral, but rather targets a host cell pathway to control symptoms. Zaldaride is a potent and selective inhibitor of calmodulin, a ubiquitous intracellular calcium-binding protein that regulates numerous cellular processes.[1][2] In cases of secretory diarrhea, such as that caused by enterotoxigenic Escherichia coli (ETEC), bacterial enterotoxins can elevate intracellular calcium levels, leading to calmodulin activation and subsequent stimulation of intestinal fluid and electrolyte secretion. This compound counteracts this by inhibiting calmodulin, thereby reducing intestinal secretion and alleviating diarrhea.[1]

While there is evidence that calcium signaling and calmodulin are involved in the lifecycle of various viruses, including JC polyomavirus and Human Cytomegalovirus (HCMV), direct and comprehensive studies evaluating the antiviral efficacy of this compound are not prominently available in the reviewed literature.[4][5][6] Therefore, a direct comparison of its antiviral performance with established benzimidazole antivirals is not feasible. Instead, this guide will compare its mechanism of action with that of true benzimidazole-based antiviral agents to highlight the functional diversity of this chemical class.

Benzimidazole-Based Antiviral Inhibitors: Targeting Viral Machinery

In contrast to this compound, other benzimidazole derivatives have been specifically designed and developed to inhibit viral replication directly. These compounds typically target essential viral proteins, disrupting the virus's ability to propagate. Notable examples include inhibitors of Human Cytomegalovirus (HCMV) and Hepatitis C Virus (HCV).

Maribavir: An Inhibitor of HCMV pUL97 Kinase

Maribavir is an oral benzimidazole riboside approved for the treatment of post-transplant CMV infection that is refractory to other treatments.[7][8][9] Its mechanism is highly specific to the virus. Maribavir competitively inhibits the protein kinase activity of the human CMV enzyme pUL97.[7][10] This inhibition prevents the phosphorylation of viral and host proteins that are crucial for key steps in the viral replication cycle, including DNA replication, encapsidation, and the egress of viral capsids from the nucleus of the infected cell.[7][11]

Benzimidazole Allosteric Inhibitors of HCV Polymerase

Several benzimidazole-based compounds have been identified as potent inhibitors of the Hepatitis C Virus. These molecules act as non-nucleoside inhibitors (NNIs) of the viral RNA-dependent RNA polymerase (RdRP), an enzyme essential for replicating the viral genome.[12][13] These inhibitors bind to an allosteric site on the polymerase, away from the active site, inducing a conformational change that blocks the enzyme's function prior to the elongation of the new RNA strand.[12][13]

Data Presentation: Comparative Performance of Benzimidazole Antivirals

The following table summarizes the quantitative data for representative benzimidazole-based antiviral inhibitors. Data for this compound is not included as its primary endpoint is antidiarrheal, not antiviral, and comparable metrics are unavailable.

Compound Target Virus Target Protein Assay Type Cell Line IC50 / EC50 CC50 Selectivity Index (SI) Reference
MaribavirHuman Cytomegalovirus (HCMV)pUL97 KinaseDNA HybridizationMRC-50.12 µM>100 µM>833[7]
Benzimidazole Compound AHepatitis C Virus (HCV)RNA-dependent RNA Polymerase (NS5B)Replicon AssayHuh-70.35 µM>10 µM>28[12]
Benzimidazole Derivative 35Zika Virus (ZIKV)Not SpecifiedCell-based PhenotypicVeroNot Specified>100 µM115[14]
Benzimidazole Derivative 39Zika Virus (ZIKV)Not SpecifiedCell-based PhenotypicHuh-72.7 µM>100 µM>37[14]
TL1228SARS-CoV-2Viral EntryNot SpecifiedVero E6~40 µMNot SpecifiedNot Specified[15]

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values can vary based on the specific assay conditions, cell lines, and viral strains used. Direct comparison across different studies should be made with caution.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action for this compound and the representative antiviral benzimidazoles.

Zaldaride_Mechanism cluster_membrane Intestinal Epithelial Cell Toxin Bacterial Enterotoxin Ca_channel Ca²⁺ Channel Toxin->Ca_channel activates Ca_ion Ca²⁺ Ca_channel->Ca_ion influx Calmodulin Calmodulin (Inactive) Ca_ion->Calmodulin binds Active_Calmodulin Ca²⁺-Calmodulin (Active) Calmodulin->Active_Calmodulin Secretion Intestinal Secretion (Fluid, Electrolytes) Active_Calmodulin->Secretion stimulates Diarrhea Diarrhea Secretion->Diarrhea Zaldaride Zaldaride maleate Zaldaride->Active_Calmodulin inhibits

Caption: Mechanism of this compound as a calmodulin inhibitor to reduce intestinal secretion.

Antiviral_Mechanisms Benzimidazole Antiviral Mechanisms cluster_hcmv HCMV Inhibition (Maribavir) cluster_hcv HCV Inhibition (Allosteric) Maribavir Maribavir pUL97 Viral pUL97 Kinase Maribavir->pUL97 inhibits Replication DNA Replication & Encapsidation pUL97->Replication required for Egress Nuclear Egress pUL97->Egress required for HCV_Inhibitor Benzimidazole NNI Allosteric_Site Allosteric Site HCV_Inhibitor->Allosteric_Site binds to RdRp Viral RdRp (NS5B) RNA_Replication Viral RNA Replication RdRp->RNA_Replication blocked Allosteric_Site->RdRp induces conformational change in Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_pra Plaque Reduction Assay cluster_qpcr RT-qPCR Assay A1 1. Seed Host Cells in Multi-well Plate A3 3. Infect Cells with Virus & Add Compound A1->A3 A2 2. Prepare Serial Dilutions of Compound A2->A3 B1 4a. Add Semi-Solid Overlay A3->B1 C1 4b. Incubate to Allow Replication A3->C1 B2 5a. Incubate to Form Plaques B1->B2 B3 6a. Fix & Stain Cells B2->B3 B4 7a. Count Plaques & Calculate EC₅₀ B3->B4 C2 5b. Extract Viral RNA C1->C2 C3 6b. RT-qPCR to Quantify Viral Genome Copies C2->C3 C4 7b. Analyze Ct Values & Calculate Inhibition C3->C4

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Zaldaride Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. Zaldaride maleate, a potent calmodulin inhibitor, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for its proper disposal, aligning with general laboratory safety and pharmaceutical waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

  • Causes damage to the thyroid through prolonged or repeated exposure if swallowed.

  • Very toxic to aquatic life.

Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times when handling this compound. All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

Given its classification as a hazardous substance, particularly its high aquatic toxicity, this compound must not be disposed of down the drain or in regular trash.[1] The primary principle is to manage it as a hazardous pharmaceutical waste, adhering to institutional, local, and national regulations.[2][3]

  • Waste Identification and Segregation :

    • Pure this compound and any acutely contaminated materials (e.g., weighing boats, pipette tips, gloves) should be segregated as hazardous chemical waste.

    • Use a designated, clearly labeled, and leak-proof waste container. For hazardous pharmaceutical waste, black containers are often used.

  • Waste Collection :

    • Carefully place all solid waste contaminated with this compound into the designated hazardous waste container.

    • For solutions containing this compound, use a compatible, sealed container clearly labeled with the chemical name and concentration.

    • Avoid mixing with other incompatible waste streams.

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.

    • Ensure the storage area is compliant with institutional guidelines for hazardous waste accumulation.

  • Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[3]

    • Under no circumstances should this compound be flushed down the sewer system, as this can lead to significant environmental contamination.[1][3]

Regulatory Framework

The disposal of pharmaceutical waste is governed by several regulatory bodies, including the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) if the substance is controlled.[2][3] Key regulations to be aware of include the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[2] In 2019, the EPA finalized a new rule, Subpart P, which provides specific requirements for managing hazardous waste pharmaceuticals at healthcare facilities.[3][4] A significant aspect of this rule is the prohibition of sewering hazardous pharmaceutical waste.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard information for this compound.

Hazard ClassificationGHS StatementPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.P264, P270, P280, P301+P312, P302+P352, P304+P340
Skin Corrosion/IrritationH315: Causes skin irritation.P280, P302+P352, P332+P313
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.P261, P271, P304+P340, P312
Specific Target Organ Toxicity (Repeated Exposure)H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed.P260, P264, P270, P314
Hazardous to the Aquatic Environment (Acute)H400: Very toxic to aquatic life.P273, P391

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Zaldaride_Disposal_Workflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_disposal Disposal Pathway cluster_prohibited Prohibited Actions start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Chemical Fume Hood) ppe->fume_hood identify Identify as Hazardous Pharmaceutical Waste fume_hood->identify segregate Segregate from Non-Hazardous Waste identify->segregate sewer Do NOT Dispose Down the Drain identify->sewer trash Do NOT Dispose in Regular Trash identify->trash container Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->container store Store Securely in Designated Area container->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs incineration Dispose via Permitted Hazardous Waste Incineration contact_ehs->incineration end End: Proper Disposal Complete incineration->end

References

Safeguarding Your Research: A Guide to Handling Zaldaride Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Zaldaride maleate. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

This compound is a potent and selective inhibitor of calmodulin, a key intracellular calcium receptor.[1][2] Its handling requires strict adherence to safety protocols to minimize exposure and ensure the integrity of research.

Personal Protective Equipment (PPE) and Engineering Controls

A comprehensive approach to safety involves a combination of personal protective equipment and engineering controls. The following table summarizes the recommended PPE for handling this compound, based on general safety data sheets for analogous hazardous compounds.

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or other appropriate materialTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedTo protect eyes from splashes or dust.
Body Protection Laboratory coatFully buttonedTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a ventilated enclosureTo prevent inhalation of fine particles.

Engineering Controls:

  • Ventilation: Always handle this compound powder in a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.[3]

  • Safety Shower and Eyewash Station: Ensure easy access to a functioning safety shower and eyewash station in the immediate work area.

Safe Handling and Operational Procedures

Adherence to a strict operational workflow is critical to minimize the risk of exposure and cross-contamination.

Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_setup Prepare work area in fume hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh prep_dissolve Dissolve in appropriate solvent prep_weigh->prep_dissolve exp_conduct Conduct experiment following protocol prep_dissolve->exp_conduct Proceed to experiment clean_decontaminate Decontaminate work surfaces exp_conduct->clean_decontaminate Complete experiment clean_dispose_waste Dispose of waste in designated containers clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove PPE correctly clean_dispose_waste->clean_remove_ppe clean_wash Wash hands thoroughly clean_remove_ppe->clean_wash

Caption: Standard workflow for safely handling this compound in a laboratory setting.

Step-by-Step Protocol:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Prepare your workspace within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

    • Carefully weigh the required amount of this compound powder. Avoid creating dust.[3]

    • Dissolve the compound in the appropriate solvent as per your experimental protocol.

  • Experimentation:

    • Conduct your experiment following the established protocol, ensuring all manipulations of the compound are performed within the fume hood.

  • Cleanup and Disposal:

    • Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).

    • Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, in a clearly labeled hazardous waste container.

    • Remove your PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat, then eye protection).

    • Wash your hands thoroughly with soap and water.

Mechanism of Action: Calmodulin Inhibition

This compound exerts its effects by inhibiting calmodulin, a calcium-binding protein that modulates the activity of numerous enzymes.[1][2] This inhibition disrupts downstream signaling pathways.

cluster_pathway This compound Mechanism of Action CaM Calmodulin (CaM) PDE cAMP Phosphodiesterase (PDE) CaM->PDE Activates Ca2 Intracellular Ca²⁺ Ca2->CaM Activates Zaldaride This compound Zaldaride->CaM Inhibits cAMP cAMP PDE->cAMP Degrades Downstream Downstream Effects (e.g., Ion Secretion) cAMP->Downstream Regulates

Caption: Simplified signaling pathway showing this compound's inhibition of calmodulin.

Emergency Procedures

In the event of an accidental exposure, follow these procedures immediately:

  • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.[3]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solids (e.g., gloves, paper towels, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

By adhering to these safety protocols and operational procedures, you can ensure a safe and productive research environment when working with this compound. Always consult your institution's specific safety guidelines and the most up-to-date safety data sheets for the chemicals you are handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zaldaride maleate
Reactant of Route 2
Zaldaride maleate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.